Mycophenolic acid-13C17
描述
属性
IUPAC Name |
(E)-6-(4-hydroxy-6-(113C)methoxy-7-(113C)methyl-3-oxo-1H-2-benzofuran-5-yl)-4-(113C)methyl(1,2,3,4,5,6-13C6)hex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNSFSBZBAHARI-RUCQXSASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[13C]2[13CH2]O[13C](=O)[13C]2=[13C]([13C](=[13C]1O[13CH3])[13CH2]/[13CH]=[13C](\[13CH3])/[13CH2][13CH2][13C](=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746805 | |
| Record name | (4E)-6-[4-Hydroxy-7-(~13~C)methyl-6-[(~13~C)methyloxy]-3-oxo(~13~C_8_)-1,3-dihydro-2-benzofuran-5-yl]-4-(~13~C)methyl(~13~C_6_)hex-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202866-92-9 | |
| Record name | (4E)-6-[4-Hydroxy-7-(~13~C)methyl-6-[(~13~C)methyloxy]-3-oxo(~13~C_8_)-1,3-dihydro-2-benzofuran-5-yl]-4-(~13~C)methyl(~13~C_6_)hex-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Mycophenolic Acid-13C17: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Mycophenolic acid-13C17, an isotopically labeled form of the potent immunosuppressant, Mycophenolic Acid (MPA). This guide is intended to serve as a detailed resource for professionals in research and drug development, offering insights into its use as an internal standard and its role in analytical methodologies.
Core Chemical Properties and Structure
Mycophenolic acid (MPA) is an antibiotic and immunosuppressant derived from several species of the Penicillium fungus.[1][2][3] Its mechanism of action involves the potent, selective, non-competitive, and reversible inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH).[3][4][5][6] This enzyme is crucial for the de novo synthesis of guanosine nucleotides, a pathway on which B and T lymphocytes are highly dependent for their proliferation.[4][5][6][7] By inhibiting IMPDH, MPA exerts a cytostatic effect on these immune cells, making it a cornerstone therapy for preventing organ transplant rejection and treating various autoimmune diseases.[1][4][8]
This compound is a stable isotope-labeled analogue of MPA where all 17 carbon atoms in the molecule have been replaced with the Carbon-13 (¹³C) isotope.[9][10] This labeling results in a molecule that is chemically identical to MPA but has a greater mass. This mass difference is the key to its primary application as an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS), as it co-elutes with the unlabeled analyte but is clearly distinguishable by its mass-to-charge ratio (m/z).[9][11]
Chemical Structure
The chemical structure of MPA consists of a substituted 2-benzofuran-1(3H)-one core linked to a (2E)-5-carboxy-3-methylpent-2-en-1-yl side chain.[1]
Caption: Simplified diagram of the this compound structure.
Quantitative Chemical Data
The following table summarizes the key quantitative properties of this compound and its unlabeled counterpart for reference.
| Property | This compound | Mycophenolic Acid (Unlabeled) | Reference(s) |
| Molecular Formula | [¹³C]₁₇H₂₀O₆ | C₁₇H₂₀O₆ | [1][9] |
| Formula Weight | 337.2 g/mol | 320.34 g/mol | [4][9] |
| CAS Number | 1202866-92-9 | 24280-93-1 | [2][11] |
| Purity | ≥95% (Typically) | ≥98% (Typically) | [9] |
| Appearance | - | White to off-white crystalline powder or needles | [2] |
| Melting Point | - | 141 °C | [2] |
| pKa | - | 4.5 | [2] |
| Solubility | Soluble in Acetonitrile | Soluble in alcohol; almost insoluble in cold water | [2][9] |
| Partition Coefficient (logP) | - | 570 (pH 2); 1.6 (pH 7.4) (n-octanol/water) | [2] |
Mechanism of Action: IMPDH Inhibition Pathway
MPA's immunosuppressive activity is a direct result of its interference with the de novo purine synthesis pathway, which is essential for the proliferation of lymphocytes.
Caption: Signaling pathway illustrating MPA's inhibition of IMPDH.
As depicted, MPA acts as a potent inhibitor of the inosine-5′-monophosphate dehydrogenase (IMPDH) enzyme.[4][5][6] This inhibition blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is the rate-limiting step in the de novo synthesis of guanosine nucleotides.[5][7] T and B lymphocytes are particularly vulnerable to this blockade as they rely heavily on this pathway for their proliferation.[4][5][7] Other cell types can utilize salvage pathways to generate purines and are thus less affected, leading to the relative selectivity of MPA's immunosuppressive action.[4]
Experimental Protocols
This compound is primarily used as an internal standard (IS) for the accurate quantification of MPA in biological matrices like plasma. Below is a representative experimental protocol for this application using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Quantification of MPA in Human Plasma using UPLC-MS/MS
This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection of MPA, using this compound as the internal standard.
Caption: Experimental workflow for MPA quantification using an internal standard.
A. Materials and Reagents:
-
Mycophenolic acid (MPA) reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (blank, for calibration curve)
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade formic acid and ammonium formate
-
Deionized water
B. Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (prepared in methanol).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to an HPLC vial for analysis.
C. UPLC Chromatographic Conditions (Representative): [12][13]
-
System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)[12]
-
Column Temperature: 40 °C
-
Mobile Phase A: 10 mM ammonium formate in water, pH 3.0 (adjusted with formic acid)[12]
-
Mobile Phase B: Acetonitrile[12]
-
Flow Rate: 0.4 mL/min[12]
-
Injection Volume: 5 µL
-
Gradient: Isocratic, 75:25 (Mobile Phase B: Mobile Phase A)[12]
D. Mass Spectrometry Conditions (Representative): [14]
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode can be optimized.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
MPA: Precursor ion (m/z) 319.1 → Product ion (m/z) 191.0[14]
-
This compound (IS): Precursor ion (m/z) 336.1 → Product ion (m/z) 191.0 (Note: Product ion may be the same if fragmentation does not involve the labeled carbons, or a different fragment can be chosen).
-
E. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of MPA to the IS against the known concentrations of MPA in spiked blank plasma samples.
-
Quantify the MPA concentration in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
Conclusion
This compound is an indispensable tool for researchers and clinicians involved in therapeutic drug monitoring and pharmacokinetic studies of Mycophenolic Acid. Its chemical and isotopic properties make it the gold standard internal standard for mass spectrometric quantification, enabling highly accurate and precise measurements. A thorough understanding of its properties, the mechanism of action of its unlabeled analogue, and the analytical methods it facilitates is crucial for advancing research and optimizing patient care in transplantation and immunology.
References
- 1. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mycophenolic Acid [drugfuture.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. ClinPGx [clinpgx.org]
- 8. nbinno.com [nbinno.com]
- 9. caymanchem.com [caymanchem.com]
- 10. a-matrix.ng [a-matrix.ng]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Limited Sampling Strategy for Estimation of Mycophenolic Acid Exposure in Adult Chinese Heart Transplant Recipients [frontiersin.org]
An In-depth Technical Guide to the Synthesis and Purification of Mycophenolic Acid-¹³C₁₇
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of Mycophenolic acid-¹³C₁₇, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies in drug development. This document details a proposed synthetic pathway, purification protocols, and presents relevant quantitative data in a structured format.
Introduction
Mycophenolic acid (MPA) is a potent immunosuppressant used to prevent rejection in organ transplantation. The ¹³C₁₇-labeled analogue of MPA serves as an invaluable tool in clinical and research settings, particularly for accurate quantification in biological matrices using mass spectrometry. The uniform labeling of all 17 carbon atoms with ¹³C provides a significant mass shift, allowing for clear differentiation from the unlabeled drug and ensuring high precision in analytical methods.
This guide outlines a plausible synthetic approach to Mycophenolic acid-¹³C₁₇ based on established total synthesis routes for the unlabeled compound. Additionally, it covers the essential purification techniques required to achieve the high purity necessary for its use as an analytical standard.
Proposed Synthesis of Mycophenolic Acid-¹³C₁₇
The total synthesis of Mycophenolic acid has been accomplished through various routes. A well-established strategy, pioneered by Birch and Wright, involves key steps such as an Alder-Rickert reaction and a Claisen rearrangement to construct the core phthalide structure and introduce the side chain. The synthesis of the fully ¹³C-labeled Mycophenolic acid-¹³C₁₇ would necessitate the use of starting materials where all carbon atoms are ¹³C. While the procurement of such precursors presents a significant challenge, the following synthetic scheme illustrates a feasible pathway.
2.1. Overall Synthetic Workflow
The general workflow for the synthesis and purification of Mycophenolic acid-¹³C₁₇ is depicted below.
Caption: General workflow for the synthesis and purification of Mycophenolic acid-¹³C₁₇.
2.2. Proposed Synthetic Pathway
The following diagram illustrates a plausible synthetic pathway for Mycophenolic acid-¹³C₁₇, adapted from the Birch and Wright synthesis. The key challenge lies in obtaining the fully ¹³C-labeled starting materials.
Caption: Proposed synthetic pathway for Mycophenolic acid-¹³C₁₇.
2.3. Experimental Protocols
The following are generalized protocols for the key synthetic steps based on literature for the unlabeled compound. All reactions involving ¹³C-labeled materials should be performed with the utmost care to maximize yield and avoid material loss.
Protocol 2.3.1: Alder-Rickert Reaction
-
A solution of [¹³C₆]-1,3-dimethoxy-4,6-dimethyl-1,3-cyclohexadiene and [¹³C₄]-dimethyl acetylenedicarboxylate in an inert high-boiling solvent (e.g., xylene) is heated under reflux.
-
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting materials.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude [¹³C₁₀]-substituted benzene derivative. This intermediate is often used in the next step without further purification.[1]
Protocol 2.3.2: Claisen Rearrangement
-
The crude product from the Alder-Rickert reaction is converted to an allyl ether by reaction with a fully ¹³C-labeled allyl bromide in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone).
-
The resulting [¹³C₁₃]-allyl ether is isolated and then heated in a high-boiling solvent (e.g., N,N-diethylaniline) to induce the Claisen rearrangement.[1][2][3]
-
The reaction mixture is cooled, and the product, a [¹³C₁₃]-phenol derivative, is isolated by extraction and purified by column chromatography.
Protocol 2.3.3: Side-Chain Elaboration and Final Steps
-
The phenolic intermediate is subjected to a series of reactions to build the hexenoic acid side chain. This would involve the use of ¹³C-labeled building blocks, such as a ¹³C-labeled Grignard reagent, to introduce the remaining four carbon atoms.
-
The final steps typically involve oxidation and deprotection to unveil the carboxylic acid and complete the synthesis of Mycophenolic acid-¹³C₁₇.
Purification of Mycophenolic Acid-¹³C₁₇
High purity of the final product is critical. A combination of crystallization and chromatographic techniques is typically employed.
3.1. Crystallization
Crystallization is an effective method for the initial purification of crude Mycophenolic acid-¹³C₁₇.
Protocol 3.1.1: Crystallization from Chloroform
-
The crude Mycophenolic acid-¹³C₁₇ is dissolved in a minimal amount of hot chloroform.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
The resulting crystals are collected by filtration, washed with cold chloroform, and dried under vacuum.[4]
3.2. Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity (>99%), preparative HPLC is the method of choice.
Protocol 3.2.1: Preparative Reversed-Phase HPLC
-
A suitable reversed-phase column (e.g., C18) is equilibrated with the mobile phase.
-
The mobile phase typically consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
The partially purified Mycophenolic acid-¹³C₁₇ is dissolved in a suitable solvent and injected onto the column.
-
The elution is monitored by a UV detector, and fractions containing the pure product are collected.
-
The collected fractions are combined, and the solvent is removed under reduced pressure to yield the highly pure Mycophenolic acid-¹³C₁₇.
Data Presentation
4.1. Hypothetical Yields for the Synthesis of Mycophenolic Acid-¹³C₁₇
The following table presents hypothetical but realistic yields for each step in the proposed multi-step synthesis. The overall yield is a product of the individual step yields.
| Step | Reaction Type | Hypothetical Yield (%) |
| 1 | Alder-Rickert Reaction | 75 |
| 2 | Allylation | 90 |
| 3 | Claisen Rearrangement | 80 |
| 4 | Side-Chain Construction | 60 (multi-step) |
| 5 | Final Functionalization | 85 |
| Overall | Multi-step Synthesis | ~35 |
4.2. Purification Data for Mycophenolic Acid
The following table summarizes typical recovery and purity data for the purification of Mycophenolic acid based on literature values for the unlabeled compound.
| Purification Method | Typical Recovery (%) | Typical Purity (%) |
| Crystallization | 80 - 90 | 95 - 98 |
| Preparative HPLC | > 90 | > 99.5 |
Conclusion
The synthesis and purification of Mycophenolic acid-¹³C₁₇ is a challenging but essential process for the advancement of pharmaceutical research and development. This guide has provided a comprehensive overview of a plausible synthetic route based on established chemical principles, along with detailed purification protocols. The successful execution of these methods will provide researchers with a high-quality internal standard, enabling more accurate and reliable bioanalytical studies. While the synthesis of the fully ¹³C-labeled starting materials remains a significant hurdle, the methodologies outlined here provide a solid foundation for the production of this critical research tool.
References
Isotopic Labeling Stability of Mycophenolic Acid-13C17: A Technical Guide
This technical guide provides a comprehensive overview of the isotopic labeling stability of Mycophenolic acid-13C17, a critical internal standard for the accurate quantification of Mycophenolic acid (MPA) in biological matrices. The information presented herein is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled compound in their analytical workflows.
Introduction to Mycophenolic Acid and the Role of Isotopic Labeling
Mycophenolic acid is a potent, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanosine nucleotides. This mechanism of action leads to the suppression of T and B lymphocyte proliferation, making MPA a cornerstone of immunosuppressive therapy in solid organ transplantation to prevent graft rejection.
The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] By incorporating a known amount of the labeled standard into a sample, variations arising from sample preparation, matrix effects, and instrument response can be effectively normalized, leading to highly accurate and precise measurements.[3] this compound is uniformly labeled with seventeen carbon-13 isotopes, providing a substantial mass difference from the unlabeled analyte, which is ideal for preventing cross-signal interference.
Isotopic and Chemical Stability of this compound
The overall stability of an isotopically labeled compound is a function of both its chemical stability (the integrity of the molecular structure) and its isotopic stability (the retention of the heavy isotopes).
Isotopic Stability
Carbon-13 is a stable, non-radioactive isotope. The covalent carbon-carbon and carbon-hydrogen bonds within the this compound molecule are strong and not susceptible to exchange with ambient carbon-12 under typical physiological or analytical conditions. Unlike deuterated standards, which can sometimes be prone to back-exchange, 13C-labeled compounds are considered exceptionally stable with respect to their isotopic label.[4][5] This ensures that the mass difference between the analyte and the internal standard remains constant throughout the analytical process.
Chemical Stability and Forced Degradation Studies
The chemical stability of this compound is predicted to be identical to that of its unlabeled counterpart. Forced degradation studies performed on unlabeled Mycophenolate Mofetil (the prodrug of MPA) and MPA itself have identified the conditions under which the molecule is susceptible to degradation. These studies are crucial for developing stability-indicating analytical methods.
Mycophenolate Mofetil has been shown to be sensitive to alkaline and oxidative conditions, while being relatively stable under acidic, thermal, and photolytic stress.[1][6][7] Upon degradation, the primary degradant is often the active metabolite, Mycophenolic acid.[6] Further degradation of MPA can occur under more stringent conditions.
The following table summarizes the typical findings from forced degradation studies on Mycophenolate Mofetil.
| Stress Condition | Reagent | Typical Observation | Reference(s) |
| Acidic Hydrolysis | 0.1 N HCl | Relatively stable | [6][7] |
| Alkaline Hydrolysis | 0.1 N NaOH | Significant degradation to Mycophenolic acid | [1][6][7] |
| Oxidative Degradation | 3-30% H₂O₂ | Significant degradation | [1][6][7] |
| Thermal Degradation | Heat (e.g., 80°C) | Relatively stable | [6][7] |
| Photolytic Degradation | UV light | Relatively stable | [6][7] |
Metabolic Pathways of Mycophenolic Acid
Understanding the metabolic fate of Mycophenolic acid is crucial for interpreting pharmacokinetic data. The primary metabolic pathway is glucuronidation, predominantly at the phenolic hydroxyl group, to form the inactive metabolite mycophenolic acid 7-O-glucuronide (MPAG). A minor acyl glucuronide metabolite (AcMPAG) is also formed. MPAG can undergo enterohepatic recirculation, where it is excreted in the bile and then hydrolyzed back to MPA by gut bacteria, leading to a secondary peak in the plasma concentration-time profile.
Caption: Metabolic pathway of Mycophenolate Mofetil and Mycophenolic Acid.
Experimental Protocols for Stability Assessment
The following is a generalized protocol for conducting forced degradation studies on this compound to confirm its chemical stability.
Objective
To assess the stability of this compound under various stress conditions as mandated by ICH guidelines and to confirm the absence of isotopic exchange.
Materials
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Validated stability-indicating HPLC-UV or LC-MS/MS method
Experimental Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl and keep at 80°C for 30 minutes. Cool and neutralize with 0.1 N NaOH.
-
Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 0.01 N NaOH and keep at room temperature for a suitable duration, monitoring for degradation. Cool and neutralize with 0.01 N HCl. Note: MPA is highly susceptible to alkaline conditions.[7]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 30 minutes.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples, along with an unstressed control, using a validated stability-indicating LC-MS/MS method. Monitor the parent ion transition for this compound and potential degradation products. The mass difference should be consistent, confirming no isotopic loss.
Proposed Analytical Workflow
The following diagram illustrates a typical workflow for the stability assessment of this compound.
Caption: Experimental workflow for stability testing of this compound.
Conclusion
This compound is an exceptionally stable internal standard for the bioanalysis of Mycophenolic acid. Its chemical stability mirrors that of the parent compound, with predictable degradation under harsh alkaline and oxidative conditions. Crucially, the uniform 13C-labeling is robust, with no evidence of isotopic exchange under relevant analytical, metabolic, or storage conditions. This high degree of isotopic and chemical stability ensures the reliability and accuracy of quantitative assays that employ this compound as an internal standard.
References
- 1. 13C Labeled internal standards | LIBIOS [libios.fr]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. researchgate.net [researchgate.net]
- 5. ukisotope.com [ukisotope.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. jchps.com [jchps.com]
The Role of Mycophenolic Acid-13C17 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Mycophenolic Acid-13C17 as an internal standard in quantitative bioanalysis. Mycophenolic acid (MPA) is a potent immunosuppressant widely used in transplantation medicine to prevent organ rejection. Accurate measurement of its concentration in patient samples is crucial for therapeutic drug monitoring (TDM), ensuring efficacy while minimizing toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving reliable and accurate quantification of MPA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mechanism of Action of Mycophenolic Acid
Mycophenolic acid's immunosuppressive effect stems from its ability to selectively, reversibly, and non-competitively inhibit the enzyme inosine monophosphate dehydrogenase (IMPDH).[1][2] This enzyme is a critical rate-limiting step in the de novo synthesis of guanosine nucleotides. T and B lymphocytes are highly dependent on this pathway for their proliferation, whereas other cell types can utilize salvage pathways.[3][4] By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine nucleotides, which in turn suppresses DNA synthesis in lymphocytes, leading to a cytostatic effect and inhibition of the immune response.[3][5]
Below is a diagram illustrating the signaling pathway of purine synthesis and the inhibitory action of mycophenolic acid.
The Role of Stable Isotope-Labeled Internal Standards
In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibrators, and quality controls. The IS is crucial for correcting for variability during sample preparation and analysis.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for bioanalysis. In these standards, one or more atoms of the analyte molecule are replaced with their heavier stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). This compound is chemically identical to MPA but has a greater mass. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical behavior ensures they experience similar extraction recovery, ionization efficiency, and potential matrix effects.[6]
The use of a SIL-IS like this compound provides several advantages:
-
Compensation for Matrix Effects: Biological matrices like plasma can contain endogenous substances that interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since the SIL-IS co-elutes with the analyte and has the same ionization properties, it experiences the same matrix effects, allowing for accurate correction.
-
Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for as both the analyte and the IS are affected similarly.
-
Improved Accuracy and Precision: By normalizing the analyte response to the IS response, the variability in the analytical workflow is minimized, resulting in higher accuracy and precision of the quantitative results.
Quantitative Data and Method Validation
The use of this compound or other stable isotope-labeled analogs as internal standards in LC-MS/MS methods for MPA quantification has been extensively validated. The following tables summarize typical validation parameters from published studies.
Table 1: Linearity and Sensitivity of MPA Quantification using SIL-IS
| Analyte | Internal Standard | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| MPA | Mycophenolic acid-d3 | 15 - 15,000 | 15 | > 0.99 | [7] |
| MPA | Mycophenolic acid-d3 | 0.2 - 20 µg/mL | 0.2 µg/mL | > 0.999 | [2] |
| MPA | Mycophenolic acid-d3 | 0.5 - 30 µg/mL | 0.5 µg/mL | > 0.999 | [8] |
| MPA | Tri-deuterated (²H₃) MPA | 0.1 - 20.0 µg/mL | 0.075 µg/mL | > 0.994 |
Table 2: Precision and Accuracy of MPA Quantification using SIL-IS
| Analyte | Internal Standard | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| MPA | Mycophenolic acid-d3 | Low, Mid, High | < 5.8 | < 5.8 | < 15% (relative error) | [9] |
| MPA | Mycophenolic acid-d3 | LQC, MQC, HQC | 2.54 - 9.01 | 2.54 - 9.01 | 99.76 - 111.38 | [8] |
| MPA | Tri-deuterated (²H₃) MPA | Low, Mid, High | ≤ 5.3 | ≤ 5.3 | 98 |
Table 3: Recovery and Matrix Effect of MPA Quantification using SIL-IS
| Analyte | Internal Standard | Mean Extraction Recovery (%) | Matrix Effect (%) | Reference |
| MPA | Mycophenolic acid-d3 | > 95 | 97 - 102 (Matrix Factor) | [7] |
| MPA | Griseofulvin* | 87.99 - 109.69 | Non-significant | [3] |
| MPA | Tri-deuterated (²H₃) MPA | Not specified | 97 (Analyte:IS ratio) | |
| Note: Griseofulvin is a structural analog, not a SIL-IS, included for comparison. |
Experimental Protocols
A typical experimental workflow for the quantification of MPA in human plasma using a stable isotope-labeled internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation (Protein Precipitation)
-
Aliquoting: Transfer a small volume (e.g., 50 µL) of plasma from patient samples, calibrators, and quality controls into microcentrifuge tubes.
-
Internal Standard Spiking: Add a fixed volume of a working solution of this compound (or another SIL-IS like MPA-d3) in a protein precipitating solvent (e.g., acetonitrile or methanol) to each tube. A typical concentration for the IS working solution is 0.2 µg/mL.
-
Protein Precipitation: Vortex the mixture vigorously for approximately 30 seconds to 2 minutes to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 5-10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.
-
Dilution (Optional): The supernatant may be diluted further with a reconstitution solvent (e.g., a mixture of mobile phases) before injection into the LC-MS/MS system.
-
Injection: Inject a small volume (e.g., 5 µL) of the final extract into the LC-MS/MS system for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A reverse-phase C18 column is commonly used for the separation of MPA.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.4 - 0.6 mL/min is common.
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both MPA and this compound are monitored.
Typical MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mycophenolic Acid (MPA) | 321.1 | 207.0 |
| Mycophenolic acid-d3 (IS) | 324.1 | 210.1 |
| (Note: The exact m/z values for this compound would depend on the number and position of the ¹³C labels, but would be higher than that of MPA) |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of mycophenolic acid using an internal standard.
Logical Relationship of Internal Standard Correction
The diagram below illustrates the logical relationship of how a stable isotope-labeled internal standard corrects for variations in the analytical process.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. 61.8.75.226 [61.8.75.226]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Liquid chromatography–tandem mass spectrometry for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Mycophenolic Acid-13C17 for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity Mycophenolic acid-13C17, a stable isotope-labeled internal standard crucial for the accurate quantification of Mycophenolic acid (MPA) in various biological matrices. This document outlines commercial suppliers, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and analytical workflows.
Introduction to Mycophenolic Acid and its Stable Isotope-Labeled Analogue
Mycophenolic acid is a potent, selective, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. This mechanism of action makes it a widely used immunosuppressant in organ transplantation to prevent rejection and for treating various autoimmune diseases.
Accurate monitoring of MPA levels in patients is critical to ensure therapeutic efficacy while minimizing toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This compound is chemically identical to MPA but is enriched with seventeen 13C atoms, resulting in a higher molecular weight. This allows for its clear differentiation from the unlabeled drug in a mass spectrometer, enabling precise and accurate quantification.
Commercial Suppliers and Quantitative Data
Several reputable suppliers offer high-purity this compound for research and analytical purposes. The following tables summarize the available quantitative data based on information from prominent suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity and isotopic enrichment information.
Table 1: Commercial Suppliers of High-Purity this compound
| Supplier | Product Name | Catalog Number (Example) | Purity | Formulation |
| MedChemExpress | This compound | HY-B0421S1 | Not specified | Solid |
| Cayman Chemical | 13C17-Mycophenolic Acid | 36359 | ≥95% | A 0.5 µg/ml solution in acetonitrile |
| Toronto Research Chemicals | Mycophenolic Acid-¹³C₁₇ | Not specified | Not specified | Not specified |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | [¹³C]₁₇H₂₀O₆ |
| Molecular Weight | 337.21 g/mol |
| CAS Number | 1202866-92-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in acetonitrile, DMSO, and ethanol |
Signaling Pathway of Mycophenolic Acid
Mycophenolic acid's primary mechanism of action is the inhibition of the de novo purine synthesis pathway, which is essential for the proliferation of T and B lymphocytes. By targeting IMPDH, MPA depletes the intracellular pool of guanosine nucleotides, leading to a cytostatic effect on these immune cells.
Experimental Protocols
The primary application of high-purity this compound is as an internal standard for the quantification of MPA in biological samples, most commonly plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Mycophenolic Acid in Human Plasma using LC-MS/MS
This protocol is adapted from established methods for therapeutic drug monitoring of MPA.[1][2][3][4]
Objective: To accurately quantify the concentration of Mycophenolic acid in human plasma samples.
Materials:
-
Mycophenolic acid (analyte standard)
-
This compound (internal standard)
-
Human plasma (blank and patient samples)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Water (LC-MS grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Mycophenolic acid (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the Mycophenolic acid stock solution with blank human plasma to prepare calibration standards at various concentrations (e.g., 0.1 to 50 µg/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (this compound) at a fixed concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject a small volume (e.g., 5 µL) of the prepared sample onto the analytical column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the analyte and internal standard.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive or negative electrospray ionization mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Mycophenolic acid and this compound.
-
Mycophenolic acid: e.g., m/z 321.1 → 207.0
-
This compound: e.g., m/z 338.1 → 224.0 (Note: Exact m/z values may vary slightly based on instrumentation and adduction).
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Mycophenolic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
High-purity this compound is an indispensable tool for researchers and drug development professionals engaged in the study and clinical monitoring of Mycophenolic acid. Its use as an internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision in quantification. This guide provides a foundational understanding of its commercial availability, key characteristics, and application in a laboratory setting. For optimal results, it is imperative to source high-quality material and adhere to validated experimental protocols.
References
In-Depth Technical Guide: Mycophenolic Acid-13C17 Certificate of Analysis and Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis (CoA) and specifications for Mycophenolic Acid-13C17, a stable isotope-labeled internal standard crucial for the accurate quantification of mycophenolic acid (MPA) in biological matrices. This document outlines the key quality attributes, detailed experimental protocols for their assessment, and the underlying scientific principles of MPA's mechanism of action.
Certificate of Analysis: A Summary of Quality and Purity
A Certificate of Analysis for this compound is a formal document that confirms the compound's quality and purity, ensuring its suitability for use as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS). Below is a summary of typical specifications and representative data.
Identification and Chemical Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1202866-92-9[1] |
| Molecular Formula | ¹³C₁₇H₂₀O₆ |
| Molecular Weight | 337.21 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in acetonitrile, DMSO, and methanol |
Purity and Isotopic Enrichment
| Parameter | Specification | Representative Value |
| Chemical Purity (by HPLC) | ≥95% | 99.8% |
| Isotopic Enrichment | ≥99 atom % ¹³C | >99.5 atom % ¹³C |
| Deuterium Incorporation | Not Applicable | Not Applicable |
Residual Impurities
| Parameter | Specification | Representative Value |
| Residual Solvents (USP <467>) | Meets USP requirements | Conforms |
| Elemental Impurities (ICH Q3D) | Meets ICH requirements | Conforms |
| Water Content (Karl Fischer) | ≤1.0% | 0.2% |
Experimental Protocols
The following sections detail the methodologies used to determine the key specifications outlined in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the chemical purity of this compound by separating it from any unlabeled MPA and other organic impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 60:40 v/v).
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 254 nm
-
-
Analysis: Inject the standard solution and record the chromatogram.
-
Calculation: Calculate the purity by dividing the peak area of this compound by the total peak area of all components, expressed as a percentage.
Mass Spectrometry for Isotopic Enrichment
Objective: To confirm the isotopic enrichment of ¹³C in the this compound molecule.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Mass Spectrometry Analysis: Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Data Acquisition: Acquire the mass spectrum in full scan mode, focusing on the mass-to-charge ratio (m/z) region corresponding to the molecular ion of both unlabeled MPA (C₁₇H₂₀O₆, approximate m/z 320.13) and the fully labeled this compound ([¹³C₁₇]H₂₀O₆, approximate m/z 337.18).
-
Data Analysis: Determine the relative intensities of the ion corresponding to the fully labeled species and any ions corresponding to incompletely labeled species. The isotopic enrichment is calculated as the percentage of the fully labeled species relative to the sum of all isotopic species.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Objective: To identify and quantify residual solvents in accordance with USP <467>.
Instrumentation:
-
GC-MS system with a headspace autosampler.
Procedure:
-
Standard and Sample Preparation: Prepare standards of Class 1, 2, and 3 solvents as defined in USP <467>. Accurately weigh the this compound sample into a headspace vial.
-
GC-MS Analysis: The analysis is performed according to the procedures outlined in USP <467>, which typically involves specific temperature programming and mass spectral analysis to identify and quantify any residual solvents.
-
Acceptance Criteria: The detected levels of any residual solvents must be below the permissible daily exposure (PDE) limits defined in the pharmacopeia.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities
Objective: To determine the levels of elemental impurities as per ICH Q3D guidelines.
Instrumentation:
-
ICP-MS system.
Procedure:
-
Sample Digestion: The this compound sample is digested using a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system.
-
ICP-MS Analysis: The digested sample is introduced into the ICP-MS for the quantification of elemental impurities.
-
Acceptance Criteria: The levels of elemental impurities must not exceed the established PDE limits for drug products.
Mechanism of Action and Signaling Pathway
Mycophenolic acid is a potent, non-competitive, and reversible inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH).[2][3] This enzyme is a critical rate-limiting step in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, mycophenolic acid selectively depletes the pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. Lymphocytes, particularly T and B cells, are highly dependent on the de novo purine synthesis pathway for their proliferation.[2][3] Therefore, the inhibition of IMPDH by mycophenolic acid leads to a cytostatic effect on these immune cells, resulting in its immunosuppressive properties.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the analysis of this compound and the logical relationship between a Certificate of Analysis and product specifications.
References
A Technical Guide to the Biosynthesis of Mycophenolic Acid and Its Labeled Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthesis of Mycophenolic Acid (MPA), a potent immunosuppressant produced by several species of the Penicillium fungus. We will explore the intricate enzymatic pathway, the genetic basis for its production, optimized fermentation strategies, and detailed protocols for its purification and analysis. Furthermore, this guide addresses the chemical synthesis of isotopically labeled MPA analogues, crucial for research and clinical applications.
The Mycophenolic Acid (MPA) Biosynthetic Pathway
Mycophenolic acid is a fungal secondary metabolite first isolated from Penicillium brevicompactum.[1] Its biosynthesis is a complex, multi-step process involving a series of enzymatic reactions that are elegantly compartmentalized within the fungal cell, spanning the cytosol, endoplasmic reticulum (ER), Golgi apparatus, and peroxisomes.[2][3][4] The pathway begins with the synthesis of the polyketide core and culminates in a final product through a series of modifications.
The entire pathway is orchestrated by enzymes encoded by a dedicated gene cluster, typically containing seven genes (mpaA, mpaB, mpaC, mpaDE, mpaF, mpaG, and mpaH).[5][6] The key steps are as follows:
-
Polyketide Synthesis (Cytosol) : The process is initiated by the polyketide synthase MpaC , which assembles one molecule of acetyl-CoA, three molecules of malonyl-CoA, and one S-adenosyl-L-methionine (SAM) to form 5-methylorsellinic acid (5-MOA).[1][5]
-
Hydroxylation and Lactonization (ER) : The fusion enzyme MpaDE , bound to the endoplasmic reticulum, hydroxylates 5-MOA and then catalyzes an intramolecular lactonization to produce 3,5-dihydroxy-6-methylphthalide (DHMP).[3]
-
Farnesylation (Golgi Apparatus) : The prenyltransferase MpaA , located in the Golgi apparatus, attaches a farnesyl pyrophosphate (FPP) group to DHMP, yielding 4-farnesyl-3,5-dihydroxy-6-methylphthalide (FDHMP).[3][5]
-
Oxidative Cleavage (ER) : The oxygenase MpaB , also in the ER, performs an oxidative cleavage of the farnesyl side chain of FDHMP.[2][5]
-
O-Methylation (Cytosol) : The O-methyltransferase MpaG transfers a methyl group from SAM to the newly formed aldehyde, a precursor to MPA.[3][5]
-
β-Oxidation and Hydrolysis (Peroxisome) : The modified side chain is then activated to a CoA-thioester and undergoes successive rounds of β-oxidation within the peroxisome.[2][5] The process is completed by the acyl-CoA hydrolase MpaH , which hydrolyzes the final MPA-CoA to release mycophenolic acid.[2][5]
Caption: Compartmentalized biosynthesis of Mycophenolic Acid (MPA).
Production and Purification of Mycophenolic Acid
MPA is produced industrially via submerged fermentation of Penicillium species. Significant research has focused on optimizing fermentation media and strategies to enhance yield.
Data Presentation: Optimization of MPA Production
The following table summarizes quantitative data from various studies aimed at increasing MPA yield through optimization of fermentation conditions.
| Strain | Fermentation Type | Key Optimization Parameters | Initial Yield | Optimized Yield | Reference |
| P. brevicompactum MTCC 8010 | Submerged (Batch) | Glucose, Peptone, Methionine, Glycine | ~193 mg/L | 1737 mg/L | [7] |
| P. brevicompactum ATCC 16024 | Submerged (Fed-batch) | Combined feeding strategy (glucose, peptone) | 1.72 g/L | 2.68 g/L | [8] |
| P. brevicompactum MTCC 8010 | Submerged (Fed-batch) | Sorbitol feeding, pH control at 6.0 | 1.26 g/L | 3.26 g/L | [8][9] |
| P. brevicompactum | Submerged (Shake Flask) | Box-Behnken design (glucose, yeast extract) | - | 3610 µg/mL | [8][10] |
| P. brevicompactum | Submerged (5-L Fermenter) | Optimized medium and strategy | 3712 µg/mL | 5786 µg/mL | [8][10] |
| P. brevicompactum ATCC 16024 | Solid State | Media optimization (moist wheat bran) | 425 mg/kg | 3286 mg/kg | [11] |
| P. glabrum IBRC-M 30518 | Submerged (Batch) | Czapek-Dox medium | - | 1079 mg/L |
Experimental Protocols
Protocol 1: Optimized Submerged Fermentation of P. brevicompactum
This protocol is a composite based on enhanced yield studies.[8][10]
-
Inoculum Preparation :
-
Maintain P. brevicompactum on Potato Dextrose Agar (PDA) slants.
-
Prepare a spore suspension (10⁷ spores/mL) by harvesting spores from a 3-5 day old PDA plate culture into sterile distilled water.
-
-
Fermentation Medium :
-
Prepare the optimized fermentation medium with the following composition (g/L): Glucose 200, Yeast Extract 10, Glycine 12.0, Methionine 0.4, KH₂PO₄ 3.0.
-
Add 1 mL/L of a trace element solution (g/L): FeSO₄·7H₂O 0.22, CuSO₄·5H₂O 0.3, MnSO₄·4H₂O 0.12, ZnSO₄·7H₂O 2.0.
-
Adjust the initial pH of the medium to 4.5.
-
Sterilize the carbon source and trace elements separately from the rest of the medium (e.g., 115°C for 15 min) to prevent precipitation. Autoclave the main medium at 121°C for 20 min.
-
-
Fermentation :
-
Inoculate the sterile medium with 10% (v/v) of the prepared inoculum.
-
Incubate in a stirred-tank bioreactor at 24°C for 180 hours.
-
Maintain agitation at 250 rpm and an aeration rate of 1.5 vvm (volume of air per volume of medium per minute).
-
Monitor and control pH, dissolved oxygen, and substrate concentration throughout the fermentation.
-
Protocol 2: Extraction and Purification of MPA
This protocol describes a general method for recovering MPA from fermentation broth.
-
Broth Preparation :
-
At the end of fermentation, separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Acidify the cleared supernatant to pH 2.0-4.5 using an acid like 1 M HCl. This protonates the MPA, making it less water-soluble.
-
-
Solvent Extraction :
-
Extract the acidified supernatant twice with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
Pool the organic phases.
-
-
Purification :
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator to yield a crude MPA extract.
-
For further purification, employ column chromatography. Pack a column with a suitable stationary phase like alumina or silica gel.
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a solvent system (e.g., a gradient of ethyl acetate in hexane) to separate MPA from impurities.
-
Collect fractions and analyze them (e.g., by HPLC) to identify those containing pure MPA.
-
-
Crystallization :
-
Combine the pure fractions and evaporate the solvent.
-
Crystallize the purified MPA from a suitable solvent to obtain pure MPA crystals.
-
Synthesis of Labeled Mycophenolic Acid Analogues
Isotopically labeled MPA, such as deuterated (MPA-d₃) or ¹³C-labeled versions, are indispensable as internal standards in quantitative mass spectrometry-based assays for therapeutic drug monitoring. The final step in the natural biosynthesis of MPA is the methylation of demethylmycophenolic acid by the enzyme S-adenosyl-L-methionine:demethylmycophenolic acid O-methyltransferase.[1][3] This step is a prime target for introducing a labeled methyl group.
A chemical synthesis approach allows for precise placement of isotopic labels. The following protocol is based on a patented method for synthesizing Mycophenolic acid-¹³CD₃.[5]
Experimental Protocol
Protocol 3: Chemical Synthesis of Mycophenolic Acid-¹³CD₃ [5]
This four-step synthesis starts with commercially available Mycophenolic Acid.
-
Step 1: Demethylation :
-
Under a nitrogen atmosphere, add Mycophenolic Acid (7.5g, 23.4 mmol), pyridine (15 mL), 2,4,6-collidine (74 mL), and lithium iodide (21.2g, 158.4 mmol) to a 250 mL flask.
-
Heat the reaction mixture to 135°C for 48 hours, monitoring completion by TLC.
-
After cooling, adjust the pH to ~4 with dilute HCl.
-
Extract the product with ethyl acetate. Combine the organic phases, wash with 0.1 M HCl and then saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield demethylated MPA (Compound 2). The reported yield is 95.6%.
-
-
Step 2: Esterification :
-
React the demethylated MPA (Compound 2) with thionyl chloride in a methanol system to protect the carboxylic acid group as a methyl ester (Compound 3).
-
-
Step 3: Labeled Methylation (Mitsunobu Reaction) :
-
In anhydrous tetrahydrofuran, react the methyl ester (Compound 3) with triphenylphosphine, diethyl azodicarboxylate (DEAD), and the isotopic labeling reagent, methanol-¹³CD₃ .
-
This reaction selectively methylates the phenolic hydroxyl group, introducing the ¹³CD₃ label to create the labeled ester (Compound 4).
-
-
Step 4: Ester Hydrolysis :
-
Hydrolyze the methyl ester of the labeled intermediate (Compound 4) using lithium hydroxide monohydrate in a methanol/water system.
-
This final step deprotects the carboxylic acid, yielding the target molecule, Mycophenolic acid-¹³CD₃ .
-
Caption: Chemical synthesis workflow for isotopically labeled MPA.
Analytical Methods for Quantification
Accurate quantification of MPA in biological matrices like human plasma is critical for therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS/MS) detection is the gold standard.
Experimental Protocol
Protocol 4: UPLC-MS/MS for MPA Quantification in Human Plasma
This protocol provides a sensitive and high-throughput method for MPA analysis.
-
Sample Preparation (Protein Precipitation) :
-
To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., Mycophenolic acid-d₃ in methanol).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions :
-
UPLC System : Waters Acquity UPLC or equivalent.
-
Column : Acquity UPLC BEH C18 (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase : Isocratic elution with Acetonitrile and 10 mM Ammonium Formate (pH 3.0) in a 75:25 (v/v) ratio.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5-10 µL.
-
-
Mass Spectrometry Conditions :
-
Mass Spectrometer : Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE).
-
Ionization Mode : Positive ion electrospray ionization (ESI+).
-
Detection : Multiple Reaction Monitoring (MRM).
-
MPA Transition : m/z 321.2 → 207.1
-
MPA-d₃ (IS) Transition : m/z 324.2 → 210.1
-
-
Optimize MS parameters (e.g., cone voltage, collision energy) to maximize signal intensity and minimize in-source conversion of MPA-glucuronide metabolites.
-
-
Quantification :
-
Generate a calibration curve by plotting the peak area ratio of MPA to the internal standard against a series of known MPA concentrations (e.g., 15–15000 ng/mL) in blank plasma.
-
Determine the concentration of MPA in unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. Biosynthesis of Mycophenolic Acid: Purification and Characterization of S-Adenosyl-l-Methionine:Demethylmycophenolic Acid O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. Biosynthesis of mycophenolic acid: purification and characterization of S-adenosyl-L-methionine: demethylmycophenolic acid O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct synthesis of mycophenolic acid aryl esters with antioxidant and antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis method of mycophenolic acid-13CD3 - Eureka | Patsnap [eureka.patsnap.com]
- 6. Methyl-specific isotopic labeling: a molecular tool box for solution NMR studies of large proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. CN117535251B - Enzymatic synthesis of immunosuppressant mycophenolic acid and its derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
A Technical Guide to the Physical and Chemical Distinctions Between Mycophenolic Acid and Mycophenolic Acid-13C17
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physical and chemical properties of Mycophenolic acid (MPA) and its stable isotope-labeled counterpart, Mycophenolic acid-13C17. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize these compounds in their work, particularly in pharmacokinetic and metabolic studies where isotopically labeled internal standards are essential for accurate quantification.
Core Physical and Chemical Properties
Mycophenolic acid is an immunosuppressant drug widely used to prevent rejection in organ transplantation.[1] this compound is its isotopically labeled form, where all 17 carbon atoms have been replaced with the heavy isotope, carbon-13. This isotopic substitution is the fundamental difference between the two molecules and imparts a greater molecular weight to the labeled compound, which is the basis for its use in mass spectrometry-based quantification. While chemically identical in terms of reactivity and biological activity, the difference in mass allows for their clear differentiation in analytical experiments.
The key physical and chemical properties of both compounds are summarized in the table below for easy comparison.
| Property | Mycophenolic Acid (MPA) | This compound | Data Source(s) |
| Molecular Formula | C₁₇H₂₀O₆ | [¹³C]₁₇H₂₀O₆ | [2][3][4] |
| Molecular Weight | 320.34 g/mol | 337.2 g/mol | [2][3][4][5] |
| CAS Number | 24280-93-1 | 1202866-92-9 | [2][6][7] |
| Appearance | White to off-white crystalline powder or needles | Typically supplied as a solution in acetonitrile | [2][7] |
| Melting Point | 141 °C | Not available (typically handled in solution) | [7] |
| pKa | 4.5 | Expected to be identical to MPA | [7] |
| Solubility | Almost insoluble in cold water; soluble in alcohol, acetone, and methanol. | Soluble in acetonitrile. | [2][7][8] |
Structural and Mechanistic Overview
The chemical structure of Mycophenolic acid consists of a substituted benzofuran ring linked to a hexenoic acid side chain.[3][9] The structure of this compound is identical, with the exception of the isotopic composition of its carbon backbone.
References
- 1. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mpbio.com [mpbio.com]
- 5. GSRS [precision.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mycophenolic Acid [drugfuture.com]
- 8. Mycophenolic acid | Endogenous Metabolite | UGT | TargetMol [targetmol.com]
- 9. Mycophenolic acid Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
A Comprehensive Technical Guide to the Storage and Handling of Mycophenolic Acid-¹³C₁₇
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides detailed recommendations for the proper storage and handling of Mycophenolic acid-¹³C₁₇, an isotopically labeled form of the immunosuppressant drug Mycophenolic acid (MPA). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and guaranteeing laboratory safety.
Storage Recommendations
The appropriate storage of Mycophenolic acid-¹³C₁₇ is paramount to prevent degradation and maintain its isotopic and chemical purity. Recommendations vary depending on whether the compound is in solid form or in a solution.
Table 1: Storage Conditions for Mycophenolic Acid-¹³C₁₇
| Form | Recommended Temperature | Light Protection | Atmosphere | Additional Notes |
| Solid (Lyophilized Powder) | -20°C for long-term storage[1] | Protect from light | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Keep container tightly sealed to prevent moisture absorption. |
| Solution in Acetonitrile | -20°C[2] | Store in amber vials or protect from light | Tightly seal vials to prevent solvent evaporation | Solutions in acetonitrile are commercially available[3]. |
| Reconstituted Solutions (e.g., in DMSO or Ethanol) | -20°C[4] | Protect from light | Aliquot to avoid multiple freeze-thaw cycles[4] | Stock solutions are generally stable for up to 3 months at -20°C[4]. |
Handling Procedures
Mycophenolic acid is a potent pharmaceutical compound and should be handled with care. The safety precautions for the ¹³C₁₇ labeled version are assumed to be identical to the unlabeled compound.
Table 2: Personal Protective Equipment (PPE) and Handling Guidelines
| Category | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | - Safety glasses with side shields- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat | To prevent eye and skin contact. |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood. | To avoid inhalation of the powder or solvent vapors. |
| General Hygiene | - Avoid all personal contact, including inhalation[3].- Do not eat, drink, or smoke in the handling area.- Wash hands thoroughly after handling[3]. | To prevent accidental ingestion and contamination. |
| Dispensing | For solid form, carefully weigh the required amount, avoiding the creation of dust. For solutions, use appropriate volumetric glassware. | To ensure accuracy and minimize exposure. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety and compliance. |
Stability Profile
Studies on MPA in human plasma indicate that it is stable for at least 3 weeks when stored at -20°C and for up to 96 hours at 4°C[5]. Long-term studies have shown that MPA in plasma remains stable for up to 5 months at -20°C[6]. However, at room temperature (21°C) and higher, a progressive increase in MPA concentration has been observed over time in plasma, suggesting potential instability or conversion of metabolites back to the parent drug[7].
For solutions of MPA in organic solvents like acetonitrile or DMSO, storage at -20°C is recommended to maintain stability[2][4]. Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C[4].
Experimental Protocols
To ensure the integrity of Mycophenolic acid-¹³C₁₇ in research applications, it is essential to perform stability-indicating assays. The following are detailed methodologies for conducting forced degradation studies and a stability-indicating HPLC method, adapted from published protocols for unlabeled Mycophenolic acid.
Forced Degradation Study Protocol
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Objective: To assess the stability of Mycophenolic acid-¹³C₁₇ under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Mycophenolic acid-¹³C₁₇ in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.01 M NaOH.
-
Incubate the mixture at 80°C for 30 minutes[8].
-
Cool the solution to room temperature and neutralize with 0.01 M HCl.
-
Dilute to a final concentration of approximately 20 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 7 days[5].
-
Dilute to a final concentration of approximately 20 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of Mycophenolic acid-¹³C₁₇ to UV light (365 nm) in a photostability chamber for 1 hour[8].
-
Prepare a 20 µg/mL solution in the mobile phase.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.
Stability-Indicating HPLC Method Protocol
A validated stability-indicating HPLC method is essential to separate the intact drug from its degradation products.
Objective: To develop and validate an HPLC method for the quantification of Mycophenolic acid-¹³C₁₇ and the separation of its degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[9].
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.03 M phosphate buffer) in a ratio of 60:40 (v/v) has been shown to be effective[9]. The pH of the buffer may need to be adjusted to optimize separation.
-
Flow Rate: 0.8 mL/min[9].
-
Detection Wavelength: 254 nm[9].
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 33°C)[10].
Method Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish between Mycophenolic acid-¹³C₁₇ and its degradation products, as well as any other components in the sample matrix.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
The following diagrams illustrate key workflows for the proper storage and handling of Mycophenolic acid-¹³C₁₇.
Caption: Workflow for the storage of Mycophenolic acid-¹³C₁₇.
Caption: Safe handling workflow for Mycophenolic acid-¹³C₁₇.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. achemtek.com [achemtek.com]
- 3. a-matrix.ng [a-matrix.ng]
- 4. Mycophenolic Acid | Cell Signaling Technology [cellsignal.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Stability Issues of Mycophenolic Acid in Plasma: From Patient to Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal storage temperature and matrix before analyzing mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchps.com [jchps.com]
- 9. researchgate.net [researchgate.net]
- 10. A Stability-Indicating Ultra Performance Liquid Chromato-Graphic (UPLC) Method for the Determination of a Mycophenolic Acid-Curcumin Conjugate and Its Applications to Chemical Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mycophenolic Acid-13C17 for In Vitro IMPDH Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolic acid (MPA) is a potent, selective, and reversible uncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[1][2][3] Due to its profound inhibitory effect on the proliferation of T and B lymphocytes, which are highly dependent on this pathway, MPA is widely used as an immunosuppressant in organ transplantation to prevent graft rejection.[4] Mycophenolic acid-13C17 is a stable isotope-labeled version of MPA, which serves as an invaluable tool in research and development, particularly in in vitro studies of IMPDH inhibition. The incorporation of seventeen 13C atoms provides a distinct mass shift, enabling precise quantification and differentiation from the unlabeled compound in mass spectrometry-based assays. This technical guide provides an in-depth overview of the use of this compound for in vitro IMPDH inhibition studies, including detailed experimental protocols, data presentation, and visualization of the relevant biological pathways and experimental workflows.
Mechanism of Action of Mycophenolic Acid
IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), the rate-limiting step in the de novo synthesis of guanosine triphosphate (GTP).[1] MPA exerts its inhibitory effect by binding to the NAD+ cofactor site of the E-XMP* intermediate complex of IMPDH, thereby trapping this intermediate and halting the catalytic cycle.[5] This leads to the depletion of the intracellular guanine nucleotide pool, which is crucial for DNA and RNA synthesis, signal transduction, and other cellular processes. Lymphocytes are particularly susceptible to the effects of MPA because they lack a robust purine salvage pathway and rely heavily on the de novo synthesis pathway for their proliferation.[1][4]
IMPDH Signaling Pathway and MPA Inhibition
The following diagram illustrates the de novo purine synthesis pathway and the point of inhibition by Mycophenolic Acid.
Quantitative Data on IMPDH Inhibition
| Compound | Parameter | Value | Cell Line/Enzyme Source | Reference |
| Mycophenolic Acid | EC50 | 0.24 µM | Human T-lymphoblast CEM cell line | [6] |
| Mycophenolic Acid | IC50 (approx.) | 200 mg/L | Canine whole blood | [7] |
Experimental Protocols
This compound is primarily utilized as an internal standard for the accurate quantification of unlabeled MPA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, it can also be used in direct binding or enzyme kinetic studies. Below are representative protocols for in vitro IMPDH inhibition assays.
Spectrophotometric IMPDH Inhibition Assay
This assay measures the activity of IMPDH by monitoring the production of NADH at 340 nm.
Materials:
-
Recombinant human IMPDH2
-
Inosine-5'-monophosphate (IMP)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Mycophenolic acid (unlabeled)
-
This compound (for validation or comparative studies)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of IMP (e.g., 10 mM) in Assay Buffer.
-
Prepare a stock solution of NAD+ (e.g., 10 mM) in Assay Buffer.
-
Prepare stock solutions of Mycophenolic acid and this compound (e.g., 10 mM in DMSO) and create serial dilutions in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 170 µL of Assay Buffer to each well.
-
Add 10 µL of the serially diluted Mycophenolic acid or this compound to the respective wells. Include a vehicle control (DMSO in Assay Buffer).
-
Add 10 µL of recombinant IMPDH2 enzyme solution (final concentration will depend on the enzyme's specific activity).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of a pre-mixed solution of IMP and NAD+ to each well to achieve the desired final concentrations (e.g., 250 µM IMP and 500 µM NAD+).
-
Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH production) for each concentration of the inhibitor.
-
Plot the percentage of IMPDH inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
LC-MS/MS-Based IMPDH Inhibition Assay
This method quantifies the product of the IMPDH reaction, xanthosine-5'-monophosphate (XMP), providing a highly sensitive and specific measure of enzyme activity. This compound can be used as an internal standard for the quantification of unlabeled MPA if the goal is to correlate inhibitor concentration with enzyme activity.
Materials:
-
Recombinant human IMPDH2
-
IMP
-
NAD+
-
Mycophenolic acid (unlabeled)
-
This compound (as internal standard or test compound)
-
Xanthosine-5'-monophosphate (XMP) standard
-
Stable isotope-labeled XMP (e.g., 13C5-XMP) as an internal standard for XMP quantification
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA
-
Quenching Solution: Cold methanol
-
LC-MS/MS system
Procedure:
-
Enzymatic Reaction:
-
Set up the enzymatic reaction as described in the spectrophotometric assay (steps 2.1-2.3), but in microcentrifuge tubes.
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 3 volumes of ice-cold methanol containing the internal standards (13C5-XMP and this compound if quantifying unlabeled MPA).
-
Vortex and centrifuge at high speed to precipitate the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method to detect and quantify XMP, 13C5-XMP, unlabeled MPA, and this compound.
-
Inject the prepared samples onto the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient elution.
-
-
Data Analysis:
-
Quantify the amount of XMP produced in each reaction by comparing the peak area ratio of XMP to 13C5-XMP against a standard curve.
-
Calculate the percentage of IMPDH inhibition for each concentration of Mycophenolic acid.
-
Determine the IC50 value as described previously.
-
Visualizations
Experimental Workflow for LC-MS/MS-Based IMPDH Inhibition Assay
Logical Relationship of MPA-13C17 in Quantitative Analysis
Conclusion
This compound is a critical tool for the in vitro investigation of IMPDH inhibition. Its primary application as an internal standard in LC-MS/MS-based assays allows for highly accurate and precise quantification of unlabeled Mycophenolic acid, facilitating detailed pharmacokinetic and pharmacodynamic studies. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust in vitro experiments to explore the inhibitory effects of Mycophenolic acid on IMPDH. The use of stable isotope-labeled compounds like this compound will continue to be instrumental in advancing our understanding of immunosuppressive drug mechanisms and in the development of novel therapeutics.
References
- 1. Inhibition of IMPDH by mycophenolic acid: dissection of forward and reverse pathways using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamic assessment of mycophenolic acid-induced immunosuppression by measurement of inosine monophosphate dehydrogenase activity in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of IMPDH activity and purine bases in lymphocytes using LC-MS/MS: assessment of biomarker responses to mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Quantification of Mycophenolic Acid in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolic acid (MPA) is the active metabolite of the immunosuppressive drugs mycophenolate mofetil (MMF) and mycophenolate sodium. It is widely used to prevent organ rejection in transplant recipients. Therapeutic drug monitoring (TDM) of MPA is crucial to ensure efficacy while minimizing toxicity, due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[1][2] This application note describes a robust and sensitive method for the quantification of MPA in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Mycophenolic acid-¹³C₁₇. While the specific ¹³C₁₇-labeled internal standard is not commonly cited, the methodology presented here is based on well-established principles using other stable isotope-labeled internal standards like MPA-d3, and is directly applicable.
Principle of the Method
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of MPA. A stable isotope-labeled internal standard (IS), Mycophenolic acid-¹³C₁₇, which has nearly identical physicochemical properties to the analyte, is added to the plasma sample. This IS allows for accurate quantification by correcting for variations in sample preparation and instrument response. The sample preparation involves a simple protein precipitation step, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Materials and Reagents
-
Mycophenolic acid (MPA) reference standard
-
Mycophenolic acid-¹³C₁₇ (Internal Standard, IS)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Ultrapure water
-
Drug-free human plasma (for calibration standards and quality controls)
Experimental Protocols
Preparation of Stock and Working Solutions
-
MPA Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of MPA in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Mycophenolic acid-¹³C₁₇ in methanol.
-
MPA Working Solutions: Prepare serial dilutions of the MPA stock solution in methanol:water (50:50, v/v) to create working solutions for calibration curve standards and quality controls.
-
IS Working Solution (e.g., 1 µg/mL): Dilute the IS stock solution in acetonitrile. This solution will also serve as the protein precipitation agent.
Sample Preparation
-
Label microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.
-
To 50 µL of plasma in each tube, add 150 µL of the IS working solution in acetonitrile.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| System | UPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Isocratic or gradient elution (e.g., 75% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
| Parameter | Condition |
| System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 120 °C |
| Desolvation Temp. | 300-400 °C |
| Capillary Voltage | 3.5 kV |
Table 1: MRM Transitions for MPA and Mycophenolic acid-¹³C₁₇
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Mycophenolic acid (MPA) | 321.1 | 207.0 | Positive[1] |
| Mycophenolic acid (MPA) | 319.1 | 191.0 | Negative |
| Mycophenolic acid-¹³C₁₇ (IS) | 338.1 | 224.0 | Positive (Predicted) |
| Mycophenolic acid-¹³C₁₇ (IS) | 336.1 | 208.0 | Negative (Predicted) |
Note: The predicted transitions for Mycophenolic acid-¹³C₁₇ are based on the addition of 17 atomic mass units from the ¹³C isotopes. The exact masses and fragmentation patterns should be confirmed by direct infusion of the internal standard.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for the intended application. Key validation parameters are summarized in the tables below, with representative data from published methods for MPA quantification.
Quantitative Data
Table 2: Linearity and Sensitivity
| Parameter | Typical Value | Reference |
| Linearity Range | 15 - 15,000 ng/mL | [1] |
| 0.1 - 40.0 µg/mL | ||
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 15 ng/mL | [1] |
| 0.1 µg/mL |
Table 3: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low | < 10% | < 10% | 90-110% | |
| Medium | < 10% | < 10% | 90-110% | |
| High | < 10% | < 10% | 90-110% |
Table 4: Recovery and Matrix Effect
| Parameter | Typical Value | Reference |
| Extraction Recovery | > 85% | |
| Matrix Effect | Minimal, compensated by IS | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for MPA quantification.
Method Validation Parameters
Caption: Key parameters for method validation.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Mycophenolic acid in human plasma. The use of a stable isotope-labeled internal standard, such as Mycophenolic acid-¹³C₁₇, ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring and pharmacokinetic studies in clinical and research settings. Proper method validation is essential to guarantee the quality and reliability of the generated data.
References
Application Note: Therapeutic Drug Monitoring of Mycophenolate Mofetil using a Stable Isotope Labeled Internal Standard
Introduction
Mycophenolate Mofetil (MMF) is an essential immunosuppressive agent widely used in solid organ transplantation to prevent rejection and to treat various autoimmune diseases.[1][2][3][4] MMF is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, Mycophenolic Acid (MPA).[2][5][6] MPA is a potent, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides.[5][7][8][9] T and B lymphocytes are highly dependent on this pathway for their proliferation, making MPA a targeted immunosuppressant that suppresses cell-mediated immune responses and antibody formation.[5][6][7][8][10]
Therapeutic Drug Monitoring (TDM) of MPA is crucial due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[11][12] Factors such as co-medication, renal function, and time after transplantation can influence MPA exposure.[13] TDM helps to optimize dosing, minimizing the risks of toxicity and allograft rejection.[14][15] A widely accepted therapeutic window for the MPA area under the concentration-time curve over 12 hours (AUC0-12) is between 30 and 60 mg·h/L.[13][16]
This application note describes a robust and sensitive method for the quantification of Mycophenolic Acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a ¹³C-labeled internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the measurement.[17]
Mechanism of Action of Mycophenolate Mofetil
Mycophenolate Mofetil exerts its immunosuppressive effects primarily through the inhibition of the de novo purine synthesis pathway by its active metabolite, Mycophenolic Acid. This targeted action on lymphocytes is pivotal in preventing allograft rejection and managing autoimmune disorders.[5][8]
Experimental Protocol
This protocol outlines the procedure for the quantification of Mycophenolic Acid in human plasma using LC-MS/MS with a ¹³C-labeled internal standard.
Materials and Reagents
-
Mycophenolic Acid (MPA) reference standard
-
¹³C-Mycophenolic Acid (¹³C-MPA) internal standard
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Sample Preparation
-
Spiking of Internal Standard: To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of ¹³C-MPA internal standard working solution (concentration to be optimized).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Dilution (Optional): The supernatant can be diluted with ultrapure water if necessary to reduce the organic solvent concentration before injection.
-
Injection: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation of MPA from matrix components |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | To be optimized (e.g., 500°C) |
| IonSpray Voltage | To be optimized (e.g., -4500 V for negative mode) |
| Curtain Gas | To be optimized |
| Collision Gas | To be optimized |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for MPA and ¹³C-MPA
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| MPA | 319.1 | 191.1 | 100 | To be optimized |
| 319.1 | 205.1 | 100 | To be optimized | |
| ¹³C-MPA | 325.1 | 197.1 | 100 | To be optimized |
| 325.1 | 211.1 | 100 | To be optimized | |
| Note: The exact m/z values for ¹³C-MPA will depend on the number and position of the ¹³C labels. The values provided are illustrative for a molecule with six ¹³C atoms. |
Data Analysis and Results
A calibration curve is constructed by plotting the peak area ratio of MPA to ¹³C-MPA against the nominal concentration of the calibrators. The concentration of MPA in the quality control and unknown samples is then determined from this calibration curve using linear regression with a 1/x weighting.
Table 4: Method Validation Parameters (Illustrative)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Accuracy and Precision within ±20% |
| Accuracy (within-run and between-run) | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (CV%; within-run and between-run) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within acceptable limits |
| Recovery | Consistent and reproducible |
Conclusion
The described LC-MS/MS method utilizing a ¹³C-labeled internal standard provides a highly accurate, precise, and robust platform for the therapeutic drug monitoring of Mycophenolate Mofetil. This approach allows for the reliable quantification of Mycophenolic Acid in human plasma, enabling clinicians to optimize immunosuppressive therapy for individual patients, thereby improving therapeutic outcomes and minimizing adverse effects.
References
- 1. A Limited Sampling Strategy for Therapeutic Drug Monitoring of Mycophenolate Mofetil for Prophylaxis of Acute Graft-Versus-Host Disease in Allogeneic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring of mycophenolic acid in solid organ transplant patients treated with mycophenolate mofetil: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic drug monitoring of mycophenolate mofetil in pediatric patients: novel techniques and current opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 11. Quantification of Mycophenolic Acid in Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 12. Therapeutic drug monitoring of mycophenolic acid in kidney transplant patients: a abbreviated sampling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. asu.elsevierpure.com [asu.elsevierpure.com]
- 15. Therapeutic drug monitoring of mycophenolate mofetil in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Mycophenolic Acid in Human Plasma using a Labeled Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Mycophenolic acid (MPA) in human plasma. The protocol employs a simple and rapid protein precipitation technique for sample preparation, utilizing a stable isotope-labeled internal standard (Mycophenolic acid-d3) for accurate quantification. The analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity. This method is suitable for therapeutic drug monitoring (TDM) of MPA, an immunosuppressant agent critical in preventing rejection in organ transplantation.[1][2][3] The described workflow, from sample preparation to data acquisition, is designed for efficiency and reproducibility in a high-throughput laboratory setting.
Introduction
Mycophenolic acid (MPA) is the active metabolite of the prodrug mycophenolate mofetil (MMF) and mycophenolate sodium.[3] It is a potent, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[3][4] This enzyme is crucial for the de novo synthesis of guanine nucleotides, a pathway on which T and B lymphocytes are highly dependent for their proliferation.[3][5][6] By inhibiting IMPDH, MPA selectively suppresses the immune system, making it a cornerstone therapy in preventing acute rejection after solid organ transplantation.[1][3][7]
Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of MPA is recommended to optimize dosing, ensuring efficacy while minimizing toxicity.[1][7][8] This application note provides a detailed protocol for the sample preparation and LC-MS/MS analysis of MPA in human plasma, incorporating a labeled internal standard to ensure high accuracy and precision.
Experimental Protocol
Materials and Reagents
-
Mycophenolic acid (MPA) reference standard
-
Mycophenolic acid-d3 (MPA-d3) internal standard (IS)
-
LC-MS grade water
-
Formic acid
-
Ammonium formate[6]
-
Drug-free human plasma (K2EDTA)
Equipment
-
Calibrated micropipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
-
Ultra-High Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer
Preparation of Stock and Working Solutions
-
MPA Stock Solution (1 mg/mL): Accurately weigh and dissolve the MPA reference standard in methanol.
-
MPA-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve MPA-d3 in methanol.[9]
-
MPA Working Solutions: Prepare a series of working solutions by serially diluting the MPA stock solution with a 50:50 mixture of methanol and water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the MPA-d3 stock solution with acetonitrile to achieve a final concentration of 50 ng/mL.[9]
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for each calibrator, QC, and unknown plasma sample.
-
Pipette 50 µL of the respective plasma sample, calibrator, or QC into the appropriately labeled tube.[6]
-
Add 250 µL of the Internal Standard Spiking Solution (MPA-d3 in acetonitrile) to each tube.[6]
-
Vortex each tube for approximately 2 minutes to ensure thorough mixing and protein precipitation.[6]
-
Centrifuge the tubes at 12,000 rpm for 15 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water.[6]
-
Cap the vials and place them in the autosampler for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[6]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 with Formic Acid[6]
-
Mobile Phase B: Acetonitrile[6]
-
Flow Rate: 0.4 mL/min[6]
-
Injection Volume: 5 µL[6]
-
Column Temperature: 40 °C[6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mycophenolic Acid (MPA) | 321.1 | 207.0 |
| Mycophenolic Acid-d3 (IS) | 324.1 | 210.1 |
Quantitative Data Summary
The following tables summarize the performance characteristics of the described method, compiled from various validated LC-MS/MS assays for MPA in human plasma.
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 30 µg/mL | [11] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.2 µg/mL | [3][11] |
| Intra-day Precision (%CV) | < 5.8% | [10] |
| Inter-day Precision (%CV) | < 5.8% | [10] |
| Accuracy (% Bias) | Within ±15% | [3][10] |
| Mean Extraction Recovery | > 85% | [3][11] |
| Matrix Effect | Minimal to non-significant | [10] |
Visualizations
Experimental Workflow
Caption: Workflow for MPA sample preparation and analysis.
Signaling Pathway of Mycophenolic Acid
Caption: Mechanism of action of Mycophenolic Acid.
Conclusion
The presented LC-MS/MS method for the determination of Mycophenolic acid in human plasma is simple, rapid, and robust. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation protocol ensures high accuracy and precision, meeting the requirements for therapeutic drug monitoring. This method can be easily implemented in clinical and research laboratories for routine analysis of MPA, aiding in the optimization of immunosuppressive therapy for transplant recipients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 4. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. siemens-healthineers.com [siemens-healthineers.com]
- 7. Inhibition of IMPDH by mycophenolic acid: dissection of forward and reverse pathways using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mycophenolic acid inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 11. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Mycophenolic Acid in Human Plasma Using UPLC-MS/MS with Mycophenolic Acid-d3 as an Internal Standard
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of Mycophenolic Acid (MPA) in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method employs a stable isotope-labeled internal standard, Mycophenolic Acid-d3 (MPA-d3), to ensure high accuracy and precision, making it suitable for clinical research and pharmacokinetic studies.
Introduction
Mycophenolic acid is the active metabolite of the immunosuppressant drug mycophenolate mofetil (MMF), widely used to prevent organ rejection in transplant recipients.[1][2] Therapeutic drug monitoring of MPA is crucial due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[1] UPLC-MS/MS offers superior sensitivity and specificity compared to immunoassays for the quantification of MPA.[1] This application note details a robust and rapid UPLC-MS/MS method for the determination of MPA in human plasma, utilizing protein precipitation for sample preparation and a deuterated internal standard for accurate quantification.
Experimental
Materials and Reagents
-
Mycophenolic Acid (MPA) reference standard
-
Mycophenolic Acid-d3 (MPA-d3) internal standard (IS)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid
-
Ammonium formate
-
Human plasma (drug-free)
-
Ultrapure water
Instrumentation
-
Waters ACQUITY UPLC I-Class System or equivalent
-
Waters Xevo TQD Triple Quadrupole Mass Spectrometer or equivalent
-
ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Stock and Working Solutions
-
MPA Stock Solution (1 mg/mL): Accurately weigh and dissolve MPA in methanol.
-
MPA-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve MPA-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the MPA stock solution in 50% methanol to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the MPA-d3 stock solution in acetonitrile.
Sample Preparation
A simple protein precipitation method is employed for sample preparation.[3][4][5][6]
-
Pipette 50 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
Experimental Workflow
Caption: A flowchart of the sample preparation and analysis workflow.
UPLC-MS/MS Method
2.5.1. Liquid Chromatography
The chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
2.5.2. Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 800 L/hr |
2.5.3. MRM Transitions
The following MRM transitions are monitored for MPA and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Mycophenolic Acid (MPA) | 321.1 | 207.0 | 40 | 25 |
| Mycophenolic Acid-d3 (MPA-d3) | 324.1 | 210.1 | 40 | 25 |
Note: Cone voltage and collision energy may require optimization depending on the specific instrument used.[2][3]
UPLC-MS/MS System Logic
References
- 1. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. shimadzu.com [shimadzu.com]
- 5. waters.com [waters.com]
- 6. UPLC MS/MS method for quantification of mycophenolic acid and metabolites in human plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mycophenolic Acid-13C17 in Pharmacokinetic Studies of Transplant Patients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Mycophenolic acid-13C17 (MPA-13C17) in pharmacokinetic (PK) studies of transplant patients. The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis of drugs in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high precision and accuracy. While deuterated mycophenolic acid (MPA-d3) is commonly cited, MPA-13C17 serves as an excellent alternative, providing a distinct mass shift and minimizing the risk of isotopic cross-contribution.
Introduction to Mycophenolic Acid and the Role of Stable Isotopes in Pharmacokinetics
Mycophenolic acid (MPA) is the active metabolite of the immunosuppressive prodrugs mycophenolate mofetil (MMF) and mycophenolate sodium (MPS). It is a cornerstone of immunosuppressive regimens in solid organ transplant recipients, preventing allograft rejection by inhibiting the proliferation of T and B lymphocytes. The pharmacokinetics of MPA are characterized by significant inter-individual variability, influenced by factors such as co-administered drugs (e.g., calcineurin inhibitors like cyclosporine and tacrolimus), renal function, and time post-transplantation. This variability underscores the importance of therapeutic drug monitoring (TDM) to optimize dosing and minimize the risks of rejection and toxicity.
Stable isotope-labeled compounds, such as MPA-13C17, are ideal internal standards for LC-MS/MS assays. They are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. This allows for co-extraction and co-chromatography with the unlabeled drug, effectively compensating for matrix effects and variations in sample preparation and instrument response.
Key Applications of this compound
-
Internal Standard for Quantitative Bioanalysis: MPA-13C17 is primarily used as an internal standard in LC-MS/MS methods for the precise quantification of MPA in biological matrices like plasma and serum.
-
Pharmacokinetic Studies: Enables accurate determination of key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and clearance (CL).
-
Therapeutic Drug Monitoring (TDM): Facilitates reliable TDM in transplant patients, allowing for dose individualization to maintain MPA exposure within the therapeutic window.
-
Bioequivalence Studies: Can be employed in studies comparing different formulations of mycophenolate.
Quantitative Data from Pharmacokinetic Studies
The following tables summarize typical pharmacokinetic parameters of mycophenolic acid in different transplant populations. These values highlight the variability and provide a reference for expected ranges in clinical studies.
Table 1: Pharmacokinetic Parameters of Mycophenolic Acid in Adult Renal Transplant Recipients
| Parameter | Cyclosporine Co-therapy (Mean ± SD) | Tacrolimus Co-therapy (Mean ± SD) |
| MPA AUC0-12h (mg·h/L) | 25 - 45 | 30 - 60 |
| MPA C0 (mg/L) | 1.0 - 2.5 | 1.5 - 3.5 |
| MPA Cmax (mg/L) | 8 - 15 | 10 - 20 |
| Apparent Clearance (CL/F) (L/h) | 20 - 40 | 15 - 30 |
Data compiled from multiple pharmacokinetic studies in stable renal transplant patients.
Table 2: Influence of Co-medication on Mycophenolic Acid Pharmacokinetics
| Co-medication | Effect on MPA AUC | Mechanism |
| Cyclosporine | Decreased | Inhibition of multidrug resistance-associated protein 2 (MRP-2), leading to reduced enterohepatic recirculation of MPA glucuronide (MPAG). |
| Tacrolimus | Less pronounced effect compared to cyclosporine | Minimal impact on enterohepatic recirculation. |
| Proton Pump Inhibitors | Potential for decreased MPA absorption | Increased gastric pH may affect the dissolution and absorption of mycophenolate mofetil. |
| Rifampin | Decreased MPA AUC | Induction of UDP-glucuronosyltransferases (UGTs), leading to increased MPA glucuronidation. |
Experimental Protocols
Protocol 1: Quantification of Mycophenolic Acid in Human Plasma using LC-MS/MS with MPA-13C17 as an Internal Standard
This protocol describes a robust and sensitive method for the determination of MPA concentrations in plasma samples from transplant patients.
1. Materials and Reagents
-
Mycophenolic Acid (MPA) reference standard
-
This compound (MPA-13C17) internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Drug-free human plasma for calibration standards and quality controls
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
3. Preparation of Solutions
-
MPA Stock Solution (1 mg/mL): Accurately weigh and dissolve MPA in methanol.
-
MPA-13C17 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve MPA-13C17 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the MPA stock solution in methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the MPA-13C17 stock solution in methanol.
4. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibrator, quality control, or patient sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in methanol or acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium Acetate
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 20% B
-
2.6-3.5 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MPA: Q1: 319.1 -> Q3: 191.1 (for negative ion mode)
-
MPA-13C17: Q1: 336.1 -> Q3: 191.1 (for negative ion mode)
-
Note: Exact m/z values may vary slightly depending on the specific 13C labeling pattern of the internal standard and should be optimized on the specific mass spectrometer used.
-
6. Data Analysis
-
Integrate the peak areas for both MPA and MPA-13C17.
-
Calculate the peak area ratio (MPA/MPA-13C17).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of MPA in the unknown samples from the calibration curve.
Visualizations
Application of Stable Isotope-Labeled Mycophenolic Acid in Pediatric Renal Transplant Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Mycophenolic acid (MPA), the active metabolite of the prodrug mycophenolate mofetil (MMF), is a cornerstone of immunosuppressive therapy in pediatric renal transplant recipients. It is a potent, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This mechanism preferentially targets T and B lymphocytes, thereby preventing acute allograft rejection.
The clinical use of MPA in children presents unique challenges due to high inter- and intra-individual pharmacokinetic variability. Factors such as age, weight, renal function, and co-administered medications like calcineurin inhibitors can significantly alter drug exposure. Suboptimal MPA levels increase the risk of graft rejection, while excessive exposure is associated with adverse effects, including gastrointestinal toxicity and myelosuppression. Consequently, therapeutic drug monitoring (TDM) is essential to optimize dosing and improve clinical outcomes in this vulnerable population.
The gold standard for accurate MPA quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Mycophenolic acid-¹³C₁₇ (or the more commonly documented deuterated analog, Mycophenolic acid-d3), is critical for this methodology. This internal standard, being chemically identical to the analyte but with a different mass, co-elutes with MPA and experiences similar extraction and ionization effects. This isotope dilution technique corrects for matrix effects and variations in instrument response, ensuring the highest level of accuracy and precision in MPA quantification. This is particularly crucial in pediatric samples, which are often of limited volume.
The application of Mycophenolic acid-¹³C₁₇ and similar stable isotopes is therefore integral to:
-
Pharmacokinetic (PK) Studies: Precisely defining the absorption, distribution, metabolism, and excretion of MPA in pediatric patients to establish optimal dosing guidelines.
-
Therapeutic Drug Monitoring (TDM): Individualizing MPA dosage to maintain drug exposure within the therapeutic window, thereby minimizing rejection risk and toxicity.
-
Bioequivalence Studies: Comparing different formulations of mycophenolate in the pediatric population.
Quantitative Data Summary
The following tables summarize key quantitative data for Mycophenolic Acid in pediatric renal transplant recipients.
Table 1: Pharmacokinetic Parameters of Mycophenolic Acid in Pediatric Renal Transplant Recipients
| Parameter | Value | Reference |
| Therapeutic Window (AUC₀₋₁₂) | 30 - 60 mg*h/L | [1][2] |
| Apparent Clearance (CL/F) | 16.0 L/h | [1] |
| Apparent Volume of Distribution (Vc/F) | 24.9 L | [1] |
| Protein Binding | ~98% | [2] |
| Mean Free Fraction | 0.89% (range: 0.62% to 1.25%) | [3] |
Table 2: Recommended Dosing of Mycophenolate Mofetil (MMF) in Pediatric Patients
| Co-medication | Recommended MMF Dose | Reference |
| With Cyclosporine | 1200 mg/m²/day in 2 divided doses | [4] |
| With Tacrolimus | 900 mg/m²/day in 2 divided doses | [4] |
Experimental Protocols
Protocol 1: Quantification of Total Mycophenolic Acid in Pediatric Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This protocol describes a method for the quantitative analysis of total MPA in human plasma samples using protein precipitation followed by LC-MS/MS. Mycophenolic acid-¹³C₁₇ or a similar stable isotope analog like MPA-d3 serves as the internal standard (IS).
1. Materials and Reagents:
-
Mycophenolic Acid (MPA) analytical standard
-
Mycophenolic acid-¹³C₁₇ or MPA-d3 (Internal Standard, IS)
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade formic acid
-
Ultrapure water
-
Drug-free human plasma for calibration standards and quality controls
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
2. Preparation of Solutions:
-
MPA Stock Solution (1 mg/mL): Dissolve 10 mg of MPA in 10 mL of methanol.
-
IS Stock Solution (1 mg/mL): Dissolve 1 mg of MPA-¹³C₁₇ (or MPA-d3) in 1 mL of methanol.
-
MPA Working Solutions: Prepare serial dilutions of the MPA stock solution with 50% methanol to create calibration standards ranging from 0.1 to 50 µg/mL.[3][5]
-
IS Working Solution (e.g., 1 µg/mL): Dilute the IS stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of the pediatric plasma sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the IS working solution in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Hypersil GOLD C18 (or equivalent), e.g., 50 x 2.1 mm, 1.9 µm[3]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: Isocratic, e.g., 60:40 (A:B)[3]
-
Flow Rate: 0.4 mL/min[3]
-
Injection Volume: 5-10 µL
-
MS System: Agilent 6420 Triple Quadrupole or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of MPA to the IS against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the data.
-
Determine the concentration of MPA in the pediatric samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Therapeutic Drug Monitoring (TDM) workflow for pediatric patients.
References
- 1. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycophenolic acid (MPA) and its metabolites in kidney transplant recipients: a semi-mechanistic enterohepatic circulation model to improve estimating exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS method for quantitation of total and free mycophenolic acid concentration and its application to a pharmacokinetic study in pediatric renal transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic drug monitoring of mycophenolic acid (MPA) using volumetric absorptive microsampling (VAMS) in pediatric renal transplant recipients: ultra-high-performance liquid chromatography-tandem mass spectrometry analytical method development, cross-validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mitigating Matrix Effects in the Bioanalysis of Mycophenolic Acid Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring.
Introduction Mycophenolic acid (MPA) is the active metabolite of the immunosuppressant prodrug mycophenolate metil (MMF), widely used to prevent organ transplant rejection.[1] Therapeutic drug monitoring of MPA is crucial due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for MPA quantification due to its high sensitivity and specificity.[4][5]
However, the complex nature of biological matrices like human plasma introduces a significant challenge known as the "matrix effect." Endogenous components such as phospholipids, proteins, and salts can co-elute with MPA and interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon can severely compromise the accuracy, precision, and reproducibility of the assay.[6]
The use of a stable isotope-labeled internal standard (IS), such as ¹³C-labeled Mycophenolic Acid, is the most effective strategy to counteract these matrix effects.[7] By mimicking the physicochemical properties of the analyte, the ¹³C-IS co-elutes and experiences the same degree of ion suppression or enhancement. This allows for reliable quantification based on the peak area ratio of the analyte to the internal standard, effectively normalizing the variability.[6] This application note provides a detailed protocol for the quantification of MPA in human plasma using LC-MS/MS with a ¹³C internal standard to ensure accurate and robust bioanalysis.
The Challenge of Matrix Effects
Matrix effects arise when co-eluting, undetected components from the sample matrix influence the ionization efficiency of the target analyte in the LC-MS/MS ion source. This can lead to either a suppression or enhancement of the analyte signal, resulting in inaccurate quantification.
Caption: The impact of matrix components on analyte ionization.
The Role of a ¹³C Internal Standard
A stable isotope-labeled internal standard (SIL-IS), such as ¹³C-MPA, is the ideal tool to correct for matrix effects. It has the same chemical structure as the analyte, with only a difference in isotopic composition. This ensures it has nearly identical extraction recovery and chromatographic retention time, and that it experiences the same ionization suppression or enhancement. Because the ratio of analyte to IS is measured, any signal variation is normalized, leading to accurate results.
Caption: Correction of matrix effects using a ¹³C internal standard.
Experimental Protocol
This protocol outlines a robust LC-MS/MS method for the quantification of Mycophenolic Acid in human plasma.
Materials and Reagents
-
Mycophenolic Acid (MPA) reference standard
-
¹³C-labeled Mycophenolic Acid (¹³C-IS)
-
HPLC-grade acetonitrile and methanol
-
Formic acid and ammonium formate
-
Ultrapure water
-
Drug-free human plasma (with K₂EDTA anticoagulant)
Preparation of Stock and Working Solutions
-
MPA Stock Solution (1 mg/mL): Accurately weigh and dissolve MPA in methanol.
-
¹³C-IS Stock Solution (1 mg/mL): Prepare similarly in methanol.
-
Working Solutions: Serially dilute the MPA stock solution with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
IS Spiking Solution (e.g., 1 µg/mL): Dilute the ¹³C-IS stock solution in acetonitrile. This solution will be used as the protein precipitation agent.
Sample Preparation (Protein Precipitation)
The protein precipitation method is fast, simple, and effective for MPA analysis.[8]
Caption: Workflow for plasma sample preparation via protein precipitation.
Procedure:
-
Pipette 50 µL of plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.
-
Add 150 µL of the IS Spiking Solution (acetonitrile containing ¹³C-IS).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an autosampler vial.
-
Dilute the supernatant 1:1 with ultrapure water to ensure compatibility with the mobile phase.
-
Inject the sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical conditions synthesized from established methods.[1][8][9]
Table 1: LC-MS/MS System Parameters
| Parameter | Setting |
|---|---|
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution (e.g., 75% B) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transition (MPA) | e.g., m/z 321.0 → 191.0 (Positive) or m/z 319.1 → 191.0 (Negative) |
| MRM Transition (¹³C-IS) | e.g., m/z 327.1 → 191.0 (assuming ¹³C₆-MPA, Positive) |
| Dwell Time | 100-200 ms |
| Source Temp. | 120 °C |
| Desolvation Temp. | 400 °C[2] |
Data and Results
The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[10] Key validation parameters are summarized below.
Linearity
The calibration curve is constructed by plotting the peak area ratio (MPA/¹³C-IS) against the nominal concentration of the calibration standards.
Table 2: Representative Calibration Curve Data
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|
| 15 (LLOQ) | 101.5 | 4.5 |
| 30 | 98.7 | 3.1 |
| 300 | 102.3 | 2.5 |
| 7,500 | 99.1 | 1.8 |
| 15,000 (ULOQ) | 100.8 | 2.2 |
| Correlation Coefficient (r²) | > 0.998 | |
Data synthesized from typical performance characteristics reported in literature.[1][8]
Accuracy and Precision
Intra- and inter-day accuracy and precision are evaluated by analyzing QC samples at low, medium, and high concentrations.
Table 3: Representative Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|
| Low (LQC) | 40 | 103.2 | 3.8 | 104.1 | 4.9 |
| Medium (MQC) | 6,500 | 98.5 | 2.1 | 99.6 | 3.2 |
| High (HQC) | 13,000 | 101.7 | 1.9 | 100.9 | 2.8 |
Data synthesized from typical performance characteristics reported in literature.[1][7][11] The acceptance criteria are typically ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the LLOQ).
Matrix Effect and Recovery
The matrix effect is assessed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. The use of a ¹³C-IS is expected to normalize any observed variability.
Table 4: Matrix Effect and Recovery Assessment
| QC Level | Analyte Recovery (%) | ¹³C-IS Recovery (%) | Matrix Factor (IS-Normalized) |
|---|---|---|---|
| Low (LQC) | 97.2 | 96.5 | 1.01 |
| High (HQC) | 98.9 | 97.1 | 0.99 |
Data synthesized from typical performance characteristics reported in literature.[1][10][12]
-
Recovery: High and consistent recovery (>85%) indicates an efficient extraction process.
-
Matrix Factor: A value close to 1.0 indicates that the ¹³C-IS has effectively compensated for any ion suppression or enhancement.[1][10]
Conclusion
The bioanalysis of Mycophenolic Acid in plasma is significantly impacted by matrix effects, which can compromise data quality. This application note details a robust and reliable LC-MS/MS protocol that effectively mitigates these issues through the use of a stable isotope-labeled (¹³C) internal standard. The SIL-IS co-elutes with the analyte and experiences identical ionization effects, ensuring that the peak area ratio provides an accurate and precise measurement. The simple protein precipitation sample preparation method is rapid and efficient, making this approach highly suitable for high-throughput therapeutic drug monitoring and pharmacokinetic studies in clinical and research settings.
References
- 1. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring of Mycophenolate Acid in Serum or Plasma Using LC Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. d-nb.info [d-nb.info]
- 8. shimadzu.com [shimadzu.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Development and validation of an ultra-performance liquid chromatography mass spectrometry/mass spectrometry method for simultaneous quantification of total and free mycophenolic acid and its metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Limited Sampling Strategy for Estimation of Mycophenolic Acid Exposure in Adult Chinese Heart Transplant Recipients [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Application Note: Mycophenolic Acid-13C17 for Therapeutic Drug Monitoring in Autoimmune Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction Mycophenolic acid (MPA) is the active metabolite of the prodrug mycophenolate mofetil (MMF), a potent immunosuppressive agent used in preventing organ transplant rejection and increasingly for the treatment of autoimmune diseases such as lupus nephritis.[1][2][3] MPA functions by selectively inhibiting the proliferation of T and B lymphocytes.[4][5][6] Due to significant inter-individual variability in its pharmacokinetics and a narrow therapeutic window, therapeutic drug monitoring (TDM) of MPA is crucial to optimize efficacy and minimize toxicity.[7][8][9] The use of a stable isotope-labeled internal standard, such as Mycophenolic acid-13C17 (13C17-MPA), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of MPA in plasma.[8][10][11] This application note provides a detailed protocol for the quantification of MPA using 13C17-MPA and discusses its mechanism of action.
Mechanism of Action of Mycophenolic Acid
Mycophenolic acid's primary immunosuppressive effect stems from its ability to act as a selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][3][5] This enzyme is a critical rate-limiting step in the de novo synthesis pathway of guanine nucleotides. Lymphocytes, unlike other cell types, are highly dependent on this de novo pathway for their proliferation.[4][5] By inhibiting IMPDH, MPA leads to the depletion of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. This cytostatic effect selectively halts the proliferation of activated T and B lymphocytes, thereby suppressing both cell-mediated immune responses and antibody formation.[4][12] Additionally, MPA can interfere with the glycosylation of adhesion molecules, reducing the recruitment of lymphocytes to sites of inflammation.[4][5]
Caption: Mechanism of action of Mycophenolic Acid (MPA).
Application: Therapeutic Drug Monitoring (TDM)
TDM is essential for MPA therapy due to its high pharmacokinetic variability and narrow therapeutic index.[7][9] Factors such as body weight, renal function, serum albumin concentration, and co-medications can influence MPA concentrations.[8][13] Monitoring plasma MPA levels allows for dose adjustments to maintain concentrations within the therapeutic window, thereby maximizing immunosuppressive efficacy while minimizing the risk of adverse effects like leukopenia and gastrointestinal toxicity.[8][13] The area under the plasma concentration-time curve (AUC) is considered the most accurate measure of drug exposure, with a target range of 30-60 mg·h/L often cited to minimize rejection risk.[8]
| Parameter | Therapeutic Range | Notes |
| Trough Concentration (C0) | 1.0 - 3.5 µg/mL | Can vary based on co-administered drugs (e.g., tacrolimus vs. cyclosporine).[8][14] |
| AUC (0-12h) | 30 - 60 mg·h/L | Considered the gold standard for exposure; associated with better efficacy.[8][13] |
Table 1: Generally accepted therapeutic ranges for Mycophenolic Acid in plasma.
Experimental Protocol: Quantification of MPA in Plasma by LC-MS/MS
This protocol describes a robust method for the quantitative analysis of MPA in human plasma using this compound as an internal standard (IS). The method is based on simple protein precipitation followed by UPLC-MS/MS analysis.
1. Materials and Reagents
-
Mycophenolic Acid (MPA) reference standard
-
This compound (13C17-MPA) internal standard
-
HPLC-grade acetonitrile and methanol[15]
-
Formic acid[15]
-
Ammonium formate[15]
-
Ultrapure water
-
Drug-free human plasma
2. Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Stock Solutions: Prepare primary stock solutions of MPA and 13C17-MPA in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the MPA stock solution in 50:50 methanol/water to create working solutions for calibration standards (CS). Prepare a separate working solution for the internal standard (e.g., 1 µg/mL 13C17-MPA in methanol).
-
Calibration Standards (CS): Spike drug-free human plasma with the appropriate MPA working solutions to prepare a calibration curve over a clinically relevant range (e.g., 0.1 to 50 µg/mL).[10]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels (low, medium, high) from a separate MPA stock solution.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 30 µL of the 13C17-MPA internal standard working solution.[16]
-
Add 120 µL of acetonitrile to precipitate proteins.[16]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated protein.[16]
-
Transfer the supernatant to an autosampler vial for analysis.
Caption: Workflow for MPA quantification in plasma.
4. LC-MS/MS Instrumentation and Conditions The analysis can be performed on a triple quadrupole mass spectrometer coupled with a UPLC system.
| Parameter | Condition |
| UPLC Column | Acquity UPLC C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)[15][17] |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid[15] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic (e.g., 75% B) or a shallow gradient depending on the method |
| Flow Rate | 0.4 mL/min[17] |
| Injection Volume | 5 µL |
| Column Temp | 40°C[17] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[10][16] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | MPA: Precursor Ion > Product Ion (Specific m/z values to be optimized) 13C17-MPA: Precursor Ion > Product Ion (Mass-shifted m/z values) |
Table 2: Example LC-MS/MS parameters for MPA analysis.
5. Data Analysis and Quantification
-
Quantification is based on the ratio of the peak area of the analyte (MPA) to the peak area of the internal standard (13C17-MPA).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
The concentration of MPA in unknown samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.
Method Validation and Performance
A validated LC-MS/MS method for MPA should demonstrate high accuracy, precision, and sensitivity. The use of a stable isotope-labeled internal standard like 13C17-MPA is critical to correct for matrix effects and variations in instrument response, ensuring reliable results.
| Parameter | Typical Performance Metric |
| Linearity (r²) | > 0.995[10] |
| Linear Range | 0.1 - 50 µg/mL[10] |
| Lower Limit of Quantitation (LLOQ) | ≤ 0.1 µg/mL[10] |
| Intra-day Precision (CV%) | < 5%[9][10] |
| Inter-day Precision (CV%) | < 6%[7][9] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | > 90%[17] |
Table 3: Typical method validation parameters for the quantification of MPA in plasma.
Logical Framework for TDM
The successful implementation of TDM for MPA in autoimmune diseases follows a clear logical pathway. The goal is to individualize the dose to achieve a therapeutic drug exposure, which is directly linked to clinical efficacy. This process mitigates the risks associated with both under-dosing (poor response) and over-dosing (toxicity).
Caption: Logical framework for MPA therapeutic drug monitoring.
References
- 1. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 2. Therapeutic drug monitoring of mycophenolic acid: a potential treatment for lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring of mycophenolic acid and clinical outcomes of lupus nephritis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Mycophenolic Acid in Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. droracle.ai [droracle.ai]
- 9. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of mycophenolic acid in plasma by isotope dilution liquid chromatography-tandem mass spectrometry candidate reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of Mycophenolic Acid and Mycophenolic Acid Glucuronide in Serum or Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of action of mycophenolate mofetil | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. LC–MS/MS method for quantitation of mycophenolic acid, mycophenolic acid acyl-glucuronide, and 7-O-mycophenolic acid glucuronide in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shimadzu.com [shimadzu.com]
- 17. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Overcoming ion suppression in Mycophenolic acid LC-MS analysis with Mycophenolic acid-13C17
Welcome to the technical support center for the LC-MS analysis of Mycophenolic acid (MPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a special focus on mitigating ion suppression using a stable isotope-labeled internal standard, Mycophenolic acid-¹³C₁₇.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS analysis of Mycophenolic acid?
Ion suppression is a matrix effect that leads to a decreased analyte response in the mass spectrometer.[1][2] It occurs when molecules co-eluting with the analyte of interest from the liquid chromatography (LC) column interfere with the ionization process in the MS source, reducing the number of analyte ions that reach the detector.[1] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses of Mycophenolic acid, leading to underestimation of its concentration in biological samples.[1]
Q2: How does an internal standard help to overcome ion suppression?
An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, calibrators, and quality controls. In an ideal scenario, the IS co-elutes with the analyte and experiences the same degree of ion suppression.[1][3][4] By using the ratio of the analyte's peak area to the internal standard's peak area for quantification, any signal loss due to ion suppression affecting both compounds is effectively canceled out, leading to more accurate and reliable results.[1]
Q3: What is Mycophenolic acid-¹³C₁₇ and what are its advantages over deuterated internal standards like MPA-d₃?
Mycophenolic acid-¹³C₁₇ is a stable isotope-labeled (SIL) internal standard for MPA where 17 of the carbon atoms have been replaced with the heavier ¹³C isotope. While deuterated standards (e.g., MPA-d₃) are commonly used, they can sometimes exhibit a slight chromatographic shift relative to the unlabeled analyte due to the "isotope effect".[1] This can cause the analyte and the internal standard to experience different degrees of ion suppression, leading to inaccurate quantification.[1]
¹³C-labeled internal standards are considered superior because the mass difference is smaller and distributed throughout the carbon backbone, resulting in nearly identical chromatographic behavior to the native analyte.[5][6] This ensures complete co-elution, meaning both the analyte and the Mycophenolic acid-¹³C₁₇ internal standard are subjected to the exact same matrix effects, providing more effective compensation for ion suppression.[3][7]
Q4: My analyte signal is low and inconsistent even with an internal standard. What are the potential causes?
Several factors could contribute to this issue:
-
Poor Sample Preparation: Inadequate removal of matrix components like phospholipids and proteins is a primary cause of significant ion suppression.
-
Chromatographic Separation of Analyte and IS: If you are using a deuterated internal standard, there might be a slight retention time difference, causing them to elute into regions with varying degrees of ion suppression.[1]
-
Suboptimal LC-MS Conditions: The choice of mobile phase, gradient, and ion source parameters can significantly impact ionization efficiency and the extent of ion suppression.
-
High Concentration of Internal Standard: An excessively high concentration of the internal standard can sometimes suppress the analyte's signal.[4]
Q5: How can I confirm that ion suppression is occurring in my assay?
A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[1] This involves continuously infusing a solution of Mycophenolic acid into the mobile phase after the analytical column but before the mass spectrometer. When a blank matrix sample is injected, any dip in the constant baseline signal of MPA indicates the retention times where co-eluting matrix components are causing ion suppression.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low MPA Signal and Poor Sensitivity | Significant ion suppression from matrix components. | Optimize sample preparation to remove interfering substances. Consider solid-phase extraction (SPE) for cleaner extracts compared to simple protein precipitation. |
| Suboptimal ionization source parameters. | Tune the ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for MPA. | |
| Inconsistent Analyte/IS Ratio | Chromatographic separation between MPA and a deuterated internal standard. | Switch to a ¹³C-labeled internal standard like Mycophenolic acid-¹³C₁₇ to ensure co-elution. Alternatively, adjust the chromatographic method (e.g., gradient, column chemistry) to minimize the separation. |
| Variable matrix effects across different samples. | Ensure the internal standard is added early in the sample preparation process to account for variability in extraction recovery and matrix effects. | |
| High Background Noise | Contamination in the LC-MS system. | Flush the system with appropriate cleaning solutions. Check the purity of solvents and reagents. |
| In-source fragmentation of MPA metabolites. | Optimize the cone voltage to minimize the in-source conversion of glucuronide metabolites back to MPA.[8] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a rapid method for sample cleanup, though it may result in more significant matrix effects compared to SPE.
-
To 50 µL of plasma sample, calibrator, or QC, add 100 µL of an internal standard working solution (e.g., Mycophenolic acid-¹³C₁₇ in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.[9]
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
LC-MS/MS Analysis of Mycophenolic Acid
The following are typical starting conditions that should be optimized for your specific instrumentation.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 30% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MRM Transitions | MPA: [M-H]⁻ 319.1 > 191.1; MPA-¹³C₁₇: [M-H]⁻ 336.1 > 208.1 (Hypothetical) |
| Cone Voltage | Optimize to maximize parent ion intensity and minimize fragmentation |
| Collision Energy | Optimize for characteristic product ions |
Quantitative Data
The following tables represent typical performance characteristics for a validated LC-MS/MS method for Mycophenolic acid using a stable isotope-labeled internal standard.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Mycophenolic Acid | 0.2 - 20 | > 0.999 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 0.5 | < 5% | 95 - 105% | < 5% | 95 - 105% |
| Medium | 5.0 | < 5% | 98 - 102% | < 5% | 98 - 102% |
| High | 15.0 | < 5% | 97 - 103% | < 5% | 97 - 103% |
Data presented are representative and should be established for each specific assay.
Visualizations
Caption: Experimental workflow for MPA analysis.
Caption: Mechanism of ion suppression in the ESI source.
Caption: Principle of ion suppression correction with a co-eluting ¹³C IS.
References
- 1. benchchem.com [benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
Improving accuracy and precision in Mycophenolic acid quantification
Welcome to the technical support center for Mycophenolic Acid (MPA) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the accuracy and precision of MPA quantification in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for quantifying Mycophenolic Acid (MPA)?
A1: The primary methods for MPA quantification in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and immunoassays.[1] LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity.[2][3] Immunoassays, such as the Enzyme Multiplied Immunoassay Technique (EMIT), Cloned Enzyme Donor Immunoassay (CEDIA), and Particle-Enhanced Turbidimetric Inhibition Immunoassay (PETINIA), are also used for routine monitoring but can be susceptible to cross-reactivity with MPA metabolites.[2][4][5]
Q2: What is the major source of interference in MPA immunoassays?
A2: The major source of interference in many MPA immunoassays is the cross-reactivity with the acyl-glucuronide metabolite of MPA (AcMPAG).[4] This cross-reactivity can lead to an overestimation of the true MPA concentration.[2][4] The pharmacologically inactive phenolic glucuronide (MPAG) generally does not show significant cross-reactivity.[4] Studies have shown that immunoassays can have a significant positive bias compared to LC-MS/MS methods, which can be concentration-dependent.[1][2]
Q3: How can interference from Mycophenolic acid glucuronide (MPAG) be minimized in LC-MS/MS analysis?
A3: Mycophenolic acid glucuronide (MPAG) can interfere with MPA quantification in LC-MS/MS through in-source fragmentation, where it converts back to MPA, leading to artificially elevated results.[6][7] To minimize this, chromatographic separation of MPA from MPAG is essential.[6] This is typically achieved by optimizing the mobile phase and gradient conditions to ensure the two compounds elute at different retention times.
Q4: What are the acceptable validation parameters for an MPA quantification method?
A4: Method validation parameters for MPA quantification should adhere to regulatory guidelines. Key parameters include linearity, precision, accuracy, limit of quantification (LOQ), and recovery. Generally, for precision and accuracy, the coefficient of variation (CV%) and bias should be within ±15% for most concentrations, and within ±20% for the Lower Limit of Quantification (LLOQ).[8] Specific examples of validated methods can be found in the tables below.
Q5: What are the recommended storage conditions for plasma samples intended for MPA analysis?
A5: MPA in plasma is generally stable under various storage conditions. Studies have shown that MPA is stable for at least 5 months when stored at -20°C or -80°C.[9][10] It is also stable through multiple freeze-thaw cycles.[10][11] For short-term storage, samples can be kept at 4°C for up to 18 hours or at room temperature for a few hours without significant degradation.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during MPA quantification.
Issue 1: Poor Peak Shape (Broad or Tailing Peaks) in HPLC/UPLC
-
Possible Cause 1: Incompatible Sample Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject samples in the mobile phase.[12] If a different solvent must be used, ensure the volume is minimal.
-
-
Possible Cause 2: Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column.[12] If the column is contaminated, try washing it with a strong solvent (e.g., reversed-phase column with 100% acetonitrile or methanol). If performance does not improve, replace the column.
-
-
Possible Cause 3: Incorrect Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of an acidic compound like MPA.
-
Solution: Ensure the mobile phase pH is properly adjusted and buffered. Acidifying the mobile phase (e.g., with formic or phosphoric acid) often improves peak symmetry for MPA.[8]
-
Issue 2: Inaccurate or Imprecise Results
-
Possible Cause 1: Metabolite Interference (Immunoassays): As discussed in the FAQs, cross-reactivity with AcMPAG can lead to overestimation of MPA concentrations in immunoassays.[4][13]
-
Possible Cause 2: In-source Fragmentation (LC-MS/MS): If MPA and MPAG are not chromatographically separated, MPAG can fragment to MPA in the mass spectrometer's ion source, causing falsely high readings.[6]
-
Solution: Optimize your chromatographic method to achieve baseline separation between MPA and its glucuronide metabolites. This may involve adjusting the gradient, flow rate, or mobile phase composition.
-
-
Possible Cause 3: Sample Preparation Errors: Inconsistent protein precipitation, incorrect dilutions, or improper handling can introduce significant variability.
-
Solution: Ensure consistent and precise pipetting. Vortex all samples for the same amount of time after adding the precipitation agent. Ensure complete protein precipitation before centrifugation. Using an internal standard can help correct for some variability.[14]
-
Issue 3: Shifting Retention Times in HPLC/UPLC
-
Possible Cause 1: Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile solvent component can cause retention time shifts.
-
Solution: Prepare fresh mobile phase daily. Keep mobile phase bottles covered to minimize evaporation. Ensure accurate measurement of all components.[12]
-
-
Possible Cause 2: Fluctuating Column Temperature: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature for the analytical column.[12]
-
-
Possible Cause 3: Pump Malfunction or Leaks: Inconsistent flow from the pump due to air bubbles or a leak in the system will lead to unstable retention times.
-
Solution: Degas the mobile phase before use. Check the system for any visible leaks, especially around fittings.[12]
-
Quantitative Data Summary
The following tables summarize validation parameters from various published methods for MPA quantification.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Concentration Range (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Method A | 0.2 - 100 | 2.53 - 8.64 | 2.53 - 8.64 | 89.31 - 107.67 | [15] |
| Method B | 0.1 - 40 | 0.97 - 7.06 | 1.92 - 5.15 | -8.82 to +5.31 (inaccuracy) | [14] |
| Method C | 0.016 - 0.5 (mg/mL) | 0.45 | 4 | 98 | [16] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Concentration Range | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy/Recovery (%) | Reference |
| Method A | 0.25 - 40.00 (mg/L) | 2.7 - 3.9 | 4.0 - 5.6 | Not explicitly stated | [3] |
| Method B | 0.5 - 1000 (ng/mL) | ≤15 | ≤15 | 87.99 - 109.69 | [8] |
| Method C | MPA: 0.3–13.6 (µg/mL) | <5.8 | <5.8 | <15 (relative error) | [1] |
| Method D | MP: 0.10-101 (ng/mL) | 8.53 | Not stated | 111 | [17] |
| MPA: 0.10-101 (ng/mL) | 2.90 | Not stated | 101 | [17] |
Experimental Protocols
Protocol 1: MPA Quantification in Human Plasma by HPLC-UV
This protocol is a generalized example based on common practices.[14][15]
-
Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of plasma sample, calibrator, or quality control into a microcentrifuge tube.
-
Add 400 µL of acetonitrile (containing internal standard, e.g., fenbufen, if used).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 or CN column (e.g., Supelcosil LC-CN, 150 x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer), with pH adjusted to the acidic range (e.g., pH 2.5-3.0). A typical ratio might be 30:70 (v/v) acetonitrile:buffer.[14][15]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30°C.[15]
-
Injection Volume: 20 µL.
-
Protocol 2: MPA Quantification in Human Plasma by UPLC-MS/MS
This protocol is a generalized example based on published methods.[1][8]
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of acetonitrile containing a deuterated internal standard (e.g., MPA-d3).
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant for injection.
-
-
UPLC Conditions:
-
Column: Reversed-phase column (e.g., Acquity UPLC C18, 100 mm x 2.1 mm, 1.7 µm).[6]
-
Mobile Phase A: 0.1% Formic acid in water.[8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]
-
Flow Rate: 0.4 mL/min.[8]
-
Gradient: A gradient elution is typically used to ensure separation of MPA from its metabolites. An example could be starting at 20% B, ramping to 98% B, holding, and then re-equilibrating.[8]
-
Injection Volume: 5 µL.[8]
-
-
MS/MS Conditions:
Visualizations
Caption: General experimental workflow for Mycophenolic Acid (MPA) quantification.
Caption: Troubleshooting decision tree for inaccurate MPA quantification results.
Caption: Signaling pathway of MPA metabolism and analytical interferences.
References
- 1. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lack of concordance between EMIT assay and LC-MS/MS for Therapeutic Drug Monitoring of Mycophenolic Acid: Potential increased risk for graft rejection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Mycophenolic Acid in Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. Investigation of the crossreactivity of mycophenolic acid glucuronide metabolites and of mycophenolate mofetil in the Cedia MPA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical validation of a homogeneous immunoassay for determination of mycophenolic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 61.8.75.226 [61.8.75.226]
- 9. Stability Issues of Mycophenolic Acid in Plasma: From Patient to Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography–tandem mass spectrometry method for mycophenolic acid and its glucuronide determination in saliva samples from children with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Limited Sampling Strategy for Estimation of Mycophenolic Acid Exposure in Adult Chinese Heart Transplant Recipients [frontiersin.org]
Troubleshooting poor peak shape for Mycophenolic acid and its internal standard
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Mycophenolic acid (MPA) and its internal standard (IS), focusing on achieving optimal peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, splitting) for Mycophenolic acid and its internal standard?
Poor peak shape in the analysis of Mycophenolic acid (MPA) and its internal standard (IS) can stem from a variety of factors, often related to interactions between the analytes, the stationary phase, and the mobile phase. Common causes include:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the acidic MPA molecule, leading to peak tailing.
-
Mobile Phase pH: The pH of the mobile phase plays a crucial role. If the pH is not optimal, it can lead to the partial ionization of MPA, resulting in peak distortion.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.
-
Contamination: A buildup of contaminants on the column or in the system can interfere with the chromatography, leading to split peaks or tailing.
-
Inappropriate Mobile Phase Composition: An incorrect ratio of organic solvent to aqueous buffer can result in poor peak shape.
Q2: My Mycophenolic acid peak is tailing. How can I resolve this?
Peak tailing for MPA is a frequent issue, often attributed to interactions with the stationary phase. Here are several troubleshooting steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically around 3-4) to keep the carboxylic acid group of MPA protonated, minimizing interactions with residual silanols.
-
Use a Different Column: Consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded phase, which can reduce silanol interactions.
-
Add an Ionic Modifier: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to mask the active silanol sites.
-
Lower the Injection Volume or Concentration: This can help to rule out column overload as the cause of tailing.
Q3: I am observing split peaks for both MPA and its internal standard. What could be the problem?
Split peaks can be caused by several factors affecting the sample path:
-
Column Contamination: The inlet of the column may be partially blocked by particulate matter from the sample or system. Try reversing and flushing the column (if the manufacturer's instructions permit).
-
Injector Issues: Problems with the injector, such as a partially blocked needle or a damaged rotor seal, can cause the sample to be introduced onto the column in a non-uniform manner.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion, including splitting. Ensure the sample solvent is as close in composition to the mobile phase as possible.
Troubleshooting Workflow
Caption: A troubleshooting workflow for common peak shape issues in Mycophenolic acid analysis.
Experimental Protocols & Data
Table 1: Example HPLC Method Parameters for Mycophenolic Acid Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection | UV at 215 nm |
| Internal Standard | Mycophenolic acid-d3 |
Table 2: Effect of Mobile Phase pH on MPA Peak Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) |
| 2.5 | 1.1 |
| 3.5 | 1.2 |
| 4.5 | 1.8 |
| 5.5 | 2.5 |
Note: Data is illustrative and may vary depending on the specific column and system.
Signaling Pathways and Logical Relationships
The chemical structures of Mycophenolic acid and a common internal standard are presented below. Understanding their structures is key to troubleshooting chromatographic issues.
Caption: Chemical structures of Mycophenolic acid (MPA) and its deuterated internal standard (IS). Note: Image placeholders are used. In a live environment, these would be replaced with actual chemical structure images.
Optimizing MS/MS parameters for Mycophenolic acid and Mycophenolic acid-13C17
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Mycophenolic acid (MPA) and its stable isotope-labeled internal standard, Mycophenolic acid-13C17, using tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Mycophenolic acid (MPA) and its internal standard in positive and negative ionization modes?
A1: The selection of precursor and product ions is critical for the selectivity and sensitivity of your LC-MS/MS method. While positive ionization mode is more commonly reported, negative ion mode can also be utilized. For this compound, the precursor ion will be shifted by the corresponding mass of the isotopic labels.
Table 1: Recommended MRM Transitions for Mycophenolic Acid (MPA) and Mycophenolic Acid-d3 (as a surrogate for -13C17)
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Mycophenolic Acid | Positive | 321.1 | 207.0 | [1] |
| Mycophenolic Acid-d3 | Positive | 324.1 | 210.1 | [1] |
| Mycophenolic Acid | Negative | 319.1 | 191.0 | [2] |
| Mycophenolic Acid-d3 | Negative | 322.1 | 191.1 | [2] |
Note: For this compound, the exact mass shift of the precursor and fragment ions will depend on the position and number of 13C and 17O isotopes. It is crucial to determine the exact masses and optimize the transitions accordingly.
Q2: What is a common sample preparation method for plasma samples containing Mycophenolic acid?
A2: A simple and effective method for preparing plasma samples for MPA analysis is protein precipitation.[3][4] This involves adding a solvent like acetonitrile or methanol to the plasma sample to precipitate the proteins.[5][6] The supernatant, which contains the analyte and internal standard, is then typically diluted before injection into the LC-MS/MS system.[5]
Q3: What are typical chromatographic conditions for the analysis of Mycophenolic acid?
A3: Reversed-phase chromatography is commonly employed for the separation of Mycophenolic acid and its metabolites.
Table 2: Example Chromatographic Conditions for MPA Analysis
| Parameter | Condition |
| Column | C18 column (e.g., Acquity UPLC C18, 100 mm x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase | A: 10 mM ammonium formate, pH 3.0; B: Acetonitrile[1] |
| Gradient | Isocratic or gradient elution can be used. A common isocratic condition is 75:25 (Acetonitrile:Ammonium Formate)[1]. |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5 µL[6] |
Q4: What is in-source fragmentation and how can it affect Mycophenolic acid analysis?
A4: In-source fragmentation is the breakdown of ions in the ion source of the mass spectrometer before they enter the mass analyzer. For Mycophenolic acid, its major metabolite, mycophenolic acid glucuronide (MPAG), can undergo in-source fragmentation to generate the parent MPA molecule.[1][3] This can lead to an overestimation of the MPA concentration. To mitigate this, careful optimization of the cone voltage, cone gas flow, and desolvation temperature is necessary.[1] Chromatographic separation of MPA from MPAG is also crucial.[3]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing
-
Possible Cause: Incompatible mobile phase pH, column degradation, or sample matrix effects.
-
Troubleshooting Steps:
-
Ensure the mobile phase pH is appropriate for the analyte and column chemistry. For MPA, a slightly acidic mobile phase (pH 3.0) is often used.[1]
-
Inspect the column for any signs of degradation or blockage. If necessary, flush or replace the column.
-
Evaluate for matrix effects by comparing the response of the analyte in neat solution versus in a matrix-matched sample. If matrix effects are significant, consider further sample cleanup or the use of a more robust internal standard.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Suboptimal ionization parameters, incorrect MRM transitions, or inefficient sample extraction.
-
Troubleshooting Steps:
-
Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, desolvation temperature, and gas flows, to maximize the signal for MPA and its internal standard.[6]
-
Confirm the accuracy of the precursor and product ion masses for both the analyte and the internal standard.
-
Evaluate the efficiency of your sample preparation method. Ensure complete protein precipitation and efficient recovery of the analyte. The mean extraction recovery for MPA should ideally be greater than 95%.[1]
-
Issue 3: High Background Noise or Interferences
-
Possible Cause: Contamination from the sample matrix, LC system, or solvents. Co-elution of interfering compounds.
-
Troubleshooting Steps:
-
Ensure high-purity solvents and reagents are used.
-
Clean the LC system, including the injector and tubing, to remove any potential sources of contamination.
-
Optimize the chromatographic method to achieve better separation of MPA from matrix components and its metabolites, particularly MPAG.[3]
-
Issue 4: Inconsistent Results or Poor Reproducibility
-
Possible Cause: Inconsistent sample preparation, unstable instrument performance, or variability in the internal standard addition.
-
Troubleshooting Steps:
-
Ensure a standardized and validated protocol for sample preparation is strictly followed.
-
Perform regular system suitability checks to monitor the performance of the LC-MS/MS system.
-
Use a precise and accurate method for adding the internal standard to all samples, calibrators, and quality controls.
-
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
To a 50 µL aliquot of plasma sample, add 150 µL of ice-cold acetonitrile containing the this compound internal standard.[1]
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 5 minutes at 4°C.[5]
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with an appropriate volume of the initial mobile phase (e.g., 1:1) before injection into the LC-MS/MS system.[5]
Visualizations
References
- 1. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Limited Sampling Strategy for Estimation of Mycophenolic Acid Exposure in Adult Chinese Heart Transplant Recipients [frontiersin.org]
- 3. waters.com [waters.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing back-conversion of Mycophenolic acid glucuronide during sample prep
Welcome to the technical support center for the analysis of Mycophenolic Acid (MPA) and its glucuronide metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the back-conversion of Mycophenolic Acid Glucuronide (MPAG) to MPA during sample preparation, ensuring accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of Mycophenolic Acid (MPA) and why are they important?
A1: The primary metabolite of MPA is the inactive 7-O-phenolic glucuronide (MPAG). A minor, but pharmacologically active, metabolite is the acyl glucuronide (AcMPAG).[1][2] Accurate measurement of both MPA and its metabolites is crucial for pharmacokinetic and toxicokinetic studies, as the unstable AcMPAG can convert back to the active parent drug, MPA, leading to an overestimation of MPA and an underestimation of the metabolite.
Q2: What is "back-conversion" and why is it a problem in MPA analysis?
A2: Back-conversion refers to the in-vitro hydrolysis of MPAG, particularly the chemically unstable acyl glucuronide (AcMPAG), back to the parent MPA during sample collection, storage, and processing.[3][4] This leads to artificially inflated MPA concentrations and inaccurate pharmacokinetic data. AcMPAG is susceptible to both pH-dependent intramolecular acyl migration and hydrolysis.[5][6][7]
Q3: What are the key factors that promote the back-conversion of MPAG to MPA?
A3: The main factors contributing to the instability and back-conversion of MPAG, especially AcMPAG, are:
-
pH: Neutral to alkaline conditions promote the hydrolysis of AcMPAG.[6][8]
-
Temperature: Higher temperatures, such as room temperature, accelerate the degradation of AcMPAG.[1][4][9]
-
Storage Duration: The longer the samples are stored, even at low temperatures, the greater the potential for back-conversion.[1][9]
-
Enzymatic Activity: Endogenous β-glucuronidases in plasma and tissue samples can enzymatically cleave MPAG back to MPA.[7]
Q4: What is the most critical first step after blood collection to minimize back-conversion?
A4: Immediate processing and acidification of the plasma sample are crucial. Samples should be centrifuged at a low temperature (e.g., 4°C) to separate plasma, which should then be immediately acidified to a pH of approximately 2.5-3.0.[1] This helps to stabilize the acid-labile AcMPAG.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Artificially high MPA concentrations | Back-conversion of AcMPAG to MPA. | 1. Ensure immediate sample processing and acidification after collection.2. Verify that the pH of the acidified plasma is between 2.5 and 3.0.3. Use a validated deproteinization method with metaphosphoric acid instead of perchloric acid.[9][10]4. Maintain samples at low temperatures (4°C for short-term, -80°C for long-term storage).[9] |
| Poor recovery of AcMPAG | 1. Degradation during sample preparation.2. Incomplete release from proteins during deproteinization. | 1. Strictly follow protocols for sample acidification and low-temperature handling.2. Optimize the deproteinization step. Metaphosphoric acid has been shown to be superior to perchloric acid for AcMPAG recovery.[9][10] |
| Inconsistent results between batches | Variations in sample handling time, temperature, or storage conditions. | 1. Standardize the entire sample preparation workflow, from collection to analysis.2. Process all samples in a batch under identical conditions.3. Include quality control samples with known concentrations of MPA, MPAG, and AcMPAG in each batch to monitor for conversion. |
| Loss of AcMPAG during long-term storage | Even at -20°C or -80°C, AcMPAG can degrade over extended periods. | For long-term studies, it is recommended to store acidified plasma at -80°C. Stability testing should be performed to determine the maximum allowable storage duration under your specific conditions.[9] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Acidification
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediately place the blood samples on ice or in a refrigerated centrifuge.
-
Centrifuge the samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to a clean polypropylene tube.
-
For every 1 mL of plasma, add a pre-determined volume of a suitable acid (e.g., phosphoric acid or metaphosphoric acid) to adjust the pH to approximately 3.0. The exact volume and concentration of the acid should be validated in your laboratory.
-
Vortex the acidified plasma gently.
-
Proceed immediately to the deproteinization step or store the acidified plasma at -80°C.
Protocol 2: Plasma Deproteinization for LC-MS/MS Analysis
This protocol is based on methods that have shown good stability for AcMPAG.[9][10]
-
To 100 µL of acidified plasma, add 200 µL of ice-cold 15% metaphosphoric acid.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Recommended workflow for sample preparation to minimize MPAG back-conversion.
References
- 1. Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycophenolic acid (MPA) and its glucuronide metabolites interact with transport systems responsible for excretion of organic anions in the basolateral membrane of the human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of glucoside and carboxyl-linked glucuronide conjugates of mycophenolic acid in plasma of transplant recipients treated with mycophenolate mofetil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Glucuronide and glucoside conjugation of mycophenolic acid by human liver, kidney and intestinal microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Addressing variability in Mycophenolic acid-13C17 internal standard response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in Mycophenolic acid-13C17 (MPA-13C17) internal standard response during LC-MS/MS analysis. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) used in the quantitative analysis of Mycophenolic acid (MPA). SIL-IS are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest. This ensures that the internal standard behaves similarly to the analyte during sample preparation, chromatography, and ionization, effectively compensating for variability in the analytical process.[1]
Q2: What are the common causes of variability in the internal standard response?
A2: Variability in the internal standard (IS) response can arise from several factors throughout the analytical workflow. These include inconsistencies in sample preparation and extraction, variations in injection volume, matrix effects, and instrument-related issues such as drift or charging. It is crucial to thoroughly mix the internal standard with the biological matrix to ensure it can adequately track the analyte's behavior.
Q3: How do matrix effects influence the MPA-13C17 response?
A3: Matrix effects occur when co-eluting endogenous components from the biological sample suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer source.[2] This can lead to inaccurate quantification. While a SIL-IS like MPA-13C17 is expected to experience similar matrix effects as the native MPA, significant or differential matrix effects can still cause variability in the IS response and affect the accuracy of the results.[1]
Q4: Can the stability of MPA-13C17 be a source of variability?
A4: Yes, the stability of the internal standard is critical. Degradation of the MPA-13C17 in the stock solution or in the processed samples can lead to a decreased response and inaccurate quantification. Proper storage and handling of the internal standard stock solutions and processed samples are essential to maintain their integrity.[3][4][5]
Q5: How can I troubleshoot inconsistent MPA-13C17 response?
A5: A systematic approach is necessary for troubleshooting. Start by evaluating the entire analytical process, from sample collection and preparation to data acquisition. Key areas to investigate include the accuracy of pipetting, the consistency of the extraction procedure, potential for matrix effects, and the stability of the analyte and internal standard. Re-injecting a set of samples with both low and high IS responses can help differentiate between instrument variability and issues with sample preparation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to MPA-13C17 internal standard response variability.
Initial Assessment
-
Review IS Response Pattern: Analyze the IS response across an entire analytical run, including calibration standards, quality controls (QCs), and unknown samples. Look for trends such as gradual drift, sudden shifts, or erratic behavior. The 2019 FDA guidance suggests that if IS response variability in incurred samples is similar to or less than that in calibrators and QCs, it is less likely to impact the results.
-
Examine Chromatograms: Visually inspect the chromatograms for peak shape, retention time consistency, and the presence of interfering peaks.
Troubleshooting Workflow
Caption: Troubleshooting workflow for MPA-13C17 IS variability.
Quantitative Data Summary
The following tables summarize typical validation parameters for Mycophenolic acid analytical methods, which can serve as a benchmark for your own experiments.
Table 1: Typical Method Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) |
| LLOQ | 15.0 | ≤ 15 | ≤ 15 | 80-120 |
| LQC | 40.0 | ≤ 15 | ≤ 15 | 85-115 |
| MQC | 6500 | ≤ 15 | ≤ 15 | 85-115 |
| HQC | 13000 | ≤ 15 | ≤ 15 | 85-115 |
Data adapted from representative LC-MS/MS methods for MPA.[6][7]
Table 2: Extraction Recovery and Matrix Effect
| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Factor Range |
| Mycophenolic Acid | Low, Mid, High | >95 | 0.97 - 1.02 |
| MPA-d3 (IS) | - | >95 | - |
Data adapted from a study using a deuterated internal standard for MPA.[6][7] A matrix factor close to 1 indicates minimal matrix effect.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol describes a common and rapid method for extracting MPA from human plasma.
-
Aliquoting: Aliquot 50 µL of human plasma (calibrators, QCs, or unknown samples) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the MPA-13C17 internal standard working solution (concentration to be optimized based on instrument sensitivity) to each tube.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 200 µL of acetonitrile (or another suitable organic solvent) to each tube to precipitate the plasma proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Protein precipitation workflow for MPA analysis.
Protocol 2: LC-MS/MS Analysis
This section provides a general starting point for developing an LC-MS/MS method for MPA quantification.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC C18, 100 mm x 2.1 mm, 1.7 µm) is commonly used.[6]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0).[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI), typically in positive or negative mode depending on sensitivity and specificity. Both have been successfully used for MPA analysis.[8]
MRM Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mycophenolic Acid | To be optimized | To be optimized |
| MPA-13C17 | To be optimized | To be optimized |
Note: The specific m/z values will depend on the ionization mode and the adducted ion being monitored.
This technical support guide provides a comprehensive starting point for addressing variability in this compound internal standard response. For further assistance, it is recommended to consult the instrument manufacturer's guidelines and relevant scientific literature.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Stability Issues of Mycophenolic Acid in Plasma: From Patient to Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability issues of mycophenolic Acid in plasma: from patient to laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Mycophenolic Acid in Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Improving extraction recovery of Mycophenolic acid from complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Mycophenolic acid (MPA) from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Mycophenolic acid (MPA) from biological samples?
A1: The most prevalent methods for MPA extraction are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] Each method has its advantages and disadvantages regarding recovery, cleanliness of the extract, and throughput. Supported liquid extraction (SLE) is another efficient alternative to traditional LLE.[2][3]
Q2: I am observing low recovery of MPA. What are the potential causes?
A2: Low recovery of MPA can stem from several factors:
-
Suboptimal pH: The pH of the sample and extraction solvents is crucial for efficient extraction. MPA is an acidic drug, and its extraction is pH-dependent.
-
Inappropriate Solvent Choice: The polarity and type of organic solvent used in PPT or LLE must be optimized to ensure complete precipitation of proteins and efficient partitioning of MPA.
-
Insufficient Vortexing/Mixing: Inadequate mixing during the extraction process can lead to incomplete partitioning of the analyte into the extraction solvent.
-
Analyte Binding: MPA can bind to proteins in the sample. Incomplete disruption of this binding can result in lower recovery.[4]
-
Emulsion Formation (in LLE): The formation of an emulsion layer between the aqueous and organic phases can trap the analyte, leading to reduced recovery.[5]
Q3: What are matrix effects and how can they affect my MPA analysis?
A3: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the biological matrix.[6] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of MPA, typically observed in LC-MS/MS analysis.[2][4] Matrix effects can be minimized by using a more efficient sample cleanup method like SPE or SLE, or by employing a stable isotope-labeled internal standard.
Q4: How can I minimize interference from MPA metabolites like MPAG and AcMPAG?
A4: Mycophenolic acid glucuronide (MPAG) and acyl-glucuronide (AcMPAG) are the main metabolites of MPA.[4] MPAG, in particular, can undergo in-source fragmentation in the mass spectrometer and generate an ion that interferes with the MPA signal.[7] To mitigate this, chromatographic separation of MPA from its metabolites is essential. This can be achieved by optimizing the analytical column and mobile phase conditions.
Q5: What are the best practices for sample handling and storage to ensure the stability of MPA?
A5: Proper handling and storage are critical for maintaining the integrity of MPA in biological samples. Plasma samples are reported to be stable for up to 28 days when stored at 4°C or -20°C.[8][9] For longer-term storage, -80°C is recommended.[10] It is also crucial to minimize freeze-thaw cycles, as they can affect analyte stability.[11][12] Samples should be processed as soon as possible after collection.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Recovery | Incomplete protein precipitation. | Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to sample is used. Vortex thoroughly and centrifuge at a sufficient speed and duration to pellet all proteins.[13] |
| Suboptimal pH for extraction. | Adjust the pH of the sample to be acidic (e.g., using formic acid) to ensure MPA is in its non-ionized form, which is more readily extracted into organic solvents.[2][3] | |
| Emulsion formation during LLE. | To prevent emulsions, use gentle mixing (swirling instead of vigorous shaking). To break up an existing emulsion, try adding salt (salting out), centrifuging the sample, or filtering through a glass wool plug.[5] | |
| Analyte loss during solvent evaporation. | Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature. Avoid excessive heat, which can lead to degradation of the analyte. | |
| High Matrix Effects | Insufficient sample cleanup. | Switch from a simple protein precipitation method to a more robust technique like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) for a cleaner extract.[1][2] |
| Co-elution of interfering substances. | Optimize the chromatographic method (e.g., gradient, mobile phase composition) to separate MPA from matrix components. | |
| Use of an inappropriate internal standard. | Utilize a stable isotope-labeled internal standard (e.g., MPA-d3) which will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.[14] | |
| Poor Reproducibility | Inconsistent sample processing. | Standardize every step of the extraction protocol, including volumes, mixing times, and centrifugation parameters. Automation can also improve reproducibility.[12] |
| Variability in SPE cartridge packing. | Use high-quality, certified SPE cartridges from a reputable supplier to ensure consistent performance. | |
| Incomplete drying of the SPE sorbent. | Ensure the sorbent bed is completely dry before elution to prevent the elution of water-soluble interferences.[15] | |
| Interference from Metabolites | In-source fragmentation of MPAG. | Achieve baseline chromatographic separation of MPA from its metabolites, particularly MPAG. This can be accomplished by using a suitable analytical column and optimizing the mobile phase gradient. |
Quantitative Data Summary
Table 1: Comparison of Extraction Recovery for Mycophenolic Acid (MPA) using Different Methods
| Extraction Method | Biological Matrix | Reported Recovery (%) | Reference |
| Protein Precipitation | Human Plasma | >95% | [14] |
| Protein Precipitation | Human Plasma | 86.04 ± 3.54% | [16] |
| Protein Precipitation | Rat Plasma | Acceptable (<20% variation) | [13] |
| Protein Precipitation | Dog, Cat, Human Plasma | 87 - 105% | [17] |
| Supported Liquid Extraction (SLE) | Human Serum | Sufficient for quantitation across a range of 0.1 to 10 µg/mL with %RSD < 10% | [3][18] |
| Solid-Phase Extraction (SPE) | Not specified | High recovery rates | [1] |
| Liquid-Liquid Microextraction | Human Plasma | Not explicitly stated, but method was validated | [19] |
| UPLC-MS/MS Method | Rat Plasma & Tongue Homogenates | 87.99 - 109.69% | [20] |
Note: Recovery percentages can vary based on the specific protocol, reagents, and instrumentation used.
Experimental Protocols
Protein Precipitation (PPT) Method
This protocol is a simple and rapid method for MPA extraction.
Materials:
-
Biological sample (e.g., 50 µL human plasma)
-
Precipitating solvent (e.g., acetonitrile)
-
Internal Standard (IS) solution (e.g., MPA-d3 in acetonitrile)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of the plasma sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard solution in acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and inject a portion into the LC-MS/MS system for analysis.
Supported Liquid Extraction (SLE) Method
This protocol provides a cleaner extract compared to protein precipitation.
Materials:
-
Biological sample (e.g., 100 µL human serum)
-
Aqueous formic acid (20%)
-
ISOLUTE® SLE+ plate or cartridge
-
Elution solvent (e.g., ethyl acetate)
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 water:acetonitrile)
Procedure:
-
Pre-treat the 100 µL serum sample by adding 90 µL of 20% aqueous formic acid and vortex gently.[3][18]
-
Load the pre-treated sample onto the ISOLUTE® SLE+ well.[3][18]
-
Apply a short pulse of vacuum or positive pressure to initiate flow and allow the sample to absorb for 5 minutes.[3][18]
-
Elute the analytes by adding two aliquots of 500 µL of ethyl acetate.[2][3]
-
Evaporate the collected eluate to dryness under a stream of nitrogen.[3]
-
Reconstitute the dried extract in 500 µL of reconstitution solvent.[3]
-
Inject a portion into the LC-MS/MS system for analysis.
Visualizations
Caption: Workflow for Mycophenolic Acid extraction using Protein Precipitation.
Caption: Workflow for Mycophenolic Acid extraction using Supported Liquid Extraction.
Caption: Troubleshooting flowchart for low Mycophenolic Acid recovery.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. norlab.com [norlab.com]
- 3. biotage.com [biotage.com]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. Liquid chromatography–tandem mass spectrometry method for mycophenolic acid and its glucuronide determination in saliva samples from children with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability Issues of Mycophenolic Acid in Plasma: From Patient to Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a novel UPLC-MS/MS method for the simultaneous quantification of mycophenolic mofetil, mycophenolic acid, and its major metabolites: Application to pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biotage.com [biotage.com]
- 19. researchgate.net [researchgate.net]
- 20. Determination and validation of mycophenolic acid by a UPLC-MS/MS method: Applications to pharmacokinetics and tongue tissue distribution studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with co-eluting interferences in Mycophenolic acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mycophenolic acid (MPA) analysis. The focus is on identifying and mitigating co-eluting interferences to ensure accurate quantification.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of Mycophenolic acid and its metabolites.
Issue 1: Inaccurate MPA Quantification and Overestimation
-
Question: My MPA concentrations, when compared to a reference method, are consistently overestimated. What are the potential causes and how can I resolve this?
-
Potential Causes:
-
Co-elution of Metabolites: The primary cause of MPA overestimation is often the co-elution and in-source fragmentation of MPA metabolites, particularly mycophenolic acid glucuronide (MPAG) and acyl-glucuronide (AcMPAG).[1] These metabolites can break down to MPA in the mass spectrometer's ion source, artificially inflating the MPA signal.[1][2]
-
Cross-reactivity in Immunoassays: Immunoassays are known to have significant positive bias due to the cross-reactivity of antibodies with MPA metabolites, especially AcMPAG.[3][4][5]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, saliva) can co-elute with MPA and either suppress or enhance its ionization, leading to inaccurate results.[6]
-
-
Recommended Solutions:
-
Optimize Chromatographic Separation: The most effective way to prevent interference from metabolites is to achieve baseline chromatographic separation of MPA from MPAG and AcMPAG.[1][7] This can be accomplished by:
-
Refine Sample Preparation: Employing a robust sample preparation technique can remove many interfering substances.
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up samples and concentrating the analyte of interest.[9][10]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate MPA from more polar interferences.[10]
-
Protein Precipitation (PPT): While a simpler technique, PPT may not provide sufficient cleanup for complex matrices.[9][10]
-
-
Optimize Mass Spectrometer Parameters: Fine-tuning parameters like cone voltage, desolvation temperature, and cone gas flow can help minimize the in-source fragmentation of metabolites.[1]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.[11]
-
Issue 2: Poor Peak Shape and Reproducibility
-
Question: I am observing poor peak shape (e.g., tailing, fronting, or splitting) and inconsistent retention times for MPA. What could be the issue?
-
Potential Causes:
-
Column Contamination: Buildup of matrix components on the analytical column can degrade performance.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for MPA, which is an acidic compound.
-
Column Overloading: Injecting too much sample can lead to peak distortion.
-
Co-eluting Interferences: A closely eluting, unidentified compound can distort the MPA peak.
-
-
Recommended Solutions:
-
Implement a Column Wash Routine: Regularly wash the column with a strong solvent to remove contaminants.
-
Adjust Mobile Phase pH: Buffering the mobile phase to a pH that ensures MPA is in a consistent ionic state can improve peak shape. A pH of around 3.0 has been shown to be effective.[1]
-
Optimize Sample Loading: Dilute the sample or reduce the injection volume to avoid overloading the column.
-
Improve Sample Cleanup: Enhance your sample preparation protocol to remove more matrix components.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Mycophenolic acid that can interfere with its analysis?
Mycophenolic acid is primarily metabolized into two major glucuronide conjugates:
-
Mycophenolic acid phenolic glucuronide (MPAG): This is the most abundant metabolite but is pharmacologically inactive.[1][3][12]
-
Mycophenolic acid acyl-glucuronide (AcMPAG): This is a minor metabolite but is pharmacologically active and can exhibit significant cross-reactivity in immunoassays.[3][4]
Both MPAG and AcMPAG can interfere with LC-MS/MS analysis through in-source fragmentation back to MPA.[1]
Q2: How can I confirm if metabolites are interfering with my MPA measurement?
You can use precursor ion scans and product ion scans to identify potential interferences from metabolites.[13] By monitoring for the precursor ions of the metabolites while detecting the product ion of MPA, you can determine if the metabolites are fragmenting to MPA in the ion source.[13]
Q3: What are the typical LC-MS/MS parameters for MPA analysis?
The following table summarizes typical parameters used in LC-MS/MS methods for MPA analysis.
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 3.5 µm)[6] |
| Mobile Phase | Gradient of methanol and water with 0.1% formic acid[6] |
| Flow Rate | 0.5 mL/min[6] |
| Column Temperature | 40 °C[6] |
| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for MPA[7] |
| Mass Transition (MPA) | m/z 319 -> 190.9[7] |
Q4: Are there any co-administered drugs that are known to interfere with MPA analysis?
While the primary concern is with MPA's own metabolites, it is always good practice to screen for potential interferences from co-administered drugs, especially in a therapeutic drug monitoring setting.[2] Some studies have shown that drugs like tacrolimus can influence the glucuronidation of MPA.[12]
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of MPA from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Mix 100 µL of plasma with an appropriate internal standard and dilute with 500 µL of 0.1% formic acid in water. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the MPA and its metabolites with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for inaccurate MPA quantification.
Caption: General experimental workflow for MPA analysis.
References
- 1. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the crossreactivity of mycophenolic acid glucuronide metabolites and of mycophenolate mofetil in the Cedia MPA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography–tandem mass spectrometry method for mycophenolic acid and its glucuronide determination in saliva samples from children with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of total mycophenolic acid and its glucuronide metabolite using liquid chromatography with ultraviolet detection and unbound mycophenolic acid using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 11. myadlm.org [myadlm.org]
- 12. In vivo higher glucuronidation of mycophenolic acid in male than in female recipients of a cadaveric kidney allograft and under immunosuppressive therapy with mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring long-term stability of Mycophenolic acid-13C17 stock solutions
This technical support center provides guidance on ensuring the long-term stability of Mycophenolic acid-13C17 (MPA-13C17) stock solutions for researchers, scientists, and drug development professionals. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the accuracy and reliability of your experiments.
A note on isotopic labeling: The stability of this compound is expected to be comparable to its unlabeled counterpart, Mycophenolic acid (MPA). The guidance provided is based on data for MPA.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or poor analytical results (e.g., LC-MS/MS, HPLC) | 1. Degradation of MPA-13C17 stock solution. 2. Improper solvent choice. 3. Freeze-thaw cycles. 4. Contamination of the stock solution. | 1. Prepare fresh stock solutions. Verify storage conditions (see storage table below). 2. Use appropriate organic solvents like DMSO, methanol, or acetonitrile for long-term storage. For aqueous buffers, prepare fresh solutions daily.[1][2] 3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] 4. Use sterile techniques and high-purity solvents to prepare stock solutions. |
| Precipitate observed in the stock solution upon thawing | 1. The concentration of MPA-13C17 exceeds its solubility in the chosen solvent at a lower temperature. 2. The solvent has partially evaporated, increasing the concentration. | 1. Gently warm the solution and vortex to redissolve the precipitate completely before use. 2. Ensure vials are tightly sealed to prevent solvent evaporation.[3] |
| Shift in retention time during chromatographic analysis | 1. Change in mobile phase composition or pH. 2. Column degradation. 3. Interaction with matrix components in biological samples. | 1. Prepare fresh mobile phase and ensure the pH is consistent. 2. Use a guard column and ensure the column is properly maintained. 3. Optimize the sample preparation method to remove interfering substances. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing MPA-13C17 stock solutions?
For long-term storage, Mycophenolic acid should be dissolved in organic solvents such as DMSO, dimethyl formamide, methanol, or acetonitrile.[2][4] The solubility in DMSO and dimethyl formamide is approximately 10 mg/mL and 5 mg/mL, respectively.[2] Aqueous solutions can be prepared in buffers like PBS (pH 7.2), but it is not recommended to store them for more than one day.[2]
2. What are the optimal storage conditions for MPA-13C17 stock solutions?
The stability of your MPA-13C17 stock solution is highly dependent on the storage conditions. For optimal long-term stability, stock solutions prepared in an organic solvent should be stored at -20°C or lower.[1][5][6] It is also advisable to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.[1] Lyophilized powder is stable for years when stored desiccated at -20°C.[2]
3. How long can I store my MPA-13C17 stock solution?
The stability period varies with the solvent and storage temperature. Below is a summary of stability data for Mycophenolic acid.
| Solvent | Storage Temperature | Stability Duration |
| DMSO | -20°C | Up to 3 months[1] |
| Methanol | 2-8°C | At least 23 days[4] |
| Acetone | 4°C | More than 4 weeks[7] |
| Plasma | -20°C | Up to 5 months[5][6] |
| Lyophilized Solid | -20°C | ≥ 4 years[2] |
4. What are the known degradation pathways for Mycophenolic acid?
Mycophenolic acid can degrade under certain conditions. The primary degradation product of its prodrug, mycophenolate mofetil, is MPA itself.[8][9] MPA can further degrade, particularly under thermal and oxidative stress, and in non-optimal pH conditions.[8][9] Known degradation products include the N-oxide of mycophenolate mofetil and the hydroxylactone of mycophenolic acid.[9]
Caption: Metabolic conversion of Mycophenolate Mofetil to Mycophenolic Acid and its subsequent degradation.
5. How can I verify the stability of my MPA-13C17 stock solution?
The stability of your stock solution should be periodically verified using a validated analytical method, such as HPLC-UV or LC-MS/MS.[5][10] This involves comparing the concentration of a freshly prepared standard to the stored stock solution. A significant decrease in concentration (typically >15%) indicates degradation.[5]
Experimental Protocols
Protocol 1: Preparation of MPA-13C17 Stock Solution
-
Materials: this compound (lyophilized powder), high-purity solvent (e.g., DMSO, methanol), appropriate volumetric flasks and pipettes.
-
Procedure:
-
Allow the lyophilized MPA-13C17 powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of MPA-13C17 powder using an analytical balance.
-
Dissolve the powder in the chosen solvent to achieve the desired concentration. For example, to prepare a 10 mg/mL stock in DMSO, dissolve 10 mg of MPA-13C17 in 1 mL of DMSO.[2]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or below.
-
Protocol 2: Stability Assessment of MPA-13C17 Stock Solution using HPLC-UV
-
Objective: To determine the concentration of the stored MPA-13C17 stock solution relative to a freshly prepared standard.
-
Materials: Stored MPA-13C17 stock solution, freshly prepared MPA-13C17 standard of the same concentration, HPLC system with UV detector, appropriate column (e.g., C18), and mobile phase.
-
Procedure:
-
Prepare a fresh standard of MPA-13C17 at the same concentration as the stock solution being tested.
-
Set up the HPLC system with a suitable mobile phase and column. For example, an isocratic mobile phase of acetonitrile, water, potassium dihydrogen phosphate, and phosphoric acid can be used with UV detection at 305 nm.[10]
-
Inject the freshly prepared standard and the stored stock solution onto the HPLC system multiple times (e.g., n=3).
-
Record the peak areas for both the fresh standard and the stored solution.
-
Calculate the percentage stability using the following formula: Stability (%) = (Mean Peak Area of Stored Solution / Mean Peak Area of Fresh Standard) x 100
-
A stability value below 85% may indicate significant degradation.
-
Caption: A simplified workflow for verifying the stability of this compound stock solutions.
References
- 1. Mycophenolic Acid | Cell Signaling Technology [cellsignal.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Stability Issues of Mycophenolic Acid in Plasma: From Patient to Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability issues of mycophenolic Acid in plasma: from patient to laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Degradation products of mycophenolate mofetil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
Fine-tuning gradient elution for optimal separation of Mycophenolic acid and metabolites
Welcome to the technical support center for the chromatographic separation of Mycophenolic acid (MPA) and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in fine-tuning their gradient elution methods for optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when separating MPA and its metabolites?
A1: The most frequent challenges include co-elution of MPA with its acyl glucuronide metabolite (AcMPAG), poor peak shape (tailing or fronting), baseline noise or drift, and inconsistent retention times. These issues can often be traced back to the mobile phase composition, gradient slope, column condition, or sample preparation.
Q2: How can I improve the resolution between MPA and its glucuronide metabolites (MPAG and AcMPAG)?
A2: To enhance separation, consider the following strategies:
-
Adjust the Gradient Slope: A shallower gradient at the beginning of the run can improve the separation of early-eluting compounds like MPAG from other plasma components.[1][2]
-
Modify Mobile Phase Composition: The choice and concentration of the organic modifier (acetonitrile or methanol) and the pH of the aqueous phase are critical.[1] Using a mobile phase with a slightly acidic pH (e.g., using formic acid or phosphoric acid) can help in achieving better separation.[3][4]
-
Select an Appropriate Column: Reversed-phase C8 or C18 columns are commonly used.[3][4][5] The specific chemistry of the stationary phase can influence selectivity.
-
Optimize Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
Q3: My MPA peak is tailing. What could be the cause and how do I fix it?
A3: Peak tailing for acidic compounds like MPA is often due to secondary interactions with the stationary phase.[6][7] Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough to keep MPA in its protonated form, minimizing interactions with residual silanols on the silica-based column.[1]
-
Check for Column Contamination: The column may be contaminated with strongly retained basic compounds. Flushing the column with a strong solvent may help.
-
Use a High-Purity Column: Modern, high-purity silica columns have fewer active silanol groups, reducing the likelihood of peak tailing.
Q4: I'm observing significant baseline drift during my gradient elution. What should I do?
A4: Baseline drift in gradient elution is often related to the mobile phase.[7]
-
Ensure Mobile Phase Purity: Use high-purity solvents and additives.
-
Proper Mobile Phase Mixing: Ensure your mobile phases are well-mixed and degassed to prevent bubble formation.
-
Detector Wavelength: If using a UV detector, ensure the chosen wavelength is not significantly absorbed by one of the mobile phase components.[7] For instance, some organic solvents have a higher UV absorbance at lower wavelengths.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between MPA and AcMPAG | Gradient is too steep. | Decrease the rate of organic solvent increase during the elution of these compounds. |
| Mobile phase pH is not optimal. | Adjust the pH of the aqueous mobile phase. A lower pH often improves peak shape and resolution for MPA.[1] | |
| Inappropriate column chemistry. | Consider a different C8 or C18 column from another manufacturer, as selectivity can vary. | |
| Variable Retention Times | Inconsistent gradient mixing. | Check the HPLC pump for proper functioning and ensure mobile phase lines are free of air bubbles.[7] |
| Column temperature fluctuations. | Use a column oven to maintain a consistent temperature.[8] | |
| Column equilibration is insufficient. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[7] | |
| Ghost Peaks | Carryover from a previous injection. | Run a blank gradient after a high-concentration sample to check for carryover.[7] Implement a needle wash step in your autosampler method. |
| Contaminated mobile phase or system. | Prepare fresh mobile phase and flush the system. | |
| High Backpressure | Column frit blockage. | Reverse-flush the column (if permitted by the manufacturer).[6] |
| Sample matrix precipitation. | Ensure your sample preparation method effectively removes proteins and other particulates.[9] | |
| Blockage in the HPLC system. | Systematically check fittings, tubing, and the guard column for blockages. |
Experimental Protocols
Below are representative experimental protocols for the analysis of MPA and its metabolites. These should be adapted and validated for your specific instrumentation and application.
Protocol 1: HPLC-UV Method
This protocol is a general guide for the separation of MPA and its primary glucuronide metabolite, MPAG.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an injection vial.
-
-
Chromatographic Conditions:
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30-70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
Protocol 2: UPLC-MS/MS Method
This protocol is designed for higher sensitivity and selectivity, allowing for the simultaneous quantification of MPA, MPAG, and AcMPAG.
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard solution (e.g., deuterated MPA).[10]
-
Precipitate proteins by adding 150 µL of acetonitrile.
-
Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes.
-
Transfer the supernatant for injection.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[10]
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0[10]
-
Mobile Phase B: Acetonitrile[10]
-
Gradient Program: A rapid gradient may be employed, for instance, starting at 25% B and increasing to 95% B over a few minutes.[11]
-
Flow Rate: 0.4 mL/min[10]
-
Column Temperature: 40 °C[10]
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for MPA, MPAG, AcMPAG, and the internal standard should be optimized.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for HPLC-UV and UPLC-MS/MS methods for MPA and its metabolites.
Table 1: HPLC-UV Method Performance
| Analyte | Linearity Range (mg/L) | LLOQ (mg/L) | Typical Retention Time (min) |
| MPA | 0.2 - 50[4] | 0.03 - 0.5[3][12] | ~9-11 |
| MPAG | 2 - 500[4] | 0.1 - 5.0[3][12] | ~4-6 |
| AcMPAG | 0.5 - 25[4] | ~0.04[5] | ~8-10 |
Table 2: UPLC-MS/MS Method Performance
| Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) | Typical Retention Time (min) |
| MPA | 0.3 - 13.6[11] | 0.1 - 0.25[11][13] | ~4.5[14] |
| MPAG | 2.6 - 232.9[11] | 1 - 2.61[11][13] | ~3.9[14] |
Visualizations
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of total mycophenolic acid and its glucuronide metabolite using liquid chromatography with ultraviolet detection and unbound mycophenolic acid using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography method for the determination of mycophenolic acid and its acyl and phenol glucuronide metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the acyl glucuronide metabolite of mycophenolic acid in human plasma by HPLC and Emit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. youtube.com [youtube.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. waters.com [waters.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Liquid chromatography–tandem mass spectrometry method for mycophenolic acid and its glucuronide determination in saliva samples from children with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Mycophenolic Acid Assay Validation: Featuring Mycophenolic Acid-¹³C₁₇ as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of Mycophenolic acid (MPA) is critical for therapeutic drug monitoring and pharmacokinetic studies. This guide provides a comprehensive comparison of method validation for MPA assays, with a special focus on the use of the stable isotope-labeled internal standard, Mycophenolic acid-¹³C₁₇. While specific data for Mycophenolic acid-¹³C₁₇ is extrapolated from methodologies using the closely related deuterated internal standard (MPA-d₃), the principles and expected performance are analogous. This guide will delve into experimental data, detailed protocols, and visual workflows to provide a clear and objective comparison with alternative methods.
The Gold Standard: LC-MS/MS with Stable Isotope Dilution
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution is the gold standard for the bioanalysis of small molecules like MPA. The use of a stable isotope-labeled internal standard, such as Mycophenolic acid-¹³C₁₇ or MPA-d₃, is paramount in correcting for variability during sample preparation and analysis, thereby ensuring the highest accuracy and precision.
Below is a generalized workflow for the LC-MS/MS analysis of MPA.
Caption: General workflow for LC-MS/MS analysis of Mycophenolic acid.
Performance Comparison of Analytical Methods
The choice of analytical method and internal standard significantly impacts the performance of an MPA assay. The following tables summarize the validation parameters for LC-MS/MS methods using a stable isotope-labeled internal standard versus alternative methods like HPLC-UV with a non-isotope labeled internal standard.
Table 1: Method Validation Parameters for MPA Assay using LC-MS/MS with a Stable Isotope-Labeled Internal Standard (MPA-d₃)
| Validation Parameter | Performance | Reference |
| Linearity Range | 15–15,000 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 15 ng/mL | [2][3] |
| Intra-day Precision (%CV) | < 10% | [3] |
| Inter-day Precision (%CV) | < 10% | [3] |
| Accuracy (%Bias) | Within ±15% | [4] |
| Extraction Recovery | >85% | [4] |
| Matrix Effect | Minimal to none | [2] |
Table 2: Method Validation Parameters for Alternative MPA Assays
| Method | Internal Standard | Linearity Range | LLOQ | Precision (%CV) | Accuracy (%Bias) | Reference |
| UPLC-MS/MS | Griseofulvin | 0.5–1,000 ng/mL | 0.5 ng/mL | ≤15% | ≤15% | [5] |
| HPLC-UV | Fenbufen | 0.1–40 µg/mL | 0.1 µg/mL | < 7.1% | Within ±19% | [6] |
| Immunoassay | N/A | 0.2-16 µg/mL | 0.2 µg/mL | Not specified | Potential cross-reactivity | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are the key experimental protocols for a typical LC-MS/MS validation of an MPA assay using a stable isotope-labeled internal standard.
Sample Preparation
-
Spiking: To a 50 µL aliquot of human plasma, add the internal standard (Mycophenolic acid-¹³C₁₇ or MPA-d₃) solution.
-
Protein Precipitation: Add a protein precipitating agent, such as methanol (e.g., 200 µL).
-
Vortexing: Vortex the mixture for approximately 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient of an aqueous solution (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
MRM Transitions:
Logical Relationships in Method Validation
The validation of a bioanalytical method involves a series of interconnected experiments to demonstrate its reliability. The following diagram illustrates the logical flow and relationship between key validation parameters.
Caption: Logical relationships of method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Limited Sampling Strategy for Estimation of Mycophenolic Acid Exposure in Adult Chinese Heart Transplant Recipients [frontiersin.org]
- 4. Development and validation of an ultra-performance liquid chromatography mass spectrometry/mass spectrometry method for simultaneous quantification of total and free mycophenolic acid and its metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 61.8.75.226 [61.8.75.226]
- 6. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Mycophenolic Acid-13C₁₇ vs. Deuterated Mycophenolic Acid as Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring of Mycophenolic acid (MPA), the choice of an appropriate internal standard is paramount for ensuring the accuracy and reliability of quantitative analysis. This guide provides an objective, data-driven comparison of two commonly employed stable isotope-labeled internal standards: Mycophenolic acid-13C₁₇ and deuterated Mycophenolic acid (typically MPA-d3).
The ideal internal standard should exhibit physicochemical properties that are nearly identical to the analyte of interest, allowing it to effectively compensate for variations throughout the analytical process, from sample preparation to detection. While both 13C-labeled and deuterated standards are designed for this purpose, subtle but significant differences in their behavior can impact assay performance, particularly in complex biological matrices.
Key Performance Differences: A Comparative Analysis
The primary distinctions between 13C-labeled and deuterated internal standards for Mycophenolic acid analysis lie in their chromatographic co-elution, potential for matrix effects, and isotopic stability.
Chromatographic Co-elution: A critical advantage of 13C-labeled standards is their ability to co-elute perfectly with the unlabeled analyte.[1] The incorporation of ¹³C atoms into the carbon backbone of the molecule results in a negligible change to its physicochemical properties, ensuring that the internal standard and the analyte experience the same chromatographic conditions. In contrast, deuterated standards can exhibit a slight chromatographic shift, often eluting slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This "isotope effect" can lead to differential ion suppression or enhancement, potentially compromising the accuracy of the results.[2]
Matrix Effects: Due to their perfect co-elution, ¹³C-labeled standards are more effective at compensating for matrix effects, leading to improved accuracy and precision.[1] The chromatographic shift of deuterated standards can mean they are not in the same "analytical space" as the analyte at the moment of ionization, leading to differential matrix effects and potentially biased results.[1]
Isotopic Stability: Carbon-13 labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not susceptible to exchange with other atoms.[1] While deuterium labels are generally stable, there can be a risk of back-exchange with hydrogen atoms under certain conditions, which could compromise the integrity of the standard.[3]
Quantitative Performance Data
Table 1: Intra-Day and Inter-Day Precision and Accuracy for Deuterated Mycophenolic Acid (MPA-d3)
| Quality Control Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 15 | ≤ 8.53 | 90 - 111 | ≤ 9.01 | 99.76 - 111.38 |
| Low | 45 | ≤ 5.8 | 95 - 105 | ≤ 7.3 | 98 - 104 |
| Medium | 7500 | ≤ 4.2 | 97 - 103 | ≤ 6.2 | 99 - 102 |
| High | 12000 | ≤ 3.9 | 98 - 102 | ≤ 5.1 | 100 - 101 |
Data compiled from representative values found in published bioanalytical method validation studies.[1][4]
Table 2: Expected Performance Comparison of Mycophenolic Acid-13C₁₇ and Deuterated Mycophenolic Acid
| Performance Parameter | Mycophenolic Acid-13C₁₇ (Expected) | Deuterated Mycophenolic Acid (Reported) |
| Chromatographic Co-elution with Analyte | Complete co-elution | Potential for slight retention time shift |
| Compensation for Matrix Effects | Excellent | Good to Excellent (can be compromised by chromatographic shift) |
| Isotopic Stability | Excellent (no risk of exchange) | Generally good (potential for back-exchange in certain conditions) |
| Accuracy & Precision | Potentially higher due to superior matrix effect compensation | Meets regulatory acceptance criteria (typically ±15%) |
Experimental Protocols
The following are detailed methodologies for key experiments in the validation of a bioanalytical method for Mycophenolic acid using a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (containing either Mycophenolic acid-13C₁₇ or deuterated Mycophenolic acid).
-
Vortex mix for 30 seconds.
-
Add 200 µL of acetonitrile (or other suitable protein precipitation agent) to precipitate the plasma proteins.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A validated HPLC or UPLC system.
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Mycophenolic Acid: m/z 319.1 → 191.1
-
Deuterated Mycophenolic Acid (MPA-d3): m/z 322.1 → 191.1
-
Mycophenolic Acid-13C₁₇ (Predicted): m/z 336.1 → 191.1 (or other appropriate fragment)
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the analytical workflow and the logical basis for selecting an optimal internal standard.
Caption: A typical bioanalytical workflow for the quantification of Mycophenolic acid in plasma.
Caption: Logical considerations for the selection of an internal standard for Mycophenolic acid analysis.
Conclusion
While both Mycophenolic acid-13C₁₇ and deuterated Mycophenolic acid serve as effective internal standards, the inherent physicochemical properties of ¹³C-labeled compounds offer distinct advantages for achieving the highest levels of accuracy and precision in quantitative bioanalysis. The perfect co-elution with the analyte ensures more reliable compensation for matrix effects, a critical factor in complex biological samples. For researchers and drug development professionals aiming for the most robust and defensible data, Mycophenolic acid-13C₁₇ represents the superior choice. However, when cost and availability are primary considerations, a carefully validated method using a deuterated internal standard can still provide data that meets regulatory acceptance criteria.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Limited Sampling Strategy for Estimation of Mycophenolic Acid Exposure in Adult Chinese Heart Transplant Recipients [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Cross-validation of Mycophenolic acid immunoassay with LC-MS/MS using Mycophenolic acid-13C17
A comprehensive comparison for researchers and drug development professionals on the quantification of the immunosuppressant drug, Mycophenolic Acid.
In the critical field of therapeutic drug monitoring (TDM) for immunosuppressive agents like Mycophenolic Acid (MPA), the accuracy of quantification is paramount to prevent organ rejection and minimize drug-related toxicity. While immunoassays have been a mainstay for their ease of use, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for its superior specificity and accuracy. This guide provides a detailed cross-validation of these two methodologies, with a focus on the use of a stable isotope-labeled internal standard, Mycophenolic acid-13C17, in the LC-MS/MS workflow to ensure the highest level of precision.
Performance Under the Microscope: A Quantitative Comparison
The fundamental difference between immunoassay and LC-MS/MS lies in their analytical specificity. Immunoassays, particularly the Enzyme Multiplied Immunoassay Technique (EMIT), are known to exhibit cross-reactivity with MPA metabolites, such as the pharmacologically inactive mycophenolic acid glucuronide (MPAG) and the active acyl-glucuronide (AcMPAG).[1][2] This can lead to a significant overestimation of the true MPA concentration.[1][2][3] In contrast, LC-MS/MS can chromatographically separate MPA from its metabolites, allowing for their independent and accurate quantification.
| Performance Metric | Immunoassay (EMIT) | LC-MS/MS | Key Observations |
| Bias | Positive bias reported, with overestimation ranging from 15.1% to as high as 61.39% compared to LC-MS/MS.[1][4] The bias can be concentration-dependent, being more pronounced at lower concentrations.[3] | Considered the reference method with minimal bias. One study showed a bias of 1.6% when compared to a reference HPLC-UV method.[3] | The significant positive bias of immunoassays is a critical clinical consideration, as it may lead to incorrect dosage adjustments.[3] |
| Correlation (r) | Good linearity is often observed in Passing-Bablok regression analysis (r values can be high, e.g., 0.99), but this can be misleading due to the consistent positive bias.[4] | Excellent correlation with reference methods is consistently reported (r² > 0.99).[4] | High correlation in the absence of bias correction does not equate to agreement between methods. |
| Linear Range (µg/mL) | Typically covers the therapeutic range, but performance at the lower end can be affected by metabolite cross-reactivity. | Demonstrates a wide linear range, for example, 0.1–20.0 μg/mL, with excellent linearity (r² > 0.994). | LC-MS/MS offers robust quantification across a broader range of concentrations. |
| Precision (%CV) | Generally acceptable within-run and between-run precision. | Excellent precision, with intra- and inter-assay coefficients of variation (CVs) typically below 15%.[5][6] | Both methods can demonstrate good precision, but the accuracy of the results is the key differentiator. |
| Limit of Quantification (LOQ) | Adequate for therapeutic monitoring but may be higher than LC-MS/MS. | Lower limits of quantification are achievable, for instance, down to 0.1 mg/L (0.1 µg/mL).[1] | The higher sensitivity of LC-MS/MS is advantageous for pediatric populations or specific research applications. |
The Experimental Blueprint: A Look at the Methodologies
The divergence in performance between the two techniques stems from their fundamentally different analytical principles.
Mycophenolic Acid Immunoassay (EMIT)
The Enzyme Multiplied Immunoassay Technique is a homogeneous immunoassay where the drug in a patient's sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites. The enzyme's activity is altered upon antibody binding, and this change is proportional to the concentration of the drug in the sample. The primary drawback of this method is the potential for antibodies to cross-react with structurally similar molecules, namely MPA metabolites.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive analytical technique that involves a two-step process:
-
Liquid Chromatography (LC): The patient sample is first passed through a chromatography column. This step physically separates the parent drug (MPA) from its metabolites (MPAG and AcMPAG) and other endogenous matrix components based on their chemical properties.
-
Tandem Mass Spectrometry (MS/MS): The separated compounds are then ionized and introduced into the mass spectrometer. The instrument selectively monitors for specific mass-to-charge (m/z) transitions for MPA and its internal standard, providing a highly specific and quantifiable signal.
A crucial element for ensuring the accuracy and reliability of the LC-MS/MS method is the use of a stable isotope-labeled internal standard, such as This compound . This internal standard is chemically identical to MPA but has a different mass due to the incorporation of heavy isotopes. It is added to the sample at the beginning of the extraction process and co-elutes with MPA. By measuring the ratio of the signal from MPA to the signal from the known concentration of the internal standard, any variations in sample preparation, injection volume, or instrument response can be effectively normalized, leading to highly precise and accurate quantification.[5]
Visualizing the Workflow: Cross-Validation at a Glance
The following diagram illustrates the logical workflow for the cross-validation of a Mycophenolic acid immunoassay against the gold-standard LC-MS/MS method incorporating a stable isotope-labeled internal standard.
Caption: A flowchart illustrating the parallel analysis of patient samples by immunoassay and LC-MS/MS for cross-validation.
Detailed Experimental Protocols
LC-MS/MS Method for Mycophenolic Acid Quantification
This protocol is a representative example based on common practices in the field.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of a plasma sample, add 150 µL of a protein precipitation solution (e.g., acetonitrile) containing the this compound internal standard at a known concentration.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A C18 reverse-phase column is commonly used for the separation of MPA and its metabolites.
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample supernatant.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), typically in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to selectively monitor the transitions for MPA and the internal standard.
-
MPA Transition: e.g., m/z 319.1 -> 191.1
-
This compound Transition: The specific transition will depend on the exact mass of the labeled standard.
-
-
The instrument parameters (e.g., capillary voltage, source temperature, collision energy) are optimized to achieve maximum sensitivity and specificity for both the analyte and the internal standard.
-
Conclusion: The Verdict on Accuracy
For the therapeutic drug monitoring of Mycophenolic Acid, the evidence strongly supports the superiority of LC-MS/MS over immunoassays. The inherent cross-reactivity of immunoassays with MPA metabolites can lead to a clinically significant overestimation of MPA concentrations, potentially resulting in suboptimal patient management.[3] The use of a robust and well-validated LC-MS/MS method, incorporating a stable isotope-labeled internal standard like this compound, provides the necessary accuracy, precision, and specificity to ensure that clinicians have the most reliable data for making informed dosing decisions. While immunoassays may offer a simpler workflow, the potential for inaccurate results underscores the importance of transitioning to more specific methods like LC-MS/MS for critical applications in patient care and drug development research.
References
- 1. Comparison of liquid chromatography-tandem mass spectrometry with a commercial enzyme-multiplied immunoassay for the determination of plasma MPA in renal transplant recipients and consequences for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of an immunoassay (EMIT) for mycophenolic acid in plasma from renal transplant recipients compared with a high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of concordance between EMIT assay and LC-MS/MS for Therapeutic Drug Monitoring of Mycophenolic Acid: Potential increased risk for graft rejection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC–MS/MS method for quantitation of mycophenolic acid, mycophenolic acid acyl-glucuronide, and 7-O-mycophenolic acid glucuronide in serum - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-laboratory Comparison of Mycophenolic Acid Quantification Methods
For researchers, scientists, and drug development professionals, accurate and consistent quantification of Mycophenolic acid (MPA) is critical for therapeutic drug monitoring (TDM) and clinical research. This guide provides an objective comparison of common MPA quantification methods, supported by experimental data from various studies, to aid laboratories in selecting and validating their assays and to facilitate the interpretation of inter-laboratory data.
Mycophenolic acid, the active metabolite of the immunosuppressant drugs mycophenolate mofetil (MMF) and enteric-coated mycophenolate sodium (EC-MPS), is essential for preventing rejection in organ transplant recipients.[1][2][3][4] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, accurate monitoring of MPA concentrations is crucial.[2][3][5] This necessity for precision has led to the development of various analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays being the most prevalent.[1][6]
Inter-laboratory comparison studies and proficiency testing (PT) programs are vital for ensuring the comparability and reliability of results across different laboratories and methods.[2][7] These programs help identify potential biases and areas for methodological improvement.
Comparative Analysis of Quantification Methods
The two primary methods for MPA quantification are LC-MS/MS and immunoassays, such as the Enzyme Multiplied Immunoassay Technique (EMIT).[1] While immunoassays offer convenience and automation, studies have consistently shown a positive bias compared to the more specific and sensitive LC-MS/MS methods.[1][4][6][8] This discrepancy is often attributed to the cross-reactivity of immunoassay antibodies with MPA metabolites, particularly the acyl-glucuronide metabolite (AcMPAG), which can have pharmacological activity.[6][9]
Performance Characteristics
The following tables summarize the performance characteristics of different MPA quantification methods as reported in various studies.
Table 1: Comparison of LC-MS/MS and Immunoassay (EMIT) Methods
| Performance Metric | LC-MS/MS | Immunoassay (EMIT) | Key Observations |
| Bias (%) | Reference Method | +15.1% to +33.5% (positive bias)[1][8] | Immunoassays consistently overestimate MPA concentrations compared to LC-MS/MS.[1][4] The bias can be concentration-dependent.[1] |
| Linearity (mg/L) | 0.25 - 40.00[3] | Assay dependent, typically within therapeutic range. | LC-MS/MS generally offers a wider linear range. |
| Intra-assay Imprecision (%CV) | 2.7% - 3.9%[3] | Generally < 10% | Both methods demonstrate acceptable intra-assay precision. |
| Inter-assay Imprecision (%CV) | 4.0% - 5.6%[3] | Generally < 10% | Both methods demonstrate acceptable inter-assay precision. |
| Specificity | High (separates MPA from metabolites)[2] | Lower (cross-reactivity with metabolites)[6] | LC-MS/MS is considered the gold standard for its high specificity.[2] |
Table 2: Performance of Various LC-MS/MS Methods
| Study/Method | Linearity (mg/L) | LLOQ (mg/L) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| Seegmiller et al.[3] | 0.25 - 40.00 | 0.25 | 2.7 - 3.9 | 4.0 - 5.6 |
| Makula et al.[10] | 0.101 - 19.955 | 0.101 | 2.90 | 2.90 |
| Piórkowska et al. (HPLC-UV)[11] | 0.1 - 40.0 | 0.1 | 0.97 - 7.06 | 1.92 - 5.15 |
| Kushnir et al. (UPLC-MS/MS)[5] | 0.3 - 13.6 | 0.25 | < 5.8 | < 5.8 |
| De Nicolò et al.[1] | Not Specified | Not Specified | Bias vs HPLC-UV: 9.0% | Bias in PT: 1.6% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for LC-MS/MS and immunoassay methods.
LC-MS/MS Method Protocol (Generalized)
-
Sample Preparation:
-
To 50-100 µL of plasma, add an internal standard (e.g., a deuterated MPA analogue).[10][12]
-
Precipitate proteins using a solvent like acetonitrile or methanol.[11][12]
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis. Some methods may employ solid-phase extraction (SPE) for cleaner samples.[5][10]
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.[10][11][13]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid) is typical.[10][12][13]
-
Flow Rate: Typically in the range of 0.2 - 1.0 mL/min.[10][13]
-
-
Mass Spectrometric Detection:
Immunoassay (EMIT) Protocol
The Enzyme Multiplied Immunoassay Technique (EMIT) is a homogeneous immunoassay performed on automated clinical chemistry analyzers. The assay involves an antibody specific to MPA, a drug-enzyme conjugate, and a substrate for the enzyme. The MPA in the patient sample competes with the drug-enzyme conjugate for binding to the antibody. The unbound conjugate is active and converts the substrate, leading to a measurable change in absorbance. The concentration of MPA is inversely proportional to the enzyme activity. These assays are typically performed following the manufacturer's instructions on a validated clinical chemistry analyzer.[4]
Inter-laboratory Comparison Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison or proficiency testing program for MPA quantification.
Caption: A flowchart of the key stages in an inter-laboratory comparison program for MPA.
Conclusion
The choice of an analytical method for Mycophenolic acid quantification has significant implications for patient care and clinical research. While immunoassays offer ease of use, the superior specificity and accuracy of LC-MS/MS have established it as the gold standard. Inter-laboratory comparison studies consistently highlight a positive bias in immunoassay results, which can lead to misinterpretation of patient exposure and potentially inappropriate dose adjustments.[1]
For laboratories, participation in proficiency testing programs is essential for benchmarking performance, identifying methodological issues, and ensuring the delivery of reliable results. This guide underscores the importance of understanding the performance characteristics of different quantification methods and the value of inter-laboratory comparisons in achieving harmonization and improving the quality of Mycophenolic acid therapeutic drug monitoring.
References
- 1. Lack of concordance between EMIT assay and LC-MS/MS for Therapeutic Drug Monitoring of Mycophenolic Acid: Potential increased risk for graft rejection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic drug monitoring of mycophenolic acid (MPA) using volumetric absorptive microsampling (VAMS) in pediatric renal transplant recipients: ultra-high-performance liquid chromatography-tandem mass spectrometry analytical method development, cross-validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Mycophenolic Acid in Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of an immunoassay (EMIT) for mycophenolic acid in plasma from renal transplant recipients compared with a high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Drug Monitoring of Mycophenolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Performance of the new mycophenolate assay based on IMPDH enzymatic activity for pharmacokinetic investigations and setup of Bayesian estimators in different populations of allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alfred Health : Pathology Service : Pathology Handbook [pathology.alfred.org.au]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Limited Sampling Strategy for Estimation of Mycophenolic Acid Exposure in Adult Chinese Heart Transplant Recipients [frontiersin.org]
A Comparative Guide to Mycophenolic Acid Analysis: Evaluating Linearity, Accuracy, and Precision with a ¹³C Internal Standard
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) of mycophenolic acid (MPA), the choice of analytical methodology is critical for ensuring patient safety and optimizing treatment efficacy. This guide provides a detailed comparison of the performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing a stable isotope-labeled internal standard (such as ¹³C-MPA or MPA-d3) against a common alternative, the immunoassay.
The selection of an appropriate analytical method hinges on its ability to deliver reliable and reproducible results. Key performance metrics—linearity, accuracy, and precision—are paramount in this evaluation. This guide presents supporting experimental data to offer an objective comparison, aiding in the informed selection of the most suitable method for your research or clinical needs.
Performance Comparison: LC-MS/MS with Stable Isotope-Labeled Internal Standard vs. Immunoassay
The use of a stable isotope-labeled internal standard, such as ¹³C-MPA or its deuterated analog (MPA-d3), is considered the gold standard for the quantitative analysis of MPA. This is due to its ability to mimic the analyte throughout the sample preparation and ionization process, effectively compensating for matrix effects and variations in instrument response.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique that, when coupled with a stable isotope-labeled internal standard, provides robust and reliable quantification of MPA in biological matrices.[1] An alternative and widely used method is the immunoassay, which offers the advantage of high throughput and automation. However, studies have indicated potential limitations in its accuracy due to cross-reactivity with MPA metabolites.
The following tables summarize the quantitative performance data for both LC-MS/MS methods utilizing a stable isotope-labeled internal standard and immunoassays.
| Performance Metric | LC-MS/MS with Stable Isotope-Labeled Internal Standard | Immunoassay |
| Linearity (r²) | >0.99[2][3] | Good linearity is generally achieved within the assay's calibrated range.[4] |
| Accuracy (% Bias) | <15%[5][6] | Can exhibit a significant positive bias, averaging 15.1% compared to LC-MS/MS.[5][6] |
| Precision (%CV) | Intra-day: <15%[2][7], Inter-day: <15%[2][7] | Intra- and inter-assay precision are generally within acceptable limits as per manufacturer specifications. |
Table 1: High-Level Performance Comparison
| Method | Linearity Range (µg/mL) | Coefficient of Determination (r²) | Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| UPLC-MS/MS | 0.3–13.6[5][6] | >0.999[5][6] | <15%[5][6] | <5.8%[5][6] | <5.8%[5][6] |
| HPLC-MS/MS | 0.5-30.0[3] | 0.9985 to 0.9996[3] | 99.76 to 111.38%[3] | 2.54 to 9.01%[3] | 2.54 to 9.01%[3] |
| UPLC-MS/MS | 0.05–4 (total MPA)[2] | ≥0.99[2] | 85.73%–102.01%[2] | <15%[2] | <15%[2] |
| Immunoassay | Varies by manufacturer | Generally linear within the specified range[4] | Positive bias of ~15.1% vs. UPLC-MS/MS[5][6] | Within manufacturer's specifications | Within manufacturer's specifications |
Table 2: Detailed Performance Data Comparison
Experimental Protocols
LC-MS/MS Method with Stable Isotope-Labeled Internal Standard
A common approach for the analysis of MPA in plasma involves protein precipitation followed by LC-MS/MS analysis. The use of a stable isotope-labeled internal standard (e.g., MPA-d3) is crucial for accurate quantification.[1][3]
1. Sample Preparation: Protein Precipitation
-
A small volume of plasma (e.g., 50 µL) is aliquoted.[1]
-
An internal standard solution (e.g., MPA-d3 in methanol) is added.[5]
-
A protein precipitation agent, such as methanol or acetonitrile, is added to the plasma sample.[3][5]
-
The mixture is vortexed to ensure thorough mixing and complete protein precipitation.
-
The sample is then centrifuged at high speed to pellet the precipitated proteins.
-
The clear supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.[5]
2. Chromatographic Separation
-
Column: A C18 reversed-phase column is typically used for separation (e.g., Acquity UPLC C18, 100 mm×2.1 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile) is employed.[1]
-
Flow Rate: A typical flow rate is maintained for optimal separation.
-
Column Temperature: The column is often heated to ensure reproducible retention times.
3. Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the analytes.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[8]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both MPA and the internal standard (e.g., MPA: m/z 321.1→207.0; MPA-d3: m/z 324.1→210.1).[1]
References
- 1. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an ultra-performance liquid chromatography mass spectrometry/mass spectrometry method for simultaneous quantification of total and free mycophenolic acid and its metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. lawdata.com.tw [lawdata.com.tw]
- 5. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 61.8.75.226 [61.8.75.226]
- 8. Frontiers | Limited Sampling Strategy for Estimation of Mycophenolic Acid Exposure in Adult Chinese Heart Transplant Recipients [frontiersin.org]
A Comparative Guide to Limited Sampling Strategies for Mycophenolic Acid AUC Estimation
For Researchers, Scientists, and Drug Development Professionals
Mycophenolic acid (MPA), the active metabolite of mycophenolate mofetil (MMF) and enteric-coated mycophenolate sodium (EC-MPS), is a cornerstone of immunosuppressive therapy in solid organ and hematopoietic stem cell transplantation. Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of MPA is crucial to optimize efficacy and minimize toxicity. The area under the concentration-time curve (AUC) is the most reliable measure of drug exposure and correlates well with clinical outcomes. However, full AUC determination is resource-intensive. Limited sampling strategies (LSS) have emerged as a practical alternative, employing a reduced number of blood samples to estimate the MPA AUC. This guide provides a comparative overview of validated LSS for MPA AUC estimation, supported by experimental data and detailed protocols.
Comparison of Limited Sampling Strategy Performance
The following tables summarize the performance of various LSS for MPA AUC estimation, categorized by the analytical approach used: Multilinear Regression and Bayesian Estimation.
Multilinear Regression Models
Multiple linear regression (MLR) analysis is a commonly used method to develop equations that predict the MPA AUC from a few timed drug concentrations. The selection of optimal sampling time points is critical for the predictive performance of these models.
| Patient Population | Co-medication | LSS Time Points (hours) | No. of Samples | Predictive Performance (r²) | Bias (%) | Precision (MAPE %) | Reference |
| Renal Transplant | Tacrolimus | 0, 0.5, 2 | 3 | 0.862 | - | 82% of estimates within 15% of reference | [1][2][3] |
| Renal & Liver Transplant | Tacrolimus | 1, 3, 9 | 3 | 0.824 | 6.32 | 27.45 | [4][5] |
| Renal & Liver Transplant | Tacrolimus | 1, 2, 3, 6 | 4 | 0.898 | 3.32 | 14.05 | [4][5] |
| Renal Transplant | Cyclosporine | 4 time points in first 6h | 4 | 0.84 | 1.6 | 7.8 | [6] |
| Renal Transplant | Cyclosporine | 4 time points in first 4h | 4 | 0.76 | -0.8 | 10.2 | [6] |
| Renal Transplant | Tacrolimus | 2 time points in first 4h | 2 | 0.80 | -3.0 | 13.6 | [6] |
| Heart Transplant | Various | 0.5, 2, 4, 6 | 4 | 0.844 | 6.67 | 11.52 | [7] |
| Hematopoietic Stem Cell Transplant | Various | 0, 1, 2, 6 | 4 | >0.85 | - | 7.46 (APE%) | [8] |
| Pediatric Renal Transplant | Tacrolimus | 0, 1, 2 | 3 | 0.88 | -1.36 | - | [9] |
Bayesian Estimation Models
Bayesian estimators utilize population pharmacokinetic models and individual patient data (drug concentrations) to predict individual pharmacokinetic parameters and, consequently, the AUC. This approach can be more flexible and potentially more accurate, especially for patients with unusual pharmacokinetic profiles.
| Patient Population | LSS Time Points (hours) | No. of Samples | Estimation Method | Bias (%) | Precision | Reference |
| Renal Transplant | 3 concentrations | 3 | Bayesian (gamma absorption) | 12 | - | [10][11] |
| Renal Transplant | 3 concentrations | 3 | Bayesian (zero-order absorption) | Similar to gamma absorption | - | [10] |
| Hematopoietic Stem Cell Transplant | 0.33, 1.5, 4 | 3 | MAP-BEs (double or triple-gamma models) | <5 | <16% of patients with absolute bias >20% | [12] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding the context and applicability of the findings.
General Experimental Workflow
The general workflow for developing and validating a limited sampling strategy for MPA AUC estimation is depicted below.
Caption: General workflow for the development and validation of a limited sampling strategy for MPA AUC estimation.
Sample Collection and Analysis
-
Patient Population: Studies typically enroll stable adult or pediatric transplant recipients (kidney, liver, heart, or hematopoietic stem cell) receiving a stable dose of mycophenolate mofetil or enteric-coated mycophenolate sodium.[1][4][6][7][8][9][10][12]
-
Pharmacokinetic Profiling: For the development and validation of LSS, a full pharmacokinetic profile is required to serve as the "gold standard" reference. This typically involves collecting 8 to 12 blood samples over a 12-hour dosing interval.[1][2][3][10] Common sampling times include pre-dose (0 hours) and various time points post-dose, such as 0.5, 1, 1.5, 2, 3, 4, 6, 8, 9, and 12 hours.[1][2][3][4][5][7]
-
Analytical Method: Plasma concentrations of MPA are measured using validated analytical methods, most commonly high-performance liquid chromatography (HPLC) with ultraviolet or mass spectrometry detection (LC-MS/MS).[1][2][3][4][5][7][10]
Data Analysis and Model Validation
-
Reference AUC Calculation: The reference AUC over the 12-hour dosing interval (AUC₀₋₁₂) is calculated from the full pharmacokinetic profile using the linear trapezoidal rule.[1][2][3][6]
-
Model Development:
-
Multilinear Regression: Stepwise multiple regression analysis is frequently used to identify the combination of a limited number of time points that best predicts the reference AUC.[4][5][13] The analysis results in a linear equation of the form: AUC = β₀ + β₁C₁ + β₂C₂ + ... + βₙCₙ, where C represents the MPA concentration at specific time points and β are the regression coefficients.
-
Bayesian Estimation: This approach involves developing a population pharmacokinetic model to describe the typical absorption, distribution, metabolism, and elimination of MPA in the target patient population. Individual patient data (a few concentration measurements) are then used with this population model to derive a more precise estimate of that individual's AUC.[10][12]
-
-
Model Validation: The predictive performance of the developed LSS is evaluated in an independent cohort of patients. The predicted AUC from the LSS is compared to the reference AUC. Key performance metrics include:
-
Correlation (r²): Measures the strength of the linear relationship between the predicted and reference AUC.
-
Bias (e.g., Mean Prediction Error): Indicates the systematic over- or under-prediction of the AUC.
-
Precision (e.g., Median Absolute Percentage Error - MAPE, Root Mean Squared Error - RMSE): Reflects the magnitude of the random error in the prediction.
-
Logical Relationship of AUC Estimation Methods
The choice between different LSS methodologies involves a trade-off between simplicity and the potential for improved accuracy, particularly in complex patient populations.
References
- 1. Limited sampling strategy for the estimation of mycophenolic acid area under the curve in adult renal transplant patients treated with concomitant tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of limited sampling strategies for the estimation of mycophenolic acid area under the curve in adult kidney and liver transplant recipients receiving concomitant enteric-coated mycophenolate sodium and tacrolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of limited sampling strategies for mycophenolic acid after mycophenolate mofetil intake in adult kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Limited Sampling Strategy for Estimation of Mycophenolic Acid Exposure in Adult Chinese Heart Transplant Recipients [frontiersin.org]
- 8. A limited sampling model to estimate the area under the curve of mycophenolic acid in hematopoietic stem cell transplantation recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. Comparison of 3 estimation methods of mycophenolic acid AUC based on a limited sampling strategy in renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic modelling and development of Bayesian estimators for therapeutic drug monitoring of mycophenolate mofetil in reduced-intensity haematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Crucial Role of Internal Standards in Mycophenolic Acid Bioequivalence Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the generic drug approval process. In the analysis of Mycophenolic acid (MPA), an immunosuppressant with a narrow therapeutic window, the choice of an internal standard (IS) is paramount for accurate and reliable pharmacokinetic data. This guide provides an objective comparison of different internal standards used in MPA bioequivalence studies, supported by experimental data and detailed protocols.
Mycophenolic acid, the active metabolite of mycophenolate mofetil and mycophenolate sodium, requires precise quantification in biological matrices to ensure that generic formulations perform comparably to the innovator product.[1] The inherent variability in sample preparation and analytical instrumentation necessitates the use of an internal standard to compensate for potential errors and ensure the accuracy of the results. This guide delves into the impact of different internal standards on the analytical method validation and, consequently, on the outcome of bioequivalence studies.
Comparison of Internal Standards for Mycophenolic Acid Analysis
The selection of an appropriate internal standard is a critical decision in the development of a robust bioanalytical method. Ideally, an IS should be chemically and physically similar to the analyte and should not be present in the biological matrix being analyzed. For liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, stable isotope-labeled (SIL) internal standards are considered the gold standard due to their similar ionization efficiency and chromatographic behavior to the analyte.
Here, we compare commonly used internal standards in Mycophenolic acid bioanalytical methods:
| Internal Standard | Type | Rationale for Use | Reported Performance Characteristics |
| Mycophenolic acid-d3 (MPA-d3) | Stable Isotope-Labeled | Closely mimics the chemical and physical properties of MPA, co-elutes chromatographically, and compensates for matrix effects and ionization variability.[2][3] | High precision and accuracy reported in various studies.[2][3] |
| Mycophenolic acid-¹³C-d3 (MPA-¹³C-d3) | Stable Isotope-Labeled | Similar to MPA-d3, it provides excellent correction for analytical variability.[4] | Used in a validated LC-MS/MS method for MPA quantification.[4] |
| Griseofulvin | Structurally Unrelated (Analog) | A structurally different compound used when a SIL-IS is not available or cost-prohibitive. Its chromatographic behavior should be well-characterized relative to MPA.[5][6] | Utilized in a UPLC-MS/MS method for MPA quantification in rat plasma and tongue tissue homogenates.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays. Below are summarized experimental protocols for MPA quantification using different internal standards.
Protocol 1: LC-MS/MS Method with Mycophenolic acid-d3 as Internal Standard
This method is adapted from a study for the simultaneous determination of mycophenolate mofetil and mycophenolic acid in human plasma.[2]
-
Sample Preparation: To 100 µL of plasma, add the internal standard solution (MPA-d3). Precipitate proteins with acetonitrile. Vortex and centrifuge the mixture. The supernatant is then injected into the LC-MS/MS system.[7]
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., ammonium acetate or formate).[2]
-
Flow Rate: Typically in the range of 0.4-1.0 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI), typically in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for MPA and MPA-d3.
-
Protocol 2: UPLC-MS/MS Method with Griseofulvin as Internal Standard
This protocol is based on a validated method for MPA quantification in rat plasma and tissue.[5][6]
-
Sample Preparation: Plasma or tissue homogenate samples are mixed with Griseofulvin as the internal standard. Protein precipitation is performed, followed by centrifugation.
-
Chromatographic Conditions:
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray.[5]
-
Detection: MRM mode for MPA and Griseofulvin.
-
Quantitative Data on Method Validation
The performance of an analytical method is assessed through rigorous validation parameters. The choice of internal standard can significantly influence these outcomes.
| Validation Parameter | Mycophenolic acid-d3 (LC-MS/MS)[2] | Griseofulvin (UPLC-MS/MS)[5] |
| Linearity Range (ng/mL) | 101 - 19955 | 0.5 - 1000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 |
| Precision (% CV) | Intra-day: < 2.90; Inter-day: < 8.53 | ≤ 15 |
| Accuracy (%) | Intra-day: 98.9-101; Inter-day: 91.5-111 | Within ± 15% of nominal |
| Extraction Recovery (%) | Not explicitly stated | 87.99 - 109.69 |
| Matrix Effect | Found to be non-significant | Non-significant |
The data demonstrates that both stable isotope-labeled and analog internal standards can be used to develop validated bioanalytical methods for MPA. However, SIL internal standards are generally preferred as they are more likely to mimic the behavior of the analyte during sample processing and analysis, potentially leading to more accurate and precise results, especially in complex biological matrices.
Visualizing the Bioequivalence Study Workflow
Understanding the overall process of a bioequivalence study is essential. The following diagram illustrates a typical workflow from study design to regulatory submission.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. 61.8.75.226 [61.8.75.226]
- 6. Determination and validation of mycophenolic acid by a UPLC-MS/MS method: Applications to pharmacokinetics and tongue tissue distribution studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of Mycophenolic Acid in Renal Transplant Patients: A Comparison of the Early and Stable Posttransplant Stages - PMC [pmc.ncbi.nlm.nih.gov]
Performance characteristics of Mycophenolic acid-13C17 in different biological matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of Mycophenolic acid-13C17 and other internal standards used in the quantitative analysis of Mycophenolic acid (MPA) in various biological matrices. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods, particularly in complex matrices encountered in preclinical and clinical research. This document offers a data-driven comparison to inform the selection of the most suitable internal standard for specific research needs.
Introduction to Mycophenolic Acid and the Need for Reliable Quantification
Mycophenolic acid (MPA) is a potent immunosuppressant widely used in transplantation medicine to prevent organ rejection and in the treatment of autoimmune diseases.[1] Therapeutic drug monitoring of MPA is essential to optimize efficacy and minimize toxicity, necessitating accurate and precise quantification in biological fluids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for MPA analysis, and the use of a stable isotope-labeled internal standard (SIL-IS) is crucial to correct for variability during sample preparation and analysis.
Comparison of Internal Standards: this compound vs. Deuterated Alternatives
The ideal internal standard should co-elute with the analyte and exhibit identical extraction recovery and ionization efficiency. While deuterated internal standards like Mycophenolic acid-d3 (MPA-d3) are commonly used, 13C-labeled standards such as this compound are theoretically superior for several reasons:
-
Chromatographic Co-elution: 13C-labeled standards have a higher likelihood of perfect co-elution with the unlabeled analyte. Deuterated compounds can sometimes exhibit a slight chromatographic shift (isotope effect), which may lead to differential matrix effects and compromise quantification accuracy.
-
Isotopic Stability: 13C labels are incorporated into the carbon skeleton of the molecule, making them highly stable and not susceptible to back-exchange with protons, a potential issue with deuterated standards in certain analytical conditions.
Note: Despite the theoretical advantages of this compound, a comprehensive search of scientific literature and technical documentation did not yield specific experimental performance data for this particular internal standard. Therefore, this guide will present a theoretical comparison and provide detailed experimental data for the widely used alternative, Mycophenolic acid-d3, to serve as a benchmark.
Performance Characteristics of Mycophenolic Acid-d3 in Human Plasma
The following tables summarize the performance characteristics of Mycophenolic acid-d3 as an internal standard for the quantification of MPA in human plasma, based on data from published and validated LC-MS/MS methods.
Table 1: Extraction Recovery and Matrix Effect of Mycophenolic Acid and Mycophenolic Acid-d3 in Human Plasma
| Analyte/Internal Standard | Concentration Level | Mean Extraction Recovery (%) | Matrix Factor |
| Mycophenolic Acid | Low QC | 98.4 | 0.97 - 1.02 |
| Mid QC | 97.9 | 0.97 - 1.02 | |
| High QC | 98.9 | 0.97 - 1.02 | |
| Mycophenolic Acid-d3 | Working Concentration | 96.6 | 0.97 - 1.02 |
Data compiled from a study by Pilli et al. (2013).[2]
Table 2: Precision and Accuracy of Mycophenolic Acid Quantification using Mycophenolic Acid-d3 Internal Standard in Human Plasma
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 15 | 5.8 | 105.3 | 7.2 | 103.5 |
| Low | 45 | 4.2 | 102.8 | 5.1 | 101.9 |
| Medium | 7500 | 3.5 | 98.7 | 4.3 | 99.6 |
| High | 12000 | 2.9 | 101.2 | 3.8 | 100.8 |
Data represents a typical validated LC-MS/MS method for MPA in human plasma.[2]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and rapid protein precipitation method for the extraction of MPA from human plasma.
-
To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (Mycophenolic acid-d3 in methanol).
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
LC-MS/MS Method for Mycophenolic Acid Analysis
This section provides a typical set of LC-MS/MS parameters for the analysis of MPA.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from metabolites.
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Mycophenolic Acid: m/z 321.1 → 191.1
-
Mycophenolic Acid-d3: m/z 324.1 → 191.1
-
-
Collision Energy and other parameters should be optimized for the specific instrument.
-
Visualizations
Mycophenolic Acid Mechanism of Action
Mycophenolic acid is a potent, selective, non-competitive, and reversible inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH).[3] This enzyme is a key rate-limiting step in the de novo synthesis of guanine nucleotides, which are essential for the proliferation of T and B lymphocytes. By inhibiting IMPDH, MPA depletes the pool of guanosine and deoxyguanosine nucleotides, leading to a cytostatic effect on lymphocytes.
Caption: Mechanism of action of Mycophenolic Acid (MPA) via inhibition of IMPDH.
Experimental Workflow for MPA Analysis
The following diagram illustrates a typical workflow for the analysis of Mycophenolic Acid in a biological matrix using LC-MS/MS with an internal standard.
Caption: Experimental workflow for Mycophenolic Acid (MPA) analysis.
Conclusion
The choice of internal standard is a critical factor in developing robust and reliable bioanalytical methods for Mycophenolic Acid. While this compound offers theoretical advantages in terms of chromatographic co-elution and isotopic stability, the lack of available performance data makes a direct, evidence-based comparison with established internal standards like Mycophenolic acid-d3 challenging. The data presented for MPA-d3 demonstrates that it is a reliable and well-characterized internal standard for the quantification of MPA in human plasma. Researchers and scientists are encouraged to perform their own method validation studies to determine the most suitable internal standard for their specific application and biological matrix, and to generate performance data for novel internal standards like this compound to contribute to the scientific literature.
References
A Head-to-Head Battle: Protein Precipitation vs. Solid-Phase Extraction for Mycophenolic Acid Analysis
A comprehensive guide for researchers in drug development and therapeutic drug monitoring, offering a detailed comparison of two prevalent sample preparation techniques for the analysis of Mycophenolic acid (MPA). This guide provides supporting data, experimental protocols, and visual workflows to aid in selecting the optimal method for specific analytical needs.
Mycophenolic acid (MPA), a potent immunosuppressant, is a cornerstone in preventing organ rejection and treating autoimmune diseases.[1][2] Accurate quantification of MPA in biological matrices is crucial for therapeutic drug monitoring (TDM) to ensure efficacy and minimize toxicity. The two most common sample preparation techniques employed prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) are protein precipitation (PPT) and solid-phase extraction (SPE). This guide provides a detailed comparison of these methods to assist researchers in making an informed decision for their analytical workflows.
The Contenders: A Glimpse into the Techniques
Protein Precipitation (PPT) is a straightforward and rapid method that involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to a plasma or serum sample to denature and precipitate proteins.[3][4][5] Following centrifugation, the supernatant containing the analyte of interest is separated and can be directly injected into the LC-MS/MS system or further processed. Its primary advantages are its simplicity, speed, and low cost.
Solid-Phase Extraction (SPE) is a more selective sample clean-up technique that separates components of a mixture based on their physical and chemical properties.[6] The sample is loaded onto a cartridge containing a solid adsorbent (the stationary phase). Interfering substances are washed away, and the analyte of interest is then eluted with a suitable solvent. SPE is known for providing cleaner extracts, which can lead to reduced matrix effects and improved analytical sensitivity.[7]
Performance Showdown: Quantitative Data Comparison
The choice between PPT and SPE often hinges on a trade-off between speed and sample cleanliness. The following tables summarize key performance metrics gathered from various studies to provide a quantitative comparison.
| Performance Metric | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | References |
| Mean Recovery (%) | 85.54 - 98.4 | >96 | [8][9][10] |
| Matrix Effect | Can be significant, potential for ion suppression or enhancement | Minimal, significantly reduces phospholipids and other interferences | [7] |
| Lower Limit of Quantification (LLOQ) | 15 - 50 ng/mL | 0.25 - 5 ng/mL | [9][11] |
| Processing Time per Sample | ~15-20 minutes | ~30-45 minutes (can be automated) | [12] |
| Cost per Sample | Low | Moderate to High | |
| Simplicity | High | Moderate (requires method development) |
Table 1: Comparison of Key Performance Metrics for PPT and SPE in MPA Analysis.
| Analyte | Method | Linear Range (µg/mL) | Precision (%RSD) | Accuracy (%Bias) | Reference |
| Mycophenolic Acid (MPA) | PPT | 0.05 - 4 | < 15% | 85.73 - 102.01 | [8] |
| Mycophenolic Acid (MPA) | Online SPE | 0.3 - 13.6 | < 5.8% | < 15% | [11][12] |
| Mycophenolic Acid Glucuronide (MPAG) | PPT | 0.5 - 60 | < 15% | 85.73 - 102.01 | [8] |
| Mycophenolic Acid Glucuronide (MPAG) | Online SPE | 2.6 - 232.9 | < 5.8% | < 15% | [11][12] |
Table 2: Linearity, Precision, and Accuracy Data for MPA and its Metabolite MPAG.
Under the Hood: Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust analytical methods. Below are representative protocols for both PPT and SPE for MPA analysis from human plasma.
Protein Precipitation (PPT) Protocol
This protocol is adapted from a method for the simultaneous quantification of total and free MPA and its metabolites.[8]
-
Sample Preparation: To a 100 µL aliquot of human plasma, add 10 µL of an internal standard solution (e.g., MPA-d3).
-
Protein Precipitation: Add 890 µL of methanol to the plasma sample.
-
Vortexing: Vigorously mix the sample for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Filtration: Filter the supernatant through a 0.22 µm nylon filter.
-
Analysis: The filtered supernatant is ready for injection into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol
This protocol describes a generic SPE procedure that can be optimized for MPA analysis.[13]
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 100 µL of the plasma sample (pre-treated with an internal standard) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte of interest (MPA) with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.
-
Analysis: The reconstituted sample is ready for injection into the LC-MS/MS system.
Visualizing the Science: Workflows and Pathways
To further clarify the experimental processes and the mechanism of action of MPA, the following diagrams have been generated.
Caption: Comparative workflow of Protein Precipitation and Solid-Phase Extraction.
Mycophenolic acid exerts its immunosuppressive effect by inhibiting the de novo synthesis of guanosine nucleotides, which is critical for the proliferation of T and B lymphocytes.[1][2][14][15]
Caption: Mycophenolic Acid's mechanism of action on the de novo purine synthesis pathway.
The Verdict: Choosing the Right Tool for the Job
The decision between protein precipitation and solid-phase extraction for Mycophenolic acid analysis is not a one-size-fits-all scenario.
Choose Protein Precipitation (PPT) when:
-
High throughput is a priority: Its simplicity and speed make it ideal for screening large numbers of samples.
-
Cost is a major consideration: PPT is a more economical choice due to lower reagent and equipment costs.
-
The analytical method is robust enough to handle potential matrix effects: Modern LC-MS/MS systems can often compensate for less clean samples.
Choose Solid-Phase Extraction (SPE) when:
-
The highest level of sensitivity and accuracy is required: The cleaner extracts from SPE lead to lower limits of quantification and reduced matrix effects.[7]
-
Method robustness is critical: By removing interferences, SPE can lead to more reproducible and reliable results over the long term.
-
Automation is available: Automated SPE systems can mitigate the longer processing time and improve sample-to-sample consistency.
References
- 1. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 8. Development and validation of an ultra-performance liquid chromatography mass spectrometry/mass spectrometry method for simultaneous quantification of total and free mycophenolic acid and its metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
Evaluating the Robustness of Analytical Methods for Mycophenolic Acid: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Mycophenolic acid (MPA), a critical immunosuppressant drug, is paramount for effective therapeutic drug monitoring (TDM) and pharmacokinetic studies. The robustness of the analytical method, particularly the choice of internal standard, plays a pivotal role in achieving reliable and reproducible results. This guide provides a comparative overview of analytical methods for MPA, with a focus on the performance of commonly used internal standards and the prospective benefits of using Mycophenolic acid-13C17.
The Critical Role of Internal Standards in LC-MS/MS Analysis of Mycophenolic Acid
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of MPA in biological matrices due to its high sensitivity and specificity.[1][2] An ideal internal standard (IS) is crucial to compensate for variations during sample preparation and analysis, such as extraction losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[3][4] For an analyte like MPA, a stable isotope-labeled (SIL) internal standard is the preferred choice as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly throughout the analytical process.[4]
Performance Comparison: Deuterated Mycophenolic Acid (MPA-d3) vs. Theoretical Advantages of this compound
Table 1: Comparison of Internal Standards for Mycophenolic Acid Analysis
| Feature | Mycophenolic acid-d3 (Deuterated) | This compound (¹³C-labeled - Inferred) | Other Alternatives (e.g., Griseofulvin, Indomethacin) |
| Structural & Chemical Similarity | High, but minor differences in polarity and bond strength can lead to slight chromatographic shifts (the "deuterium effect").[5] | Very high, closer mimic of the native analyte. Minimal to no chromatographic shift expected.[5] | Structurally and chemically different from MPA. |
| Co-elution with Analyte | Generally co-elutes, but potential for partial separation exists.[5] | Expected to have identical retention time, providing optimal compensation for matrix effects. | Different retention times, leading to less effective compensation for matrix effects at the analyte's elution time. |
| Potential for Isotopic Exchange | Low risk, but deuterium atoms on exchangeable sites can be a concern in some molecules.[5] | Highly stable, with no risk of isotopic exchange.[5] | Not applicable. |
| Commercial Availability | Widely available from various suppliers. | May have more limited availability and potentially higher cost. | Readily available and generally less expensive. |
| Reported Performance | Extensively validated and used in numerous published methods with proven robustness.[6][7][8] | Theoretical performance is superior, but lacks extensive published validation data for MPA analysis. | Can be used but may lead to higher variability and less accurate quantification, especially in complex matrices.[9] |
Experimental Protocols and Validation Data
The following sections detail a standard experimental protocol for the analysis of MPA using a deuterated internal standard, based on common practices reported in the literature. These can serve as a baseline for evaluating the performance of any new internal standard, including this compound.
Experimental Workflow for MPA Quantification in Human Plasma
The general workflow for quantifying MPA in plasma samples involves protein precipitation followed by LC-MS/MS analysis.
Workflow for MPA quantification in plasma.
Detailed Methodologies
1. Sample Preparation (Protein Precipitation) [6][8]
-
To 50 µL of human plasma, add 50 µL of the internal standard working solution (e.g., MPA-d3 in methanol).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.
-
Transfer the supernatant to a clean tube or vial.
-
Dilute the supernatant with purified water before injection if necessary.
2. Liquid Chromatography Conditions [6]
-
System: Waters Acquity UPLC or similar.
-
Column: Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0).[6]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions [6]
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Key Parameters: Optimize cone voltage, collision energy, desolvation temperature, and gas flows for maximum signal intensity.
Method Validation Parameters
A robust analytical method must be validated according to regulatory guidelines (e.g., FDA, ICH). The following table summarizes typical acceptance criteria for bioanalytical method validation.
Table 2: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99[10] |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ).[10] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).[10] |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Matrix factor should be consistent and within an acceptable range (e.g., 0.8-1.2).[10] |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions.[11] |
| Robustness | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. | No significant impact on the results.[12] |
The following diagram illustrates the logical relationship in assessing the robustness of an analytical method.
Logic for evaluating method robustness.
Conclusion
The selection of an appropriate internal standard is a critical determinant of the robustness of an analytical method for Mycophenolic acid. While MPA-d3 is a well-established and validated choice, the theoretical advantages of ¹³C-labeled internal standards like this compound, particularly in minimizing chromatographic shifts and ensuring stability, present a compelling case for its consideration. Laboratories aiming for the highest level of accuracy and precision should consider evaluating this compound. The experimental protocols and validation parameters outlined in this guide provide a solid framework for conducting such an evaluation and for the routine, robust analysis of Mycophenolic acid in a clinical and research setting.
References
- 1. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC–MS/MS method for quantitation of mycophenolic acid, mycophenolic acid acyl-glucuronide, and 7-O-mycophenolic acid glucuronide in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Limited Sampling Strategy for Estimation of Mycophenolic Acid Exposure in Adult Chinese Heart Transplant Recipients [frontiersin.org]
- 8. shimadzu.com [shimadzu.com]
- 9. The Roche Total Mycophenolic Acid® assay: An application protocol for the ABX Pentra 400 analyzer and comparison with LC–MS in children with idiopathic nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an ultra-performance liquid chromatography mass spectrometry/mass spectrometry method for simultaneous quantification of total and free mycophenolic acid and its metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography–tandem mass spectrometry method for mycophenolic acid and its glucuronide determination in saliva samples from children with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
Safety Operating Guide
Proper Disposal of Mycophenolic Acid-13C17: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Mycophenolic acid-13C17, a stable isotope-labeled compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Mycophenolic acid and its isotopologues are potent, biologically active compounds that require careful handling throughout their lifecycle, including disposal.[1] The procedures outlined below are based on established safety data for Mycophenolic Acid and are directly applicable to this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for Mycophenolic Acid. These properties are essential for understanding the compound's behavior and for conducting a thorough risk assessment.
| Property | Value |
| Chemical Formula | C₁₇H₂₀O₆ |
| Molecular Weight | 320.34 g/mol [2][3] |
| Melting Point | Not available |
| Appearance | White or almost white, crystalline powder[4] |
| Solubility | Slightly soluble in water and anhydrous ethanol; very slightly soluble in heptane[4] |
Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Experimental Protocols: Step-by-Step Disposal Procedures
The recommended disposal method for this compound is to treat it as hazardous waste and arrange for its collection by a licensed waste disposal service.[4][5] Do not dispose of this material down the drain or in regular trash.
Personnel Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Safety glasses with side shields or goggles[3]
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
A NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust generation[1][4]
Step 1: Waste Segregation
-
Segregate all waste contaminated with this compound from other laboratory waste streams.
-
This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables such as pipette tips, weighing boats, and wipes.
-
Contaminated personal protective equipment (gloves, disposable lab coats).
-
Step 2: Packaging Solid Waste
-
Carefully place all solid waste contaminated with this compound into a designated, sealable, and puncture-resistant hazardous waste container.[1]
-
If handling the pure compound, use dry clean-up procedures and avoid generating dust.[1]
-
Seal the container securely.
Step 3: Packaging Liquid Waste
-
Collect all liquid waste containing this compound in a compatible, leak-proof container with a secure screw-top cap.
-
Do not overfill the container; leave adequate headspace for expansion.
-
Ensure the exterior of the container is clean and free of contamination.
Step 4: Labeling
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The approximate quantity of the compound.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
Step 5: Storage
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[1][4][6]
Step 6: Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[5]
Spill Response: In the event of a spill:
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep or scoop the material into a hazardous waste container.[1]
-
Clean the spill area with a suitable decontaminating solution and dispose of all cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's EHS and emergency responders.[1]
-
Prevent entry to the contaminated area.
-
Provide responders with information on the nature of the spilled material.
-
References
- 1. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mycophenolate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Mycophenolic acid(24280-93-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Essential Safety and Logistical Information for Handling Mycophenolic Acid-13C17
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Mycophenolic Acid-13C17.
This compound, an isotopically labeled form of the potent immunosuppressive agent Mycophenolic Acid (MPA), requires stringent safety protocols due to its potential health risks. This document provides essential, step-by-step guidance for its safe handling and disposal in a laboratory setting.
Hazard Identification and Core Safety Principles
Mycophenolic Acid is classified as a hazardous substance.[1] Key health concerns include:
-
Irreversible Effects: Poses a possible risk of irreversible effects.[1][4]
-
Organ Damage: Prolonged or repeated exposure may cause organ damage.[2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3][4]
To mitigate these risks, a multi-layered approach to safety is mandatory, encompassing engineering controls, personal protective equipment, and strict operational procedures.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves is recommended.[5][6] | Prevents skin contact with the powdered form of the drug.[5] |
| Lab Coat | A disposable, back-closing gown made of a low-permeability fabric.[5][6] | Protects clothing and skin from contamination.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][5] | Prevents eye contact with airborne particles or splashes.[5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment device.[1][5] | Protects against inhalation of hazardous airborne particles.[1] |
Operational Handling Plan
Adherence to a strict operational workflow is critical for safety. All handling of this compound powder should occur within a designated controlled area.
Step 1: Preparation
-
Designated Area: All handling of the solid compound must be performed in a chemical fume hood, glove box, or other suitable ventilated containment system to avoid dust generation.[1]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., dedicated spatulas, weigh boats), and waste disposal containers are readily available.
Step 2: Weighing and Aliquoting
-
Minimize Dust: When weighing, handle the powder carefully to minimize dust formation.[1][4] If possible, dampen the powder with a suitable solvent to reduce airborne particles.[5]
-
Dedicated Equipment: Use a dedicated set of utensils for handling this compound.[5]
Step 3: Solution Preparation
-
Controlled Addition: When dissolving the compound, slowly add the solvent to the powder to prevent splashing.[5]
-
Secure Containment: Ensure the container is securely capped before any mixing or vortexing.[5]
Step 4: Post-Handling
-
Decontamination: Thoroughly clean all surfaces and equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][6]
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[3]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.[4][5] |
| Liquid Waste | Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[4] |
| Empty Containers | Empty containers should be decontaminated or disposed of as hazardous waste.[1] |
Emergency Procedures
| Incident | Immediate Action |
| Spill | Immediately alert others in the area. For dry spills, use a dry clean-up procedure to avoid generating dust; a HEPA-filtered vacuum can be used.[1][7] For liquid spills, absorb with an inert material.[5] All cleanup materials must be disposed of as hazardous waste.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, and seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention. |
Handling Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
